Ristocetin
描述
属性
CAS 编号 |
1404-55-3 |
|---|---|
分子式 |
C95H110N8O44 |
分子量 |
2067.9 g/mol |
IUPAC 名称 |
methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |
InChI |
InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59-,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1 |
InChI 键 |
VUOPFFVAZTUEGW-CFURMEHTSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
手性 SMILES |
C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
外观 |
Solid powder |
其他CAS编号 |
1404-55-3 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Ristocetin Ristomycin |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Ristocetin on von Willebrand Factor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Von Willebrand Factor (VWF) is a large, multimeric glycoprotein that plays a critical role in hemostasis. Under conditions of high shear stress, such as those found in arterioles and capillaries, VWF undergoes a conformational change that allows it to bind to both exposed subendothelial collagen and the glycoprotein Ibα (GPIbα) receptor on the surface of platelets. This dual binding is essential for the initial adhesion of platelets to the site of vascular injury, a crucial first step in the formation of a heostatic plug.
The antibiotic ristocetin has become an invaluable tool for the in vitro study of VWF function and for the diagnosis of von Willebrand Disease (VWD), the most common inherited bleeding disorder.[1][2] this compound induces the binding of VWF to platelet GPIbα, mimicking the effects of high shear stress and allowing for the assessment of VWF activity in a laboratory setting.[3][4] This technical guide provides a detailed overview of the molecular mechanism of action of this compound on VWF, quantitative data on the interactions, detailed experimental protocols, and the intracellular signaling pathways initiated by this interaction.
The Molecular Mechanism of this compound Action
The interaction between VWF and platelet GPIbα is tightly regulated to prevent spontaneous platelet aggregation in circulation. The binding site for GPIbα on the VWF A1 domain is cryptic in the globular conformation of VWF.[1] this compound acts as a modulator, inducing a conformational change in the VWF A1 domain that exposes this binding site.
The proposed mechanism involves the following steps:
-
This compound Binding to VWF: this compound, a glycopeptide antibiotic, has two known binding sites on the VWF A1 domain, flanking the GPIbα binding site. These proline-rich regions are located at Cys1237–Pro1251 and Glu1463–Asp1472.[5] A disulfide bond between Cys1272 and Cys1458 brings these two binding sites into close proximity.[5]
-
Conformational Change in the VWF A1 Domain: The binding of this compound to these sites induces an allosteric conformational change in the VWF A1 domain. This change is thought to alter the electrostatic forces and expose the previously cryptic binding site for GPIbα.[4] Studies using techniques such as light scattering spectroscopy have confirmed that this compound triggers significant conformational transitions in VWF.[6][7]
-
VWF-GPIbα Interaction: The exposed binding site on the VWF A1 domain is now accessible to the GPIbα receptor on the platelet surface. This leads to the formation of a stable VWF-GPIbα complex.
-
Platelet Agglutination: The multimeric nature of VWF allows a single VWF molecule to bind to multiple platelets, acting as a bridge and leading to platelet agglutination.[5] This agglutination is the basis for several diagnostic tests for VWD.
Quantitative Analysis of this compound-Modulated VWF-GPIbα Interaction
The interactions between this compound, VWF, and GPIbα can be quantified to provide a deeper understanding of the mechanism and for the development of diagnostic assays. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Interaction | Value | Method |
| Dissociation Constant (Kd) | VWF A1 Domain - GPIbα (this compound-induced) | ~30 nM | Surface Plasmon Resonance |
| VWF D'D3-A1 - GPIbα | 1.7 µM | Surface Plasmon Resonance | |
| VWF A1 Domain - GPIbα | 1.2 µM | Surface Plasmon Resonance | |
| On-rate (kon) | VWF D'D3-A1 - GPIbα | 1.8 x 104 M-1s-1 | Surface Plasmon Resonance |
| VWF A1 Domain - GPIbα | 5.1 x 104 M-1s-1 | Surface Plasmon Resonance | |
| This compound Concentration | VWF:RCo Assay (typical) | 1.0 - 1.5 mg/mL | Aggregometry/ELISA |
| Low-Dose RIPA (for Type 2B VWD) | 0.5 - 0.7 mg/mL | Light Transmission Aggregometry |
Experimental Protocols
Several key experimental protocols are utilized to study the effects of this compound on VWF function.
This compound-Induced Platelet Agglutination (RIPA) by Light Transmission Aggregometry (LTA)
RIPA is a functional assay that measures the ability of a patient's platelets to agglutinate in the presence of this compound and their own VWF.[2]
Principle: Platelet-rich plasma (PRP) is stirred in a cuvette, and light transmission through the sample is measured. The addition of an agonist, such as this compound, causes platelet aggregation, which increases light transmission.[8]
Methodology:
-
Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation of the remaining blood (e.g., 2000 x g for 15 minutes).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in saline.
-
Prepare working solutions of this compound at various concentrations (e.g., 1.5 mg/mL, 1.2 mg/mL, 0.7 mg/mL, 0.5 mg/mL) by diluting the stock solution.
-
-
LTA Procedure:
-
Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a specific volume of the this compound working solution to the PRP to achieve the desired final concentration.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The percentage of maximum aggregation is determined from the aggregation curve.
-
The slope of the aggregation curve can also be analyzed to determine the rate of aggregation.
-
VWF this compound Cofactor (VWF:RCo) Activity Assay by ELISA
The VWF:RCo assay measures the functional activity of VWF in plasma by its ability to bind to GPIbα in the presence of this compound.[9] The ELISA format offers higher sensitivity and reproducibility compared to traditional agglutination methods.[4][5]
Principle: A recombinant GPIbα fragment is immobilized on an ELISA plate. The patient's plasma (containing VWF) is added along with this compound. The amount of VWF that binds to the immobilized GPIbα is then quantified using a labeled anti-VWF antibody.
Methodology:
-
Plate Preparation:
-
Coat a 96-well microplate with a monoclonal antibody against GPIbα overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Add a recombinant GPIbα fragment and incubate for 1-2 hours at room temperature. Wash the plate.
-
-
Assay Procedure:
-
Add diluted patient plasma, control plasma, and standards to the wells.
-
Add a fixed concentration of this compound (e.g., 1 mg/mL) to each well.
-
Incubate for 1-2 hours at room temperature to allow VWF binding to GPIbα.
-
Wash the plate to remove unbound VWF.
-
-
Detection:
-
Add a horseradish peroxidase (HRP)-conjugated anti-human VWF antibody and incubate for 1 hour at room temperature.
-
Wash the plate thoroughly.
-
Add a TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution (e.g., 1M H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the VWF:RCo activity in the patient and control samples by interpolating their absorbance values on the standard curve.
-
Intracellular Signaling Pathway
The binding of the VWF-ristocetin complex to GPIbα is not a passive event; it initiates a cascade of intracellular signals that lead to platelet activation.
Key Signaling Events:
-
Src Family Kinase Activation: The initial binding event leads to the activation of Src family kinases (SFKs), such as Src and Lyn, which are associated with the cytoplasmic tail of GPIbα.[10][11]
-
Phospholipase C (PLC) Activation: Activated SFKs then phosphorylate and activate phospholipase Cγ2 (PLCγ2).
-
Calcium Mobilization: PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm.[12] This results in a transient increase in intracellular calcium concentration.
-
Platelet Activation: The rise in intracellular calcium, along with other signaling events initiated by DAG, leads to a series of downstream effects that constitute platelet activation, including:
-
Shape change
-
Granule secretion
-
Activation of the integrin αIIbβ3, which is necessary for stable platelet aggregation.
-
Conclusion
The mechanism of action of this compound on von Willebrand Factor is a complex process involving specific molecular interactions, allosterically induced conformational changes, and the initiation of intracellular signaling cascades. While the precise biophysical nature of the conformational change is still an area of active research, the use of this compound has been instrumental in elucidating the function of VWF and in the diagnosis of von Willebrand Disease. The in-depth understanding of this mechanism is crucial for researchers and clinicians working in the fields of hemostasis and thrombosis, and for the development of novel diagnostic and therapeutic strategies. The experimental protocols described herein provide a foundation for the continued investigation of this important biological interaction.
References
- 1. The Mechanism of VWF-Mediated Platelet GPIbα Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 3. Limitations of the this compound Cofactor Assay in Measurement of VWF Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 6. Kinetic study of von Willebrand factor self-aggregation induced by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. This compound Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 10. Src family kinases: at the forefront of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-mediated interaction of human von Willebrand factor with platelet glycoprotein lb evokes a transient calcium signal: observations with Fura-PE3 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Brief History of Ristocetin: From Forgotten Antibiotic to Essential Diagnostic Tool
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ristocetin, a glycopeptide antibiotic first isolated in the 1950s from the actinomycete Amycolatopsis lurida (formerly Nocardia lurida), represents a fascinating case of therapeutic repurposing in medical history. Initially developed for the treatment of staphylococcal infections, its clinical use was short-lived due to significant side effects, most notably the induction of thrombocytopenia and platelet agglutination. However, this very characteristic that led to its downfall as a therapeutic agent became the cornerstone of its indispensable role in the diagnosis of inherited bleeding disorders. This technical guide provides a comprehensive overview of the discovery, brief clinical use, and subsequent evolution of this compound into a critical in vitro diagnostic reagent for von Willebrand Disease (vWD) and Bernard-Soulier Syndrome (BSS).
From Antibiotic to Diagnostic Reagent: A Historical Perspective
The story of this compound begins in the golden age of antibiotic discovery. As a potent antibiotic against Gram-positive bacteria, it showed promise in an era grappling with emerging resistance to penicillin. However, its clinical application was soon halted by reports of severe adverse effects, primarily thrombocytopenia and in vivo platelet aggregation. This peculiar side effect, while detrimental to its therapeutic future, caught the attention of hematology researchers.
The pivotal shift occurred when it was discovered that this compound's platelet-agglutinating properties were dependent on a plasma factor that was absent in patients with a bleeding disorder known as von Willebrand Disease. This observation paved the way for the development of laboratory assays to measure the function of what is now known as the von Willebrand factor (VWF), a crucial protein in hemostasis.
Quantitative Data Summary
| Parameter | Value/Description | Application | Reference |
| Diagnostic this compound Concentrations | |||
| Low Dose | 0.5 - 0.7 mg/mL | Used in this compound-Induced Platelet Aggregation (RIPA) to identify hyper-responsive platelets, characteristic of Type 2B vWD and Platelet-Type vWD. | [1] |
| Standard Dose | 1.0 - 1.5 mg/mL | Used in RIPA and VWF this compound Cofactor (VWF:RCo) assays to assess baseline VWF-dependent platelet agglutination. | [1] |
| VWF:RCo Activity Levels in vWD | |||
| Normal Range | 50 - 150 IU/dL | Represents normal VWF function. | [2] |
| Type 1 vWD | Low (<50 IU/dL) | Reflects a quantitative deficiency of VWF. | [2] |
| Type 2 vWD (most subtypes) | Low (<50 IU/dL) | Indicates a qualitative defect in VWF function. | [2] |
| Type 3 vWD | Severely reduced or absent (<5 IU/dL) | Represents a near-complete deficiency of VWF. | [2] |
| RIPA Responses in vWD and BSS | |||
| Type 1 vWD | Hypoactive Agglutination | Reduced aggregation at standard this compound concentrations. | [3] |
| Type 2A vWD | Hypoactive Agglutination | Markedly decreased aggregation at all this compound concentrations. | [3] |
| Type 2B vWD | Hyperactive Agglutination | Enhanced aggregation at low this compound concentrations. | [3] |
| Type 2M vWD | Hypoactive Agglutination | Decreased aggregation with a normal multimer distribution. | [3] |
| Type 2N vWD | Normal Agglutination | RIPA is typically normal as the defect affects Factor VIII binding, not platelet interaction. | [3] |
| Type 3 vWD | Absent Agglutination | No aggregation occurs due to the absence of VWF. | [3] |
| Bernard-Soulier Syndrome | Absent Agglutination | No aggregation due to the absence of the GPIb-IX-V receptor on platelets, despite normal VWF. | [4] |
Experimental Protocols
The two primary assays utilizing this compound are the this compound-Induced Platelet Aggregation (RIPA) test and the von Willebrand Factor this compound Cofactor (VWF:RCo) assay.
Protocol 1: this compound-Induced Platelet Aggregation (RIPA) by Light Transmission Aggregometry
1. Principle: This assay measures the ability of a patient's platelets to aggregate in the presence of their own plasma and exogenous this compound. It assesses the integrity of the VWF-GPIb axis.
2. Specimen Collection and Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube (9:1 ratio of blood to anticoagulant).[5]
-
Process the sample within 4 hours of collection.[6]
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature without the brake.[6]
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to pellet the platelets.[6]
3. Reagents:
-
This compound solutions (reconstituted and diluted to desired final concentrations, e.g., 0.5 mg/mL and 1.2 mg/mL).[5]
-
Physiological saline.[5]
4. Procedure:
-
Pre-warm the PRP and PPP samples to 37°C.[6]
-
Calibrate the light transmission aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.[5]
-
Pipette a specific volume of PRP (e.g., 360 µL) into a cuvette with a stir bar.[5]
-
Incubate the PRP in the aggregometer at 37°C for at least 1 minute.[7]
-
Add a small volume of the this compound solution (e.g., 40 µL of a 10x solution) to the PRP to achieve the desired final concentration.[5]
-
Record the change in light transmission for 5 to 10 minutes as platelets aggregate.[5]
-
Repeat the procedure with different concentrations of this compound as required.
5. Interpretation: The percentage of aggregation is calculated based on the change in light transmission. The pattern of aggregation with low and standard dose this compound helps in the differential diagnosis of vWD subtypes and BSS as outlined in the data table.[3]
Protocol 2: von Willebrand Factor this compound Cofactor (VWF:RCo) Assay
1. Principle: This functional assay quantifies the activity of VWF in plasma by measuring its ability to agglutinate formalin-fixed platelets in the presence of this compound.
2. Specimen Collection and Preparation:
-
Collect and prepare citrated PPP as described for the RIPA assay.[2]
3. Reagents:
-
Formalin-fixed or lyophilized normal donor platelets.[8]
-
This compound solution (at a fixed concentration, typically to achieve a final concentration of 1.0-1.5 mg/mL).[1]
-
Reference plasma with a known VWF:RCo activity.[8]
-
Patient's PPP.
4. Procedure:
-
Prepare a standard curve using serial dilutions of the reference plasma.[8]
-
In an aggregometer cuvette, mix the fixed platelets, the patient's PPP (or a dilution of the reference plasma), and a buffer.[8]
-
Initiate the reaction by adding the this compound solution.
-
Measure the rate of agglutination (slope of the aggregation curve) using a light transmission aggregometer.[8]
-
Plot the slopes of the reference plasma dilutions against their known VWF:RCo activity to generate a standard curve.
-
Determine the VWF:RCo activity of the patient's plasma by interpolating its agglutination rate on the standard curve.[8]
5. Interpretation: The VWF:RCo activity is expressed in International Units per deciliter (IU/dL). A decreased VWF:RCo level is indicative of either a quantitative or qualitative defect in VWF.[2] A ratio of VWF:RCo to VWF antigen (VWF:Ag) of less than 0.7 is often suggestive of a qualitative defect (Type 2 vWD).[9]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Platelet Agglutination
Caption: this compound induces a conformational change in VWF, enabling its binding to the platelet GPIb receptor and initiating intracellular signaling leading to platelet aggregation.
Experimental Workflow for this compound-Induced Platelet Aggregation (RIPA)
Caption: Workflow for the RIPA test, from blood sample collection and plasma preparation to analysis of platelet aggregation using light transmission aggregometry.
Logical Relationship in Differentiating vWD Subtypes with RIPA
Caption: Decision logic for differentiating vWD subtypes based on platelet aggregation responses to low and standard doses of this compound in the RIPA test.
Conclusion
The journey of this compound from a discontinued antibiotic to a cornerstone of hemostasis diagnostics is a testament to the serendipitous nature of scientific discovery. Its unique ability to induce VWF-dependent platelet agglutination has provided invaluable insights into the pathophysiology of vWD and BSS, enabling accurate diagnosis and classification of these complex bleeding disorders. The methodologies developed around this compound, particularly the RIPA and VWF:RCo assays, remain fundamental tools in the clinical hematology laboratory. For researchers and drug development professionals, the story of this compound underscores the importance of thoroughly investigating unexpected biological effects, as they may hold the key to novel diagnostic and therapeutic applications.
References
- 1. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. droracle.ai [droracle.ai]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. coachrom.com [coachrom.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 9. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Role of Ristocetin in Diagnosing Bleeding Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ristocetin's application in the differential diagnosis of inherited bleeding disorders, primarily von Willebrand Disease (VWD) and Bernard-Soulier syndrome (BSS). It details the underlying molecular mechanisms, standardized laboratory assays, data interpretation, and detailed experimental protocols.
Introduction to this compound
This compound is a glycopeptide antibiotic that was historically removed from clinical use due to its induction of thrombocytopenia.[1] This adverse effect, however, led to its repurposing as a critical in vitro diagnostic agent. This compound uniquely facilitates the interaction between von Willebrand Factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) receptor complex, a crucial step in primary hemostasis that is normally induced by high shear stress in the vasculature.[1][2] This property allows for the specific assessment of the vWF-GPIb axis, which is fundamental in diagnosing qualitative and quantitative defects in vWF and platelet receptor function.
Mechanism of Action
Under physiological conditions, high shear stress exposes the A1 domain of vWF, allowing it to bind to the GPIbα subunit of the GPIb-IX-V complex on platelets. This compound mimics this process in a static, in vitro environment. It is believed to act by altering electrostatic forces, inducing a conformational change in vWF that exposes its GPIbα binding site, thereby promoting platelet agglutination.[1][3][4] This this compound-dependent agglutination forms the basis of the primary diagnostic tests used to evaluate this pathway.
The following diagram illustrates the signaling pathway of this compound-induced platelet agglutination.
Key Diagnostic Assays Utilizing this compound
Two primary assays leverage this compound to diagnose disorders of the vWF-GPIb axis: this compound-Induced Platelet Aggregation (RIPA) and the this compound Cofactor (RCoF) activity assay.
This compound-Induced Platelet Aggregation (RIPA)
RIPA measures the direct agglutination of a patient's own platelets in their platelet-rich plasma (PRP) upon the addition of this compound.[5] This test evaluates the integrity of the entire vWF-GPIb axis, including both the patient's vWF and their platelets. It is particularly valuable for identifying conditions characterized by hyper-responsive platelets, such as VWD Type 2B.[2][5] The assay is performed using light transmission aggregometry (LTA) at varying concentrations of this compound, typically a standard/high dose (1.0–1.5 mg/mL) and a low dose (0.5–0.7 mg/mL).[1][2]
This compound Cofactor (vWF:RCo) Assay
The vWF:RCo assay specifically quantifies the functional activity of vWF in patient plasma.[6] Unlike RIPA, this test uses platelet-poor plasma from the patient, a standardized reagent of formalin-fixed or lyophilized platelets (as a source of GPIb), and this compound.[5][7] By providing a constant and normal platelet component, the assay isolates the functional capacity of the patient's vWF to mediate agglutination.[8] The rate of agglutination is proportional to the vWF activity, which is reported in International Units per deciliter (IU/dL).[8][9]
Data Presentation and Interpretation
The results from RIPA and vWF:RCo assays, often combined with the vWF antigen (vWF:Ag) level, provide a powerful diagnostic matrix for differentiating various bleeding disorders. A vWF:RCo/vWF:Ag ratio of less than 0.6 or 0.7 is often indicative of a qualitative defect in vWF (VWD Type 2).[6][10]
The table below summarizes the characteristic findings for major VWD subtypes and Bernard-Soulier syndrome.
| Disorder | RIPA (Low Dose: ~0.5 mg/mL) | RIPA (High Dose: ~1.2 mg/mL) | vWF:RCo Activity | vWF:Ag | vWF:RCo/Ag Ratio | Key Defect |
| Normal | No Aggregation | Normal Aggregation | 50-150 IU/dL[8] | 50-200 IU/dL[6] | > 0.7 | None |
| VWD Type 1 | No Aggregation | Reduced/Absent[5] | Reduced | Reduced | > 0.7[10] | Quantitative vWF deficiency |
| VWD Type 2A | No Aggregation | Reduced/Absent[5] | Markedly Reduced | Normal/Reduced | < 0.7[10] | Loss of HMW vWF multimers |
| VWD Type 2B | Increased Aggregation [5] | Normal/Increased | Reduced | Normal/Reduced | < 0.7[10] | Increased vWF affinity for GPIb |
| VWD Type 2M | No Aggregation | Reduced/Absent[11] | Markedly Reduced | Normal/Reduced | < 0.7[6] | Decreased vWF-GPIb function |
| VWD Type 3 | No Aggregation[5] | Absent | Severely Reduced (<5%)[10] | Severely Reduced (<5%)[10] | Variable | Severe/absent vWF |
| Bernard-Soulier | No Aggregation | Absent[5] | Normal | Normal | > 0.7 | Defective/absent GPIb-IX-V[12] |
| Platelet-Type VWD | Increased Aggregation [1] | Normal/Increased | Reduced | Normal/Reduced | < 0.7 | "Gain-of-function" GPIb mutation[1] |
Note: Normal ranges can vary between laboratories.[7]
Experimental Protocols
Protocol for this compound-Induced Platelet Aggregation (RIPA)
This protocol is based on the principles of Light Transmission Aggregometry (LTA).[13]
A. Specimen Collection and Preparation:
-
Collect whole blood into a 3.2% sodium citrate tube (blue top) using a 19- or 21-gauge needle to minimize platelet activation.[14][15] The ratio should be 9 parts blood to 1 part anticoagulant.
-
Keep the sample at room temperature. Do not refrigerate.[13] Processing should begin within 4 hours of collection.[13][16]
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature.[13] Carefully aspirate the upper PRP layer and transfer it to a plastic tube.
-
Prepare Platelet-Poor Plasma (PPP): Re-centrifuge the remaining blood at 2000-2500 x g for 15 minutes to pellet all cellular components.[10] Aspirate the supernatant (PPP) and transfer to a separate plastic tube. The PPP will be used to set the 100% transmission baseline.
B. LTA Procedure:
-
Power on the aggregometer and allow it to warm to 37°C.
-
Pipette an aliquot of PPP (e.g., 450 µL) into a cuvette with a stir bar. Place it in the appropriate well and set the 100% light transmission baseline.
-
Pipette an aliquot of PRP (e.g., 450 µL) into a new cuvette with a stir bar. Place it in the sample well and set the 0% light transmission baseline.
-
Add a specific concentration of this compound agonist (e.g., 1.2 mg/mL final concentration) to the PRP cuvette.[17]
-
Record the change in light transmission for 5-10 minutes as platelets aggregate.
-
Repeat steps 3-5 with a low concentration of this compound (e.g., 0.5 mg/mL final concentration).[17]
C. Reagent Preparation:
-
This compound Stock (e.g., 10 mg/mL): Reconstitute lyophilized this compound with deionized water or saline according to the manufacturer's instructions.[7] For example, reconstitute a 7.5 mg vial with 0.5 mL of distilled water to get a 15 mg/mL stock.[17] This can then be diluted in saline to create working solutions that will yield the desired final concentration in the assay.
The workflow for RIPA is visualized below.
Protocol for this compound Cofactor (vWF:RCo) Assay
This protocol describes a classic turbidimetric method.
A. Specimen and Reagent Preparation:
-
Patient Sample: Prepare platelet-poor plasma (PPP) from the patient as described in the RIPA protocol (Section 5.1, Step A).
-
Reagent Platelets: Reconstitute lyophilized, formalin-fixed platelets with Tris-Buffered Saline as per the manufacturer's instructions.[7] Vortex gently to ensure uniform suspension.
-
This compound: Prepare a fixed concentration of this compound (e.g., 10 mg/mL stock for a 1 mg/mL final concentration).[7]
-
Calibrators and Controls: Prepare serial dilutions of a standard reference plasma with known vWF:RCo activity (e.g., 100%, 50%, 25%) to create a standard curve.[7] Run normal and abnormal controls with each batch.
B. Assay Procedure:
-
Set up the aggregometer to 37°C.
-
In a cuvette with a stir bar, pipette the reagent platelet suspension and patient PPP (or calibrator/control plasma). Volumes can vary, a typical setup might be 400 µL of platelet suspension and 50 µL of plasma dilution.[7]
-
Allow the mixture to incubate for a set period (e.g., 1-3 minutes).
-
Add a fixed volume of the this compound working solution (e.g., 50 µL) to initiate the reaction.[7]
-
The aggregometer records the rate of agglutination (change in light transmission over time, or slope).
-
Plot the slopes of the calibrators against their known activities to generate a standard curve.
-
Determine the vWF:RCo activity of the patient and control samples by interpolating their slopes from the standard curve.[7]
The logical workflow for the vWF:RCo assay is depicted below.
Limitations and Considerations
While indispensable, this compound-based assays have limitations:
-
Assay Variability: The vWF:RCo assay is known for high inter- and intra-laboratory variability and poor sensitivity at low vWF levels (<10-20 IU/dL).[8]
-
VWF Polymorphisms: Certain polymorphisms in the vWF gene can affect this compound binding, leading to an artificially low vWF:RCo result that does not reflect true in vivo function.[8][11]
-
Non-Physiological Agonist: this compound is not a physiological agonist; it induces an interaction that is normally dependent on shear stress.[11] This can lead to discrepancies between assay results and a patient's clinical bleeding phenotype.
-
Sample Integrity: Both assays are highly sensitive to pre-analytical variables, including traumatic venipuncture, improper anticoagulation, and sample storage temperature, all of which can activate platelets and affect results.[13][14]
Due to these limitations, newer assays have been developed that replace this compound or platelets with recombinant GPIb fragments and other activators, aiming for better standardization and accuracy.[10] However, this compound-based tests remain a cornerstone of VWD diagnosis.
Conclusion
This compound is a vital diagnostic tool that allows for the functional assessment of the von Willebrand Factor and its platelet receptor, GPIb. Through the differential application of this compound-Induced Platelet Aggregation (RIPA) and the this compound Cofactor (vWF:RCo) assay, clinicians and researchers can effectively diagnose and classify various subtypes of von Willebrand Disease and differentiate them from platelet receptor defects like Bernard-Soulier syndrome. A thorough understanding of the methodologies, their interpretation, and their inherent limitations is critical for accurate diagnosis and the development of novel therapeutics for these complex bleeding disorders.
References
- 1. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 2. grokipedia.com [grokipedia.com]
- 3. biodatacorp.com [biodatacorp.com]
- 4. Studies on the Mechanism of this compound-Induced Platelet Agglutination: EFFECTS OF STRUCTURAL MODIFICATION OF this compound AND VANCOMYCIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 6. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helena.com [helena.com]
- 8. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 9. biodatacorp.com [biodatacorp.com]
- 10. This compound Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 11. Limitations of the this compound Cofactor Assay in Measurement of VWF Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bernard-Soulier Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 15. researchgate.net [researchgate.net]
- 16. journals.viamedica.pl [journals.viamedica.pl]
- 17. coachrom.com [coachrom.com]
The Mechanism of Ristocetin-Induced Platelet Agglutination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ristocetin, an antibiotic discovered to induce thrombocytopenia, has become an invaluable laboratory tool for assessing platelet function and diagnosing specific bleeding disorders. Its ability to induce platelet agglutination in vitro is entirely dependent on the presence and proper function of von Willebrand Factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) receptor complex. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound-induced platelet agglutination, detailed experimental protocols for its assessment, and an overview of the associated intracellular signaling events. This document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in the field of drug development who are engaged in the study of hemostasis and thrombosis.
Core Mechanism of this compound-Induced Platelet Agglutination
This compound-induced platelet agglutination is not a physiological process but rather a laboratory-induced phenomenon that mimics certain aspects of platelet adhesion under high shear stress. The antibiotic acts as a modulator, facilitating the interaction between two key components of hemostasis: plasma vWF and the platelet surface receptor GPIb-IX-V.
The process can be broken down into the following key steps:
-
This compound-vWF Interaction: this compound binds to specific sites on the A1 domain of the vWF molecule.[1][2] This binding induces a conformational change in the A1 domain, exposing a previously cryptic binding site for the GPIbα subunit of the platelet GPIb-IX-V complex.[1]
-
vWF-GPIbα Binding: The exposed binding site on the vWF A1 domain then interacts with the N-terminal region of the GPIbα subunit on the platelet surface.[1] This interaction is crucial for the initial tethering of platelets.
-
Platelet Agglutination: The multimeric nature of vWF allows a single vWF molecule to bind to multiple platelets simultaneously, acting as a bridge and leading to the formation of platelet clumps, a process referred to as agglutination.[3] It is important to distinguish this from aggregation, which is an active metabolic process involving platelet activation and the GPIIb/IIIa receptor. However, under certain conditions, this compound-induced agglutination can lead to downstream platelet activation and aggregation.
This fundamental mechanism is exploited in several key laboratory assays to diagnose disorders related to vWF and the GPIb-IX-V complex.
Key Molecules
This compound
This compound is a glycopeptide antibiotic that was withdrawn from clinical use due to its tendency to cause thrombocytopenia and platelet agglutination. In the laboratory, it is used as a reagent to assess the function of the vWF-GPIbα axis.[4]
Von Willebrand Factor (vWF)
vWF is a large, multimeric glycoprotein found in blood plasma, platelet α-granules, and the subendothelium.[3] It plays a critical role in normal hemostasis by mediating platelet adhesion to sites of vascular injury, particularly under conditions of high shear stress, and by acting as a carrier protein for Factor VIII.[5] The A1 domain of vWF is central to its interaction with platelets via the GPIb-IX-V complex.[1]
Glycoprotein Ib-IX-V Complex (GPIb-IX-V)
The GPIb-IX-V complex is a crucial platelet receptor composed of four subunits: GPIbα, GPIbβ, GPIX, and GPV.[6] GPIbα contains the binding site for the vWF A1 domain. A deficiency or dysfunction of this complex leads to the rare bleeding disorder, Bernard-Soulier syndrome.[6]
Quantitative Data
The following table summarizes key quantitative parameters relevant to this compound-induced platelet agglutination assays.
| Parameter | Value | Reference |
| This compound Concentration (Standard RIPA) | 1.0 - 1.5 mg/mL | [7][8] |
| This compound Concentration (Low-Dose RIPA) | 0.5 - 0.7 mg/mL | [4][7][8] |
| This compound Concentration (this compound Cofactor Assay) | Final concentration ~1.0 mg/mL | [9] |
| Platelet Count in Platelet-Rich Plasma (PRP) | ~200 - 400 x 10⁹/L | [10] |
| vWF:RCo Normal Range | 47 - 215 IU/dL | [11] |
| Binding Affinity (Kd) of vWF-A1 to GPIbα | ~1.2 - 1.7 µmol/L | [12] |
Experimental Protocols
This compound-Induced Platelet Aggregation (RIPA) Test
The RIPA test is a functional assay performed on platelet-rich plasma (PRP) to assess the integrity of the vWF-GPIbα axis.
Principle: Light transmission aggregometry is used to measure the change in light transmission through a suspension of PRP as platelets agglutinate in response to this compound. As platelets clump together, the turbidity of the plasma decreases, allowing more light to pass through.
Methodology:
-
Sample Preparation:
-
Collect whole blood in a tube containing 3.2% sodium citrate.
-
Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes). PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure (using a light transmission aggregometer):
-
Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate.
-
Calibrate the instrument by setting 0% aggregation with the PRP sample and 100% aggregation with the corresponding PPP sample.
-
Add a specific concentration of this compound (e.g., for a final concentration of 1.2 mg/mL or 0.5 mg/mL) to the PRP.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Interpretation of Results:
-
Normal: Agglutination occurs at standard this compound concentrations (e.g., 1.2 mg/mL).
-
Absent/Reduced Agglutination: Suggests von Willebrand Disease (Types 1, 2A, 2M, 3) or Bernard-Soulier syndrome.[8][13]
-
Enhanced Agglutination at Low this compound Concentrations: Characteristic of Type 2B von Willebrand Disease or Platelet-Type von Willebrand Disease.[8][13]
-
This compound Cofactor (VWF:RCo) Assay
The VWF:RCo assay quantifies the functional activity of vWF in plasma.
Principle: This assay measures the ability of a patient's plasma (containing vWF) to agglutinate a standardized preparation of formalin-fixed platelets in the presence of this compound. The rate of agglutination is proportional to the vWF activity.
Methodology:
-
Reagents:
-
Patient's platelet-poor plasma (PPP).
-
Lyophilized or formalin-fixed platelets.
-
This compound solution.
-
Reference plasma with known vWF activity.
-
-
Assay Procedure (using a light transmission aggregometer):
-
Prepare a standard curve using serial dilutions of the reference plasma.
-
For each sample and standard dilution, add a fixed amount of reconstituted fixed platelets to a cuvette with a stir bar.
-
Add this compound to the cuvette.
-
Add the patient's PPP or standard plasma dilution to the cuvette.
-
Record the rate of agglutination (slope of the aggregation curve).
-
Plot the slopes of the standards against their known vWF activity to generate a standard curve.
-
Determine the vWF activity of the patient sample by interpolating its slope on the standard curve.[8]
-
Visualizations
Mechanism of this compound-Induced Platelet Agglutination
Caption: Molecular mechanism of this compound-induced platelet agglutination.
Experimental Workflow for RIPA Test
Caption: Experimental workflow for the RIPA test using light transmission aggregometry.
Signaling Pathway of vWF-GPIbα Interaction
Caption: Simplified signaling cascade following vWF binding to GPIb-IX-V.
Intracellular Signaling
While this compound-induced agglutination is primarily a physical process of platelet clumping, the binding of vWF to GPIbα can initiate intracellular signaling cascades that lead to platelet activation. This is particularly relevant in vivo under high shear stress but can also be observed in vitro.
The binding of vWF to GPIbα is thought to induce clustering of the GPIb-IX-V complexes, which in turn activates intracellular signaling molecules. Key players in this pathway include:
-
Src Family Kinases (SFKs): Lyn and Fyn are among the first kinases to be activated following GPIbα ligation.[13] They are believed to phosphorylate downstream targets, initiating the signaling cascade.
-
Phospholipase Cγ2 (PLCγ2): Activation of PLCγ2 by SFKs leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]
-
Calcium Mobilization and PKC Activation: IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[13] Together, these events contribute to platelet shape change, granule secretion, and the activation of the integrin αIIbβ3, leading to true platelet aggregation.
It is important to note that the signaling initiated by the vWF-GPIbα interaction is generally considered to be weaker than that induced by potent agonists like thrombin. However, it plays a crucial role in "priming" the platelet for a more robust response to other stimuli.
Conclusion
This compound-induced platelet agglutination is a cornerstone of in vitro platelet function testing. A thorough understanding of its underlying molecular mechanisms, involving the critical interplay between this compound, vWF, and the platelet GPIb-IX-V complex, is essential for the accurate diagnosis of related bleeding disorders and for the development of novel antithrombotic therapies. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for researchers and clinicians working in this field. Future research will likely continue to unravel the finer details of the conformational changes and intracellular signaling events, further enhancing our ability to diagnose and manage disorders of hemostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. precisionbiospecimens.com [precisionbiospecimens.com]
- 3. helena.com [helena.com]
- 4. The GPIbα intracellular tail - role in transducing VWF- and collagen/GPVI-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 6. Signaling role for phospholipase C gamma 2 in platelet glycoprotein Ib alpha calcium flux and cytoskeletal reorganization. Involvement of a pathway distinct from FcR gamma chain and Fc gamma RIIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The (Patho)Biology of SRC Kinase in Platelets and Megakaryocytes | MDPI [mdpi.com]
- 8. chronolog.com [chronolog.com]
- 9. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Limitations of the this compound Cofactor Assay in Measurement of VWF Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Src family kinases: at the forefront of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating von Willebrand Factor Testing: A Technical Guide to Ristocetin Cofactor Activity vs. Antigen Assays
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of hemostasis and thrombosis research and drug development, precise evaluation of von Willebrand Factor (VWF) is critical. This technical guide provides an in-depth comparison of two cornerstone assays: the Ristocetin Cofactor Activity (VWF:RCo) assay and the VWF Antigen (VWF:Ag) assay. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the principles, methodologies, and data interpretation of these essential tests.
Executive Summary
Von Willebrand Factor is a complex multimeric glycoprotein essential for normal hemostasis, mediating platelet adhesion to sites of vascular injury and acting as a carrier for Factor VIII. The laboratory diagnosis of von Willebrand Disease (VWD), the most common inherited bleeding disorder, relies on a panel of tests, with VWF:Ag and VWF:RCo being central to this evaluation.[1] The VWF:Ag assay quantifies the total amount of VWF protein present in plasma, while the VWF:RCo assay assesses its functional ability to bind to platelets.[2] Understanding the nuances, advantages, and limitations of each assay is paramount for accurate diagnosis, patient stratification, and the development of novel therapeutics.
Assay Principles
This compound Cofactor Activity (VWF:RCo) Assay
The VWF:RCo assay is a functional assay that measures the ability of VWF in a plasma sample to agglutinate platelets in the presence of the antibiotic this compound.[3] this compound induces a conformational change in VWF, allowing it to bind to the glycoprotein Ib (GPIb) receptor on platelets, mimicking its physiological function under high shear stress.[4][5] The rate of this agglutination is proportional to the functional activity of the VWF present in the sample.[3]
von Willebrand Factor Antigen (VWF:Ag) Assay
The VWF:Ag assay is a quantitative immunoassay that measures the total concentration of VWF protein in plasma, irrespective of its functional status.[2] Common methods for this assay include enzyme-linked immunosorbent assay (ELISA) and latex immunoassay (LIA).[2] These assays utilize antibodies specific to human VWF to capture and detect the protein.[2]
Comparative Analysis of Methodologies
The choice of methodology for both VWF:RCo and VWF:Ag assays can significantly impact the results. Several methods exist for each, with varying degrees of automation, sensitivity, and specificity.
| Assay Type | Methodology | Principle | Advantages | Disadvantages |
| VWF:RCo | Platelet Aggregometry | Measures the rate of agglutination of formalin-fixed platelets in the presence of this compound and patient plasma using an aggregometer.[6] | Considered the traditional "gold standard" for VWF functional testing. | High intra- and inter-laboratory variability (CV >20%), poor sensitivity at low VWF levels (<10-20 IU/dL), labor-intensive.[3][7] |
| ELISA-based | Recombinant GPIb is coated on a microplate to capture VWF from the plasma in the presence of this compound. Bound VWF is detected with a labeled anti-VWF antibody.[3] | Higher throughput, improved sensitivity compared to aggregometry. | Can still be affected by this compound-related variables. | |
| Automated Turbidimetric | Latex particles coated with a recombinant GPIb fragment agglutinate in the presence of VWF and this compound, measured by changes in light transmission.[3] | Automated, high throughput, improved precision. | Can be influenced by VWF variants that affect this compound binding.[3] | |
| VWF:Ag | ELISA | A sandwich ELISA where a capture antibody binds VWF from the plasma, and a second, enzyme-labeled antibody detects the bound VWF.[2] | High sensitivity and specificity, well-established method. | Can be time-consuming, requires dedicated equipment. |
| Latex Immunoassay (LIA) | Latex microparticles coated with an anti-VWF antibody agglutinate in the presence of VWF, measured by turbidimetry.[2] | Automated, rapid, suitable for high-throughput testing. | May have a limited lower limit of quantitation.[8] |
Quantitative Data Summary
Accurate interpretation of VWF testing requires an understanding of reference ranges and performance characteristics of the assays.
| Parameter | VWF:RCo Assay | VWF:Ag Assay | Clinical Significance |
| Reference Range | Typically 50-150 IU/dL[3][9] | Typically 50-200 IU/dL[1][9] | Levels can be influenced by blood type (lower in type O), age, and stress.[1][10] |
| Sensitivity for VWD | Variable, poor for levels <10-20 IU/dL[3] | Good for detecting quantitative deficiencies (Type 1 and 3 VWD). | A combination of both assays is necessary for accurate diagnosis.[1] |
| Specificity for VWD | High for detecting functional defects (Type 2 VWD). | Low for detecting functional defects. | The ratio of VWF:RCo to VWF:Ag is crucial for distinguishing between quantitative and qualitative VWF defects.[1] A ratio of <0.7 is suggestive of a functional defect (Type 2 VWD).[11] |
| Coefficient of Variation (CV) | High (10-40%)[7] | Lower than VWF:RCo. | Newer automated methods for VWF activity have improved CVs. |
Experimental Protocols
Protocol: VWF this compound Cofactor (VWF:RCo) by Platelet Aggregometry
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagents.
1. Reagent Preparation:
- Reconstitute lyophilized formalin-fixed platelets with Tris-Buffered Saline (TBS) to the manufacturer's specified concentration. Allow to stabilize for at least 20 minutes.
- Reconstitute this compound to a working concentration of 10 mg/mL with deionized water. The final concentration in the assay is typically 1 mg/mL.[6]
- Prepare a standard curve using a reference plasma with known VWF activity, typically diluted serially in TBS.
2. Sample Preparation:
- Collect whole blood in 3.2% sodium citrate tubes.
- Prepare platelet-poor plasma (PPP) by centrifuging at 2000-2500 x g for 15 minutes.[12]
- Patient and control plasmas are typically diluted 1:2 in TBS.
3. Assay Procedure:
- Pre-warm the aggregometer to 37°C.
- Add a standardized volume of reconstituted platelets to a cuvette with a stir bar.
- Add the diluted plasma (standard, control, or patient) to the cuvette and incubate for a specified time (e.g., 2 minutes).
- Add this compound to the cuvette to initiate agglutination.
- Record the rate of change in light transmittance. The slope of the agglutination curve is proportional to the VWF activity.
4. Data Analysis:
- Plot the slopes of the reference plasma dilutions against their known VWF activities to generate a standard curve.
- Determine the VWF:RCo of the patient and control samples by interpolating their slopes from the standard curve.
Protocol: VWF Antigen (VWF:Ag) by ELISA
This protocol is a representative example of a sandwich ELISA.
1. Plate Preparation:
- Coat a 96-well microplate with a capture antibody specific for human VWF diluted in a suitable coating buffer.
- Incubate overnight at 4°C.
- Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).
2. Sample and Standard Incubation:
- Prepare a standard curve using a reference plasma with a known VWF antigen concentration, serially diluted in a sample diluent.
- Dilute patient and control plasmas in sample diluent.
- Add standards, controls, and samples to the appropriate wells and incubate for a specified time (e.g., 1-2 hours) at room temperature.[13]
- Wash the plate to remove unbound proteins.
3. Detection:
- Add a horseradish peroxidase (HRP)-conjugated anti-human VWF detection antibody to each well and incubate for a specified time (e.g., 1 hour) at room temperature.[14]
- Wash the plate thoroughly.
4. Signal Development and Measurement:
- Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate in the dark until a color change is observed.[14]
- Stop the reaction by adding a stop solution (e.g., 1M H2SO4).[15]
- Read the absorbance at 450 nm using a microplate reader.
5. Data Analysis:
- Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
- Determine the VWF:Ag concentration of the patient and control samples by interpolating their absorbance values from the standard curve.
Visualizing Molecular Interactions and Workflows
Molecular Interaction Pathway of the VWF:RCo Assay
Caption: this compound induces a conformational change in VWF, enabling its binding to the platelet GPIb receptor and causing agglutination.
Experimental Workflow for VWF:RCo Assay (Platelet Aggregometry)
Caption: Workflow of the VWF:RCo assay using the platelet aggregometry method.
Experimental Workflow for VWF:Ag Assay (ELISA)
Caption: Step-by-step workflow of the VWF:Ag sandwich ELISA.
Conclusion
The VWF:RCo and VWF:Ag assays provide complementary information essential for the comprehensive evaluation of von Willebrand Factor. While the VWF:Ag assay quantifies the total protein, the VWF:RCo assay offers a crucial measure of its platelet-binding function. The selection of a specific methodology should be guided by the research or clinical question, considering factors such as required throughput, sensitivity, and precision. As advancements in assay technology continue, newer methods with improved performance characteristics are becoming more widely adopted, further enhancing our ability to accurately diagnose and manage von Willebrand Disease and to assess the impact of novel therapeutics on VWF function.
References
- 1. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Von Willebrand Factor Immunological Assays [practical-haemostasis.com]
- 3. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 4. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. helena.com [helena.com]
- 7. Perils, Problems, and Progress in Laboratory Diagnosis of Von Willebrand Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Von Willebrand Disease - VWD | Choose the Right Test [arupconsult.com]
- 10. von Willebrand Factor Antigen, Plasma - Mayo Clinic Laboratories | Hematology Catalog [hematology.testcatalog.org]
- 11. ashpublications.org [ashpublications.org]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. helena.com [helena.com]
- 15. cls.ucl.ac.uk [cls.ucl.ac.uk]
Ristocetin vs. Ristocetin Sulfate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of ristocetin and this compound sulfate, clarifying their relationship and application in platelet function testing. It has been conclusively determined that the reagent commonly referred to as "this compound" in laboratory settings is, in fact, this compound sulfate. This document will, therefore, treat them as functionally identical, with "this compound sulfate" being the chemically accurate term. The guide details the mechanism of action, physicochemical properties, and established protocols for its use in this compound-Induced Platelet Aggregation (RIPA) and von Willebrand Factor this compound Cofactor (VWF:RCo) assays. Furthermore, it elucidates the intracellular signaling cascade initiated by the this compound sulfate-mediated interaction of von Willebrand Factor (VWF) with the platelet glycoprotein Ib-IX-V complex.
Physicochemical Properties and Formulation
This compound is a glycopeptide antibiotic originally derived from the actinomycete Amycolatopsis lurida. For laboratory use, it is commercially available as a lyophilized powder, predominantly as this compound A in the form of a sulfate salt. This salt form ensures stability and solubility in aqueous solutions for experimental use.
Data Presentation: Physicochemical Properties of this compound Sulfate
| Property | Value |
| Chemical Formula | C₉₅H₁₁₀N₈O₄₄·H₂SO₄ |
| Molecular Weight | Approximately 2165.90 g/mol |
| Appearance | White to slightly yellow lyophilized powder |
| Solubility | Soluble in water and physiological buffers |
| Storage (Lyophilized) | 2-8°C |
| Storage (Reconstituted) | 4 hours at 15-30°C or 1 month at -20°C |
Mechanism of Action
This compound sulfate's primary role in hemostasis research is to induce platelet agglutination by promoting the interaction between VWF and the platelet surface receptor, the glycoprotein Ib-IX-V (GPIb-IX-V) complex. In vivo, this interaction is typically initiated by high shear stress, which exposes the binding site on VWF. This compound sulfate circumvents the need for shear stress by inducing a conformational change in the VWF A1 domain, enabling it to bind to the GPIbα subunit of the GPIb-IX-V complex. This binding initiates a signaling cascade within the platelet, leading to platelet activation and aggregation.
Quantitative Analysis of this compound Sulfate-Induced Platelet Aggregation
The potency of platelet agonists is often described by their EC50 value (the concentration that elicits a half-maximal response). However, for this compound sulfate, the literature more frequently reports the effective concentrations used to differentiate between normal and pathological platelet function, rather than a specific EC50 value. This is because this compound induces agglutination, which can be a more "all-or-none" phenomenon compared to the graded aggregation seen with other agonists.
Data Presentation: Effective Concentrations of this compound Sulfate in Platelet Aggregation Assays
| Assay | This compound Sulfate Concentration (mg/mL) | Purpose |
| Standard this compound-Induced Platelet Aggregation (RIPA) | 1.0 - 1.5 | Assessment of normal VWF-platelet interaction.[1][2] |
| Low-Dose this compound-Induced Platelet Aggregation (LD-RIPA) | 0.5 - 0.7 | Diagnosis of Type 2B von Willebrand Disease (VWD) and platelet-type VWD.[3] |
| von Willebrand Factor this compound Cofactor (VWF:RCo) Assay | ~1.0 | Quantification of VWF functional activity. |
Signaling Pathways
The binding of the VWF-ristocetin sulfate complex to the GPIb-IX-V receptor on platelets triggers an intracellular signaling cascade that ultimately leads to platelet activation and aggregation. This process involves the activation of several key signaling molecules.
Experimental Protocols
This compound-Induced Platelet Aggregation (RIPA) Assay
This protocol outlines the procedure for assessing platelet aggregation in response to this compound sulfate using light transmission aggregometry (LTA).
Methodology:
-
Specimen Collection and Preparation:
-
Collect whole blood into a 3.2% sodium citrate tube.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at 150-200 x g for 15-20 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
Adjust the platelet count of the PRP to 200-300 x 10⁹/L using autologous PPP.
-
-
Reagent Preparation:
-
Reconstitute lyophilized this compound sulfate with deionized water to a stock concentration of 10 mg/mL.
-
Prepare working solutions of 1.2-1.5 mg/mL (for standard RIPA) and 0.5-0.7 mg/mL (for LD-RIPA) by diluting the stock solution with saline.
-
-
LTA Procedure:
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pipette 450 µL of PRP into a cuvette with a stir bar and allow it to warm to 37°C.
-
Add 50 µL of the this compound sulfate working solution to the PRP.
-
Record the change in light transmission for 5-10 minutes.
-
Experimental Workflow for RIPA:
von Willebrand Factor this compound Cofactor (VWF:RCo) Assay
This assay quantifies the functional activity of VWF in plasma by measuring the rate of this compound sulfate-induced agglutination of formalin-fixed platelets.
Methodology:
-
Specimen and Reagent Preparation:
-
Prepare patient and control platelet-poor plasma (PPP).
-
Reconstitute lyophilized formalin-fixed platelets with buffer as per the manufacturer's instructions.
-
Reconstitute lyophilized this compound sulfate to a concentration of 10 mg/mL.
-
-
Assay Procedure:
-
Create a standard curve using serial dilutions of a reference plasma with known VWF activity.
-
In an aggregometer cuvette, mix the formalin-fixed platelets and the test plasma (or standard).
-
Add this compound sulfate to initiate agglutination.
-
Measure the rate of agglutination (slope of the aggregation curve).
-
Determine the VWF:RCo activity of the test sample by comparing its agglutination rate to the standard curve.
-
Experimental Workflow for VWF:RCo Assay:
Conclusion
References
An In-depth Technical Guide to the Ristocetin-VWF-GPIb Axis: From Molecular Interactions to Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical interactions within the Ristocetin-von Willebrand Factor-Glycoprotein Ib (this compound-VWF-GPIb) axis. This axis is fundamental to primary hemostasis and its in vitro manipulation by the antibiotic this compound forms the basis of key diagnostic assays for von Willebrand Disease (VWD). This document delves into the molecular mechanisms, quantitative parameters, detailed experimental protocols, and signaling pathways that govern this essential biological system.
Core Components and their Interaction
The initiation of platelet adhesion to sites of vascular injury under high shear stress is mediated by the interaction between von Willebrand Factor (VWF) and the platelet receptor complex Glycoprotein Ib-IX-V (GPIb-IX-V).[1]
-
Von Willebrand Factor (VWF): A large, multimeric glycoprotein found in blood plasma, endothelial cells, and platelets.[2] Its A1 domain contains the binding site for GPIbα.[2][3] Under normal physiological conditions, this binding site is cryptic. However, under high shear stress, VWF undergoes a conformational change, exposing the A1 domain and allowing it to bind to GPIbα.[4][5]
-
Glycoprotein Ib-IX-V (GPIb-IX-V) Complex: This complex is a key platelet receptor composed of four subunits: GPIbα, GPIbβ, GPIX, and GPV.[1] GPIbα is the primary binding subunit for the VWF A1 domain.[3]
-
This compound: An antibiotic that, through a yet to be fully elucidated mechanism, induces a conformational change in VWF, exposing its A1 domain and allowing it to bind to GPIbα even in the absence of high shear stress.[6][7] This property of this compound is exploited in in vitro diagnostic tests to assess VWF function.[6] The binding of this compound to VWF is thought to involve proline-rich sequences flanking the A1 domain.[2][8]
The interaction between VWF and GPIbα is characterized by a rapid on-rate and a high off-rate, allowing for transient platelet tethering and rolling along the vascular surface.
Quantitative Data Summary
The following tables summarize key quantitative data related to the this compound-VWF-GPIb axis, providing a comparative overview for researchers.
Table 1: Binding Affinities and Kinetics of the VWF A1 Domain to GPIbα
| Interacting Molecules | Method | Apparent Dissociation Constant (K D) | Association Rate Constant (k on ) | Dissociation Rate Constant (k off ) | Reference |
| Soluble ΔPro-VWF to immobilized GpIbα-Fc | ELISA | ≈100 nmol/L | Not Reported | Not Reported | [3] |
| ΔD′D3-VWF to immobilized GpIbα-Fc | ELISA | 2.4 nmol/L | Not Reported | Not Reported | [3] |
| ΔD′D3NFP‾-VWF to immobilized GpIbα-Fc | ELISA | 0.7 nmol/L | Not Reported | Not Reported | [3] |
| D′D3-A1 to immobilized GpIbα | SPR | 1.7 µmol/L | 1.8 ± 0.4 × 10⁴ (mol/L)⁻¹·s⁻¹ | Not Reported | [3] |
| VWF-A1 domain to immobilized GpIbα | SPR | 1.2 µmol/L | 5.1 ± 0.4 × 10⁴ (mol/L)⁻¹·s⁻¹ | Not Reported | [3] |
| Tethered, mechanically tensioned VWF to GPIbα | - | 80 nM | Not Reported | Not Reported | [9][10] |
| A1 short construct to GPIbα | BLI | 180 nM | Not Reported | Not Reported | [9][10] |
| A1+OGly+N+C construct to GPIbα | BLI | 9200 nM | Not Reported | Not Reported | [9][10] |
Table 2: this compound Concentrations for In Vitro Platelet Agglutination
| Assay | This compound Concentration (mg/mL) | Purpose | Reference |
| This compound-Induced Platelet Agglutination (RIPA) | 1.0 - 1.5 | Standard concentration for assessing VWF function. | [6][11] |
| Low-Dose RIPA (LD-RIPA) | 0.5 - 0.7 | Diagnosis of Type 2B VWD and Platelet-Type VWD. | [6][12] |
| This compound Cofactor (RCo) Assay | Variable (e.g., 0.8 mg/mL for maximum proteolysis) | To assess the functional activity of VWF. | [8] |
| Standard Platelet Aggregation | 1.2 | To induce normal platelet aggregation. | [11][13] |
Table 3: Shear Stress Conditions for VWF-GPIbα Interaction
| Shear Stress (dyn/cm²) | Shear Rate (s⁻¹) | Context | Reference |
| ≈4 | 100 | Low fluid shear conditions in flow chamber. | [3] |
| 10 | 250 | Moderate fluid shear conditions in flow chamber. | [3] |
| 40 | 1000 | High fluid shear conditions in flow chamber. | [3] |
| >60 | >1500 | Pathological high-shear stress conditions inducing VWF binding to GPIbα. | [14] |
| - | >5,000 | Critical shear rate for VWF unfolding. | [5] |
| - | 10,000 | Shear rate inducing GPIbα clustering on platelets. | [15] |
Experimental Protocols
Detailed methodologies for key experiments used to investigate the this compound-VWF-GPIb axis are provided below.
This compound-Induced Platelet Agglutination (RIPA) using Light Transmission Aggregometry (LTA)
This assay measures the ability of a patient's VWF to agglutinate platelets in the presence of this compound.
Materials:
-
Patient and normal control platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound solution (e.g., 15 mg/mL stock).
-
Saline.
-
Light Transmission Aggregometer.
-
Cuvettes and stir bars.
Procedure:
-
Sample Preparation: Collect whole blood in 3.2% sodium citrate tubes.[16] Prepare PRP by centrifuging at 150-200 x g for 10-15 minutes at room temperature.[16] Prepare PPP by centrifuging the remaining blood at 2000 x g for 20 minutes.[16]
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Assay Performance:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add a specific concentration of this compound (e.g., 1.2 mg/mL for standard RIPA, or lower concentrations for LD-RIPA) to the PRP.[13]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Interpretation: A decreased aggregation response compared to normal control suggests a quantitative or qualitative VWF defect.[11] An enhanced response at low this compound concentrations is indicative of Type 2B or Platelet-Type VWD.[12]
ELISA for VWF-GPIbα Binding
This assay quantifies the binding of VWF to immobilized GPIbα.
Materials:
-
Recombinant GPIbα-Fc fusion protein.
-
Microtiter plates.
-
Patient and control plasma samples.
-
Anti-VWF antibody conjugated to an enzyme (e.g., HRP).
-
Substrate for the enzyme (e.g., TMB).
-
Wash buffer and blocking buffer.
-
Plate reader.
Procedure:
-
Coating: Coat microtiter plate wells with recombinant GPIbα-Fc overnight at 4°C.[3]
-
Blocking: Wash the wells and block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add diluted plasma samples to the wells and incubate for 1-2 hours at room temperature.[17][18]
-
Detection Antibody: Wash the wells and add the enzyme-conjugated anti-VWF antibody. Incubate for 1 hour.[17]
-
Substrate Addition: Wash the wells and add the substrate. Allow color to develop.[18]
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.[18]
Flow Cytometry for VWF Binding to Platelets
This method allows for the quantification of VWF binding to the platelet surface.
Materials:
-
Patient whole blood or PRP.
-
This compound.
-
FITC-labeled anti-VWF antibody.
-
Flow cytometer.
Procedure:
-
Sample Preparation: Incubate patient PRP or whole blood with a specific concentration of this compound.
-
Staining: Add a fluorescently labeled anti-VWF antibody to the sample and incubate.[19]
-
Flow Cytometric Analysis: Analyze the sample on a flow cytometer, gating on the platelet population.[19]
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the platelet population, which corresponds to the amount of VWF bound to the platelets.[5] Mixing studies with normal plasma or platelets can help differentiate between VWF and platelet defects.[19][20]
Surface Plasmon Resonance (SPR) for VWF-GPIbα Interaction Kinetics
SPR provides real-time, label-free analysis of the binding kinetics between VWF and GPIbα.
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Recombinant GPIbα and VWF A1 domain.
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer.
Procedure:
-
Ligand Immobilization: Immobilize recombinant GPIbα onto the sensor chip surface using amine coupling chemistry.[21]
-
Analyte Injection: Inject different concentrations of the VWF A1 domain over the sensor surface.[22]
-
Data Acquisition: Monitor the change in the SPR signal (response units) in real-time to generate sensorgrams.[21]
-
Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k on ), dissociation rate constant (k off ), and the equilibrium dissociation constant (K D ).[23]
Signaling Pathways and Experimental Workflows
GPIb-IX-V Signaling Pathway
The binding of VWF to the GPIb-IX-V complex initiates a cascade of intracellular signaling events leading to platelet activation, integrin αIIbβ3 activation, and aggregation.
Caption: VWF-GPIb-IX-V signaling cascade leading to platelet activation.
Experimental Workflow for VWD Diagnosis
The diagnosis of VWD involves a series of laboratory tests that assess the quantity and function of VWF, with this compound-based assays playing a central role.
Caption: Diagnostic workflow for von Willebrand Disease.
Conclusion
The this compound-VWF-GPIb axis is a cornerstone of hemostasis research and clinical diagnostics. A thorough understanding of its components, the quantitative aspects of their interactions, and the methodologies to study them is crucial for researchers and clinicians in the field. This guide provides a foundational resource for professionals working to unravel the complexities of this axis, develop novel therapeutics for bleeding and thrombotic disorders, and improve diagnostic strategies for VWD. The provided protocols and data serve as a practical reference for laboratory investigations, while the diagrams offer a clear visualization of the underlying biological processes.
References
- 1. Glycoprotein Ib-IX-V complex - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the role of von Willebrand factor in shear-induced platelet activation and functional alteration under high non-physiological shear stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Von Willebrand factor A1 domain stability and affinity for GPIbα are differentially regulated by its O-glycosylated N- and C-linker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Von Willebrand factor A1 domain stability and affinity for GPIbα are differentially regulated by its O-glycosylated N- and C-linker | eLife [elifesciences.org]
- 11. Defective this compound-induced platelet aggregation in von Willebrand's disease and its correction by factor VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 13. coachrom.com [coachrom.com]
- 14. researchgate.net [researchgate.net]
- 15. Platelet interaction with von Willebrand factor is enhanced by shear-induced clustering of glycoprotein Ibα | Haematologica [haematologica.org]
- 16. haemochrom.de [haemochrom.de]
- 17. Gain-of-function GPIb ELISA assay for VWF activity in the Zimmerman Program for the Molecular and Clinical Biology of VWD - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. Diagnosis of platelet-type von Willebrand disease by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diagnosis of platelet-type von Willebrand disease by flow cytometry | Haematologica [haematologica.org]
- 21. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 22. researchgate.net [researchgate.net]
- 23. bioradiations.com [bioradiations.com]
Ristocetin Alternatives in Platelet Aggregometry and von Willebrand Factor Activity Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of alternatives to ristocetin for in vitro assessment of von Willebrand Factor (VWF) activity and platelet function. This document details the principles, methodologies, and comparative performance of modern assays, offering researchers and clinicians valuable insights into the evolving landscape of hemostasis diagnostics.
Introduction: The Limitations of this compound
This compound, an antibiotic, has long been the standard agonist used to induce the interaction between VWF and platelet glycoprotein Ibα (GPIbα) in laboratory settings.[1][2] The this compound cofactor activity (VWF:RCo) assay is a cornerstone in the diagnosis of von Willebrand Disease (VWD).[3] However, the use of this compound is associated with several significant limitations, including:
-
High Inter- and Intra-Assay Variability: The VWF:RCo assay is known for its poor reproducibility, which can lead to diagnostic inaccuracies.[3]
-
Low Sensitivity at Low VWF Levels: The assay's performance diminishes at clinically significant low levels of VWF activity.[1][4]
-
Interference from VWF Polymorphisms: Certain common genetic variations in the VWF gene, such as the D1472H polymorphism, can interfere with this compound binding, leading to artificially low VWF:RCo results that do not correlate with bleeding risk.[4][5]
-
Batch-to-Batch Variability of this compound: Inconsistent potency between different lots of this compound can affect assay results.
These limitations have driven the development of more reliable and standardized alternatives for assessing VWF-dependent platelet function.
This compound-Independent VWF Activity Assays: Gain-of-Function GPIbα Mutants
A significant advancement in VWF activity testing has been the development of assays utilizing recombinant GPIbα fragments containing gain-of-function mutations.[4][6] These mutations promote the spontaneous binding of VWF to GPIbα without the need for this compound.[4] Two main types of assays have emerged based on this principle: VWF:GPIbM and VWF:GPIbR.
VWF:GPIbM Assays
These assays employ a mutant GPIbα fragment that spontaneously binds to VWF.[1][4] The INNOVANCE VWF Ac assay is a commercially available example of a VWF:GPIbM assay.[5][7]
VWF:GPIbR Assays
These assays utilize a recombinant wild-type GPIbα fragment and still require this compound to induce VWF binding.[1][4] However, the use of a recombinant receptor and automated platforms improves upon the traditional VWF:RCo assay. The HemosIL VWF this compound Cofactor Activity assay is an example of this type.[8][9]
Data Presentation: Comparative Performance of VWF Activity Assays
The following table summarizes the performance characteristics of VWF:GPIbM and VWF:GPIbR assays in comparison to the traditional VWF:RCo assay for the diagnosis of Type 2 VWD.
| Assay Type | Sensitivity for Type 2 VWD (%) | Specificity for Type 2 VWD (%) | Key Advantages | Key Disadvantages |
| VWF:RCo | 92% | 72.4% | Historical gold standard | High variability, low sensitivity at low VWF levels, interference from VWF polymorphisms |
| VWF:GPIbR | 84% | 89.7% | Improved precision over VWF:RCo, automated | Still requires this compound, may be affected by some VWF polymorphisms |
| VWF:GPIbM | 92% | 85.1% | This compound-independent, not affected by common VWF polymorphisms, high precision and sensitivity | Newer assay, may not be as widely available |
Data compiled from a comparative analysis of different automated von Willebrand factor glycoprotein Ib-binding activity assays in well-typed von Willebrand Disease patients.[10]
Experimental Protocols
General Principle of Automated VWF:GPIbM and VWF:GPIbR Assays
These assays are typically performed on automated coagulation analyzers. The general principle involves the agglutination of latex particles coated with the recombinant GPIbα fragment in the presence of patient plasma. The degree of agglutination is proportional to the VWF activity in the sample and is measured by changes in light transmission or turbidity.[1][8]
Detailed Methodology for an Automated VWF:GPIbM Assay (e.g., INNOVANCE VWF Ac)
Principle: This is a particle-enhanced immunoturbidimetric assay. Polystyrene particles are coated with an antibody against GPIb. A recombinant GPIb fragment with two gain-of-function mutations is added, which binds to the antibody and subsequently to the VWF in the patient's plasma. This binding occurs without this compound and causes particle agglutination, which is measured as an increase in absorbance.[1]
Procedure Outline:
-
Reagent Preparation: Reagents are typically provided in a liquid, ready-to-use format.[11]
-
Calibration: A calibration curve is generated using plasma calibrators with known VWF activity.
-
Sample Analysis: Patient plasma samples are automatically pipetted into reaction cuvettes by the analyzer.
-
Reagent Addition: The analyzer dispenses the particle reagent and the recombinant GPIbα reagent into the cuvette.
-
Incubation and Measurement: The reaction mixture is incubated, and the change in absorbance is monitored over time.
-
Calculation: The VWF activity of the patient sample is calculated from the calibration curve.
Users should always refer to the specific manufacturer's instructions for use for detailed procedures, including instrument settings and quality control measures.[5][7]
Detailed Methodology for an Automated VWF:GPIbR Latex Immunoassay (e.g., HemosIL VWF this compound Cofactor Activity)
Principle: This is a latex-based immunoturbidimetric assay. Latex particles are coated with a recombinant wild-type GPIbα fragment. In the presence of a fixed concentration of this compound, VWF in the patient's plasma binds to the GPIbα on the latex particles, causing agglutination. The rate of agglutination is measured by the change in light transmission.[6][8]
Procedure Outline:
-
Reagent Preparation: Reconstitute lyophilized reagents as per the manufacturer's instructions.
-
Calibration: Perform a calibration using a set of plasma calibrators.
-
Sample Preparation: Prepare dilutions of patient plasma as required.
-
Assay Performance: The automated analyzer mixes the patient plasma, this compound-containing buffer, and the latex particle reagent.
-
Measurement: The instrument measures the change in turbidity over a defined period.
-
Result Calculation: The VWF activity is determined by comparing the sample's agglutination rate to the calibration curve.
For all commercial assays, adherence to the package insert and manufacturer's protocol is critical for accurate results.[6][9]
Signaling Pathways in VWF-Mediated Platelet Activation
The binding of VWF to GPIbα initiates a complex intracellular signaling cascade that leads to platelet activation, integrin αIIbβ3 activation, and ultimately, thrombus formation. Understanding this pathway is crucial for the development of novel antiplatelet therapies.
VWF-GPIbα Signaling Cascade
Caption: VWF-GPIbα signaling cascade leading to platelet activation.
Experimental Workflow for Platelet Aggregation Assays
Caption: General workflow for light transmission aggregometry.
Venom-Derived Proteins as this compound Alternatives
Several proteins isolated from snake venoms can modulate the VWF-GPIbα interaction and have been investigated as potential alternatives to this compound.
Botrocetin
Botrocetin, isolated from the venom of Bothrops jararaca, forms a complex with the A1 domain of VWF, which then binds to GPIbα with high affinity, inducing platelet agglutination.[12][13] Unlike this compound, botrocetin's activity is not typically affected by the common VWF polymorphisms.
Bitisecetin
Bitisecetin, from the venom of Bitis arietans, also induces VWF-dependent platelet aggregation.[14][15] It binds to the A1 domain of VWF at a site distinct from botrocetin.[15]
While these venom-derived proteins are valuable research tools, standardized commercial assays for routine diagnostic use are not widely available. Their application is primarily in specialized laboratories for investigating VWF function and for the development of antithrombotic agents.
Synthetic Peptides
Research into synthetic peptides that can modulate the VWF-GPIbα interaction is an active area of investigation.[3] Peptides mimicking the binding sites on GPIbα or VWF have been developed. While these are primarily used as inhibitors for research and potential therapeutic applications, the development of peptide-based agonists for diagnostic assays is a possibility for the future. Currently, there are no standardized VWF activity assays based on synthetic peptides in routine clinical use.
Conclusion
The field of VWF activity testing is moving away from the limitations of the traditional this compound-based assays. The development of automated assays utilizing gain-of-function GPIbα mutants has significantly improved the accuracy and reliability of VWD diagnosis. While venom-derived proteins and synthetic peptides offer valuable insights into the VWF-GPIbα interaction, their role in routine diagnostics is yet to be fully established. As our understanding of the molecular mechanisms of hemostasis deepens, we can anticipate the development of even more sophisticated and precise tools for the assessment of platelet function and VWF activity.
References
- 1. www1.wfh.org [www1.wfh.org]
- 2. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 3. The GPIbα intracellular tail - role in transducing VWF- and collagen/GPVI-mediated signaling | Haematologica [haematologica.org]
- 4. Src family kinases: at the forefront of platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. biosystemsne.com.br [biosystemsne.com.br]
- 7. sysmex-ap.com [sysmex-ap.com]
- 8. Epitope-Specific VWF Assays [practical-haemostasis.com]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Assay of the von Willebrand factor (VWF) propeptide to identify patients with type 1 von Willebrand disease with decreased VWF survival - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn0.scrvt.com [cdn0.scrvt.com]
- 12. ecat.nl [ecat.nl]
- 13. researchgate.net [researchgate.net]
- 14. Bitiscetin-3, a Novel C-Type Lectin-like Protein Cloned from the Venom Gland of the Viper Bitis arietans, Induces Platelet Agglutination and Inhibits Binding of Von Willebrand Factor to Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Binding site on human von Willebrand factor of bitiscetin, a snake venom-derived platelet aggregation inducer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ristocetin-Induced Platelet Aggregation (RIPA)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ristocetin-induced platelet aggregation (RIPA) is a crucial laboratory assay for evaluating platelet function, specifically the interaction between von Willebrand factor (VWF) and the platelet glycoprotein Ib-IX-V complex (GPIb-IX-V).[1] This test is instrumental in the diagnosis and classification of von Willebrand disease (VWD), the most common inherited bleeding disorder, as well as other platelet-related disorders like Bernard-Soulier syndrome and platelet-type (pseudo) von Willebrand disease.[2][3] The antibiotic this compound induces the binding of VWF to the platelet receptor GPIb, initiating platelet agglutination.[2] The extent and rate of this agglutination, measured by light transmission aggregometry (LTA), provide valuable insights into the integrity of the VWF-GPIb axis.[1]
Principle of the Assay:
The RIPA test is based on the principle that in vitro, the antibiotic this compound facilitates the interaction between VWF and the GPIbα receptor on platelets.[2][4] This interaction leads to platelet agglutination, which is a passive clumping of platelets, and can initiate the initial phase of platelet aggregation in live platelets.[2] In a platelet aggregometer, platelet-rich plasma (PRP) is stirred, and the addition of this compound causes platelets to aggregate. This aggregation leads to an increase in light transmission through the sample, which is recorded over time.[5] The resulting aggregation curve provides quantitative data on the percentage and rate of aggregation.
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Whole blood collected in 3.2% sodium citrate tubes.[6]
-
Plastic or siliconized laboratory ware to minimize platelet activation.[6]
-
Centrifuge.
Protocol:
-
Collect whole blood into a light blue top tube containing 3.2% sodium citrate, ensuring a 9:1 blood-to-anticoagulant ratio.[6]
-
Gently invert the tube at least five times to ensure thorough mixing.[6]
-
Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper layer of PRP into a clean plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.
-
Collect the supernatant (PPP) into a separate plastic tube. The PPP will be used to set the 100% aggregation baseline in the aggregometer.
This compound-Induced Platelet Aggregation (RIPA) Assay
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound solutions at various concentrations (e.g., 0.5 mg/mL, 1.0 mg/mL, 1.25 mg/mL).[4][7]
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes and stir bars.
Protocol:
-
Pre-warm the aggregometer to 37°C.
-
Pipette the required volume of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the warming block of the aggregometer and allow it to equilibrate for at least 5 minutes.
-
Set the 0% aggregation baseline using the patient's PRP.
-
Set the 100% aggregation baseline using the patient's PPP.
-
Add the desired concentration of this compound to the PRP cuvette.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
The instrument's software will generate an aggregation curve, from which the maximum percentage of aggregation and the slope of the aggregation curve can be determined.
-
Repeat the procedure for different concentrations of this compound as required for the diagnostic investigation.
Data Presentation
Table 1: this compound Concentrations for RIPA
| This compound Concentration | Purpose |
| Low Dose (e.g., 0.5 - 0.7 mg/mL) | To detect hyper-responsive platelets, characteristic of Type 2B VWD and Platelet-Type VWD.[4] |
| Standard/High Dose (e.g., 1.0 - 1.5 mg/mL) | To assess the overall function of the VWF-GPIb axis. Reduced aggregation is seen in most types of VWD.[4][8] |
Table 2: Interpretation of RIPA Results in von Willebrand Disease and other Platelet Disorders
| Condition | Low-Dose this compound Aggregation | High-Dose this compound Aggregation |
| Normal | Absent or minimal | Normal |
| Type 1 VWD | Absent | Reduced |
| Type 2A VWD | Absent | Markedly reduced or absent |
| Type 2B VWD | Increased/Present | Normal or slightly reduced |
| Type 2M VWD | Absent | Reduced |
| Type 3 VWD | Absent | Absent |
| Platelet-Type (Pseudo) VWD | Increased/Present | Normal or slightly reduced |
| Bernard-Soulier Syndrome | Absent | Absent |
Note: The interpretation of RIPA results should always be done in conjunction with other laboratory tests, including VWF antigen levels, VWF activity assays, and multimer analysis.[9]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Platelet Agglutination
Caption: this compound binds to VWF, inducing a conformational change that allows it to bind to the GPIb-IX-V receptor on platelets, leading to agglutination.
Experimental Workflow for this compound-Induced Platelet Aggregation
References
- 1. This compound-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 3. biodatacorp.com [biodatacorp.com]
- 4. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 7. researchgate.net [researchgate.net]
- 8. von Willebrand factor this compound-induced platelet aggregation (RIPA) (for Type 2B & pseudo VWD) | Synnovis [synnovis.co.uk]
- 9. droracle.ai [droracle.ai]
Application Notes and Protocols for the Ristocetin Cofactor (VWF:RCo) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ristocetin Cofactor (VWF:RCo) assay is a critical laboratory test for assessing the functional activity of von Willebrand Factor (VWF).[1][2][3][4] VWF is a crucial multimeric glycoprotein in hemostasis, facilitating platelet adhesion to injured subendothelium and acting as a carrier for Factor VIII, protecting it from proteolytic degradation.[1][5] The VWF:RCo assay specifically measures the ability of VWF in a plasma sample to agglutinate platelets in the presence of the antibiotic this compound, which mimics the protein's function in high shear stress conditions.[1][6] This assay is fundamental in the diagnosis and classification of von Willebrand Disease (VWD), the most common inherited bleeding disorder.[1][2][3]
These application notes provide a detailed overview of the principles, methodologies, and protocols for performing the VWF:RCo assay, intended to guide researchers, scientists, and professionals in drug development.
Principle of the Assay
The VWF:RCo assay is based on the ability of this compound to induce the binding of VWF to the glycoprotein Ib (GPIb) receptor on platelets, leading to platelet agglutination.[2][6] The rate and extent of this agglutination are proportional to the functional activity of VWF in the plasma sample.[6][7] In vivo, high shear stress in blood vessels exposes the VWF A1 domain, allowing it to bind to platelet GPIb. This compound artificially induces a conformational change in VWF, enabling this interaction in a laboratory setting.[6]
Methodologies
Several methods are available for measuring VWF:RCo activity, each with its own advantages and limitations.
-
Platelet Agglutination Method: This traditional method utilizes a platelet aggregometer to measure the change in light transmission as platelets agglutinate in the presence of patient plasma, this compound, and a standardized platelet suspension (either fresh or formalin-fixed).[6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): In this format, a recombinant GPIb fragment is coated onto an ELISA plate. VWF from the plasma sample binds to the immobilized GPIb in the presence of this compound, and the bound VWF is then detected using a labeled anti-VWF antibody.[6]
-
Latex Immunoassay (LIA): This automated method uses latex particles coated with a recombinant GPIb fragment. The presence of functional VWF and this compound causes agglutination of these particles, which can be measured by changes in light transmission or turbidity.[5][6]
-
Flow Cytometry: This technique involves incubating fluorochrome-labeled platelets with plasma and this compound. The formation of platelet microaggregates, detected as double-positive events, correlates with VWF:RCo activity.[6]
Experimental Protocols
This section provides a detailed protocol for the platelet agglutination-based VWF:RCo assay, which remains a common reference method.
Materials and Reagents
-
Platelet Aggregometer
-
Lyophilized or formalin-fixed platelets
-
This compound (e.g., reconstituted to 10 mg/mL)[7]
-
Tris-Buffered Saline (TBS)
-
Reference plasma with known VWF:RCo activity (calibrator)
-
Control plasmas (normal and abnormal)
-
Patient platelet-poor plasma (PPP)
-
Aggregometer cuvettes and stir bars
-
Pipettes
Specimen Collection and Preparation
Proper specimen handling is crucial for accurate results.
-
Collection: Collect whole blood in a tube containing 3.2% sodium citrate.[1][8]
-
Centrifugation: Centrifuge the sample at 2000-2500 g for 15 minutes to obtain platelet-poor plasma.[1]
-
Storage: Plasma should be tested within 4 hours if stored at room temperature. For longer storage, plasma should be frozen at -20°C for up to one month or at -70°C for longer periods.[1][8] Avoid storing whole blood at 2-4°C as this can lead to a selective loss of VWF:RCo activity.[1]
Reagent Preparation
-
Lyophilized Platelets: Reconstitute with Tris-Buffered Saline as per the manufacturer's instructions. Allow to stand for approximately 20-30 minutes, then mix well.[7][8]
-
This compound: Reconstitute with deionized water to the desired concentration (e.g., 10 mg/mL). Allow to stand for 10 minutes for complete dissolution.[7]
-
Reference Plasma Dilutions: Prepare serial dilutions of the reference plasma (e.g., 1:2, 1:4, 1:8, 1:16) with TBS to construct a standard curve.[6]
-
Patient and Control Plasma: Prepare a 1:2 dilution of patient and control plasmas with TBS.[8]
Assay Procedure (Platelet Aggregation Method)
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up.
-
Blank Preparation: In a cuvette with a stir bar, mix the platelet suspension and TBS to set the 100% aggregation baseline.[7]
-
Sample Preparation: In a separate cuvette with a stir bar, add the reconstituted platelet suspension.[8]
-
Incubation: Place the cuvette in the aggregometer and add this compound. Incubate for a specified time (e.g., 1-3 minutes).[7]
-
Aggregation Measurement: Add the reference plasma dilution, patient plasma dilution, or control plasma dilution to the cuvette. The aggregometer will record the change in light transmission over time (e.g., 5 minutes).[7]
-
Repeat: Repeat steps 3-5 for all reference plasma dilutions, patient samples, and controls.
Data Analysis and Interpretation
-
Standard Curve Construction: From the aggregation tracings of the reference plasma dilutions, determine the slope of the aggregation curve.[6] Plot the slope values against the corresponding VWF:RCo activity (in IU/dL or %) on a log-log scale to generate a standard curve.[8]
-
Calculation of Patient VWF:RCo Activity: Determine the slope of the aggregation curve for the patient and control samples. Interpolate the VWF:RCo activity from the standard curve.[8] Multiply the result by the dilution factor to obtain the final activity.
-
Interpretation: Compare the patient's VWF:RCo activity to the established reference range. Low VWF:RCo activity may indicate VWD.[1] The ratio of VWF:RCo to VWF antigen (VWF:Ag) is crucial for distinguishing between different types of VWD. A ratio of <0.7 is suggestive of a qualitative defect in VWF (Type 2 VWD).[1][9]
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Reference Range (Adults) | ||
| Blood Type O | 50-150 IU/dL (or %) | [1] |
| Non-O Blood Type | 60-180 IU/dL (or %) | [1] |
| Reference Range (Children) | ||
| Newborns (<6 months) | 50-200 IU/dL (or %) | [1] |
| 1-10 years (Blood Type O) | 40-130 IU/dL (or %) | [1] |
| 1-10 years (Non-O Blood Type) | 50-180 IU/dL (or %) | [1] |
| Diagnostic Cut-off for VWD | < 30 IU/dL (definitive) | [1] |
| 30-50 IU/dL (borderline) | [1] | |
| VWF:RCo / VWF:Ag Ratio | ||
| Type 1 VWD | > 0.7 | [1][9] |
| Type 2A, 2B VWD | < 0.7 | [1] |
| Type 2M VWD | < 0.7 | [9] |
Quality Control
-
Run normal and abnormal controls with each batch of patient samples to verify the accuracy and precision of the assay.[7]
-
The standard curve should have a good correlation coefficient (e.g., r² ≥ 0.95).[8]
-
Each laboratory should establish its own reference ranges based on its specific population and reagent/instrument system.[7][9]
Visualizations
VWF:RCo Assay Principle
Caption: Principle of the this compound Cofactor Assay.
Experimental Workflow for VWF:RCo Assay
Caption: Experimental workflow for the VWF:RCo platelet aggregation assay.
Limitations
The VWF:RCo assay has several known limitations:
-
High Variability: The assay can have high intra- and inter-laboratory variability.[6]
-
Poor Sensitivity: Traditional methods may have poor sensitivity for VWF levels below 10-20 IU/dL.[1][6]
-
Genetic Variants: Certain VWF gene polymorphisms can affect this compound binding, leading to artificially low VWF:RCo results without a corresponding bleeding tendency.[6]
-
Not a True Physiological Assay: The assay uses a non-physiological inducer (this compound) to measure VWF activity.[6]
Newer assays, such as those using recombinant GPIb fragments (VWF:GPIbR and VWF:GPIbM), have been developed to address some of these limitations and are becoming more widely used.[1]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. testing.com [testing.com]
- 4. Blood Test: von Willebrand Factor (vWF) Activity - this compound Cofactor | Nemours KidsHealth [kidshealth.org]
- 5. von Willebrand factor this compound co-factor activity (VWF:RCo) | Synnovis [synnovis.co.uk]
- 6. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 7. helena.com [helena.com]
- 8. chronolog.com [chronolog.com]
- 9. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ristocetin Stock Solutions in Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ristocetin, an antibiotic originally used in the 1950s, is a critical reagent in hematology and thrombosis research.[1] Its primary application lies in the in vitro assessment of platelet function, specifically in the diagnosis of von Willebrand disease (vWD) and Bernard-Soulier syndrome.[2][3] this compound induces platelet agglutination by promoting the interaction between von Willebrand factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) receptor complex.[4][5] This document provides detailed protocols for the preparation of this compound stock solutions and their application in platelet aggregation studies.
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation and use of this compound solutions.
Table 1: this compound Stock Solution Preparation and Storage
| Parameter | Value | Source |
| Form | Lyophilized powder | [1][6] |
| Reconstitution Solvent | Distilled or deionized water | [1][6] |
| Reconstituted Stock Concentration | 10 mg/mL - 15 mg/mL | [1][6][7][8] |
| Storage (Lyophilized) | 2-8°C until expiration date | [1][6][7][8] |
| Storage (Reconstituted) | 8 hours at 20-25°C | [1] |
| 7-14 days at 2-8°C | [1][2] | |
| Up to 1 month at -20°C | [6][7][8] |
Table 2: this compound Working Concentrations for Platelet Aggregation Assays
| Application | Final Concentration in Test | Purpose | Source |
| Standard Platelet Aggregation | 1.2 mg/mL - 1.5 mg/mL | Assess normal vWF-dependent platelet function. | [2][6] |
| Low-Dose this compound Aggregation | 0.5 mg/mL - 0.7 mg/mL | Detect hyper-reactive platelets (e.g., in Type 2B vWD). | [2][9] |
| This compound Cofactor Assay | ~1.0 mg/mL | Quantify vWF activity using formalin-fixed platelets. | [8] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL)
This protocol describes the reconstitution of lyophilized this compound to a stock concentration of 10 mg/mL.
Materials:
-
Lyophilized this compound
-
Distilled or deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the vial of lyophilized this compound to room temperature.
-
Refer to the manufacturer's instructions for the appropriate volume of solvent to add. For a 10 mg vial to be reconstituted to 10 mg/mL, add 1.0 mL of distilled or deionized water.[1]
-
Allow the vial to stand for 5-10 minutes to allow the powder to dissolve.[1][6]
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.[6]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
Aliquot the reconstituted stock solution into sterile microcentrifuge tubes for storage.
-
Store the aliquots at the appropriate temperature as specified in Table 1.
This compound-Induced Platelet Aggregation (RIPA) Assay
This protocol outlines the general procedure for performing a RIPA assay using light transmission aggregometry.
Materials:
-
This compound stock solution (10 mg/mL)
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Saline
-
Platelet aggregometer and cuvettes with stir bars
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.[1]
-
Prepare PRP by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature.[1]
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15-20 minutes) to pellet the platelets.[1]
-
Adjust the platelet count of the PRP to 200-300 x 10⁹/L using PPP if necessary.[1]
-
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.[1]
-
-
Aggregation Assay:
-
Pipette the required volume of PRP into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to incubate at 37°C for at least 2 minutes.[1]
-
Add the appropriate volume of this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 1.2 mg/mL in a 500 µL total volume, add 60 µL of a 10 mg/mL stock).
-
Record the change in light transmission for 5-10 minutes.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
- 1. haemochrom.de [haemochrom.de]
- 2. coachrom.com [coachrom.com]
- 3. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. biodatacorp.com [biodatacorp.com]
- 6. helena.com [helena.com]
- 7. helena.com [helena.com]
- 8. helena.com [helena.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Low-Dose Ristocetin-Induced Platelet Aggregation (RIPA) in the Diagnosis of von Willebrand Disease Type 2B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Von Willebrand Disease (VWD) is the most common inherited bleeding disorder, characterized by quantitative or qualitative defects in von Willebrand Factor (VWF), a crucial protein for platelet adhesion and coagulation factor VIII transport. VWD is classified into three main types, with Type 2 further subdivided based on the nature of the VWF dysfunction. Type 2B VWD is distinguished by a "gain-of-function" mutation in the A1 domain of the VWF molecule, leading to an increased affinity for the platelet glycoprotein Ibα (GPIbα) receptor.[1] This heightened interaction results in the spontaneous binding of large VWF multimers to platelets in circulation, leading to their clearance and characteristic thrombocytopenia and a loss of high-molecular-weight VWF multimers.
The diagnosis of Type 2B VWD can be challenging due to its variable clinical presentation. A key diagnostic tool is the low-dose ristocetin-induced platelet aggregation (RIPA) assay.[2][3][4] Unlike other VWD subtypes that show hypoactive or normal responses, platelets from individuals with Type 2B VWD exhibit hyper-aggregation at low concentrations of this compound (typically <0.7 mg/mL).[2][5] This application note provides a detailed protocol for performing low-dose RIPA and guidance on the interpretation of results for the diagnosis of VWD Type 2B.
Principle of the Assay
This compound is an antibiotic that, in vitro, induces the binding of VWF to platelet GPIbα, causing platelet agglutination.[2][6] In individuals with Type 2B VWD, the gain-of-function mutation in VWF lowers the threshold for this interaction, leading to platelet aggregation at this compound concentrations that do not affect normal platelets. The low-dose RIPA test leverages this hypersensitivity to differentiate Type 2B VWD from other VWD subtypes and normal individuals. The assay is typically performed using light transmission aggregometry (LTA), which measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[2][5]
Data Presentation
The following tables summarize the expected quantitative data from low-dose RIPA testing in the evaluation of VWD Type 2B.
Table 1: Typical Low-Dose RIPA Responses in Different VWD Subtypes
| VWD Subtype | This compound Concentration (mg/mL) | Expected Aggregation Response |
| Normal | 0.5 | No significant aggregation |
| Type 1 | 0.5 | Hypoactive or no aggregation |
| Type 2A | 0.5 | Hypoactive or no aggregation |
| Type 2B | 0.5 | Hyperactive aggregation |
| Type 2M | 0.5 | Hypoactive or no aggregation |
| Type 2N | 0.5 | Normal (no aggregation) |
| Type 3 | 0.5 | No aggregation |
| Platelet-Type VWD | 0.5 | Hyperactive aggregation |
Table 2: Example of Quantitative Aggregation Results with Low-Dose this compound (0.5 mg/mL)
| Sample Type | Aggregation (%) after 5 minutes | Interpretation |
| Normal Control | < 10% | Normal |
| VWD Type 1 Patient | < 10% | Hypoactive |
| VWD Type 2B Patient | > 30% | Hyperactive |
| Platelet-Type VWD Patient | > 30% | Hyperactive |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
3.2% sodium citrate anticoagulant tubes
-
Plastic pipettes
-
Centrifuge
Procedure:
-
Collect whole blood into a 3.2% sodium citrate tube (9 parts blood to 1 part citrate).
-
Gently invert the tube 5-10 times to ensure proper mixing.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper platelet-rich plasma layer using a plastic pipette, avoiding the buffy coat, and transfer it to a labeled plastic tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Aspirate the supernatant (PPP) and transfer it to a separate labeled plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before testing.
Low-Dose this compound-Induced Platelet Aggregation (RIPA) by Light Transmission Aggregometry (LTA)
Materials:
-
Light transmission aggregometer
-
Aggregometer cuvettes with stir bars
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
This compound solution (reconstituted and diluted to working concentrations)
-
Pipettes
Instrument Settings (Example):
-
Temperature: 37°C
-
Stirring speed: 900-1100 rpm
-
Light source and detector calibrated according to manufacturer's instructions.
Procedure:
-
Calibrate the aggregometer using the patient's own PPP to set 100% light transmission and PRP to set 0% light transmission.
-
Pipette the required volume of PRP into an aggregometer cuvette containing a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to warm to 37°C for at least 2 minutes.
-
Add a low concentration of this compound (e.g., a final concentration of 0.5 mg/mL) to the PRP.
-
Record the change in light transmission for at least 5-10 minutes.
-
Repeat the procedure with a normal this compound concentration (e.g., 1.2-1.5 mg/mL) as a positive control for platelet function.
-
Analyze the aggregation curves, noting the maximum percentage of aggregation and the slope of the aggregation curve.
Quality Control
-
A normal healthy donor sample should be run in parallel with patient samples to ensure the assay is performing correctly.
-
The normal control should show no significant aggregation at low-dose this compound (e.g., 0.5 mg/mL) and robust aggregation at a standard dose (e.g., 1.2-1.5 mg/mL).
-
Ensure that the patient has not consumed any medications known to affect platelet function (e.g., aspirin, NSAIDs) for at least 7-10 days prior to testing.
Mixing Studies to Differentiate VWD Type 2B from Platelet-Type VWD
Since both VWD Type 2B and the rarer Platelet-Type VWD (PT-VWD) show a hyperactive response to low-dose this compound, mixing studies are essential for differential diagnosis.[7]
Procedure:
-
Mix 1 (Test for VWF defect): Mix patient's PPP with normal donor PRP.
-
Mix 2 (Test for platelet defect): Mix normal donor PPP with patient's PRP.
-
Perform low-dose RIPA on both mixtures.
Interpretation:
-
VWD Type 2B: Aggregation will be observed in Mix 1 (patient's plasma contains the abnormal VWF), but not in Mix 2.
-
PT-VWD: Aggregation will be observed in Mix 2 (patient's platelets have the abnormal GPIbα receptor), but not in Mix 1.
Visualizations
Caption: Experimental workflow for low-dose RIPA.
Caption: VWD Type 2B signaling pathway.
References
- 1. The GPIbα intracellular tail - role in transducing VWF- and collagen/GPVI-mediated signaling | Haematologica [haematologica.org]
- 2. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 3. researchgate.net [researchgate.net]
- 4. Prospective study of low-dose this compound-induced platelet aggregation to identify type 2B von Willebrand disease (VWD) and platelet-type VWD in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 7. von Willebrand factor this compound-induced platelet aggregation (RIPA) (for Type 2B & pseudo VWD) | Synnovis [synnovis.co.uk]
Application Notes and Protocols for Light Transmission Aggregometry with Ristocetin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Light Transmission Aggregometry (LTA) with ristocetin for the assessment of platelet function, particularly in the context of von Willebrand Factor (VWF) activity. This document includes detailed protocols for sample preparation and experimental procedures, a summary of expected quantitative data, and diagrams illustrating the key pathways and workflows.
Introduction
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function.[1][2] The use of this compound as an agonist in LTA is a critical diagnostic tool for various bleeding disorders, most notably von Willebrand Disease (VWD).[3][4][5] this compound, an antibiotic, induces platelet agglutination in the presence of VWF by promoting the binding of VWF to the platelet glycoprotein Ib-IX-V complex (GPIb-IX-V).[3][6] This assay, known as this compound-Induced Platelet Aggregation (RIPA), measures the functional capacity of the VWF-platelet interaction.[3]
Principle of the Assay
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. Initially, the PRP is turbid, allowing minimal light to pass through. Upon the addition of an agonist like this compound, platelets aggregate, causing the plasma to become clearer and increasing the light transmission. This change is recorded over time, generating an aggregation curve. The extent of this increase in light transmission is proportional to the degree of platelet aggregation.[1][7][8]
Applications
-
Diagnosis and Classification of von Willebrand Disease (VWD): RIPA is essential for distinguishing between different types of VWD.[3][4]
-
Identification of Bernard-Soulier Syndrome: This rare inherited disorder is characterized by a deficiency of the GPIb-IX-V complex, leading to an abnormal RIPA result.
-
Evaluation of Acquired Platelet Function Defects: Certain acquired conditions and medications can affect the VWF-platelet axis, which can be assessed using RIPA.
-
Drug Development: LTA with this compound can be employed to evaluate the impact of novel therapeutics on platelet function and the VWF pathway.
Quantitative Data Summary
The following tables summarize the typical this compound concentrations used and the expected aggregation responses in various conditions.
Table 1: this compound Concentrations for LTA
| Assay Type | This compound Concentration (final) | Purpose |
| Standard Dose RIPA | 1.0 - 1.5 mg/mL | General assessment of VWF-dependent platelet aggregation.[6] |
| Low Dose RIPA | 0.5 - 0.7 mg/mL | To detect heightened platelet reactivity, characteristic of VWD Type 2B and platelet-type VWD.[2] |
Table 2: Expected Aggregation Responses with this compound
| Condition | Standard Dose this compound (1.0-1.5 mg/mL) | Low Dose this compound (0.5-0.7 mg/mL) |
| Normal | Normal Aggregation | No or Minimal Aggregation |
| von Willebrand Disease Type 1 | Decreased Aggregation | No Aggregation |
| von Willebrand Disease Type 2A | Decreased Aggregation | No Aggregation |
| von Willebrand Disease Type 2B | Normal or Increased Aggregation | Increased Aggregation |
| von Willebrand Disease Type 2M | Decreased Aggregation | No Aggregation |
| von Willebrand Disease Type 3 | Absent Aggregation | No Aggregation |
| Platelet-Type VWD | Normal or Increased Aggregation | Increased Aggregation |
| Bernard-Soulier Syndrome | Absent Aggregation | No Aggregation |
Experimental Protocols
Reagent and Sample Preparation
5.1.1. Blood Collection
-
Collect whole blood into tubes containing 3.2% (0.109 M) sodium citrate anticoagulant.[8]
-
The ratio of blood to anticoagulant should be 9:1.
-
Use a 19- to 21-gauge needle to minimize platelet activation.
-
Gently invert the tube 3-4 times to ensure proper mixing.
-
Process samples within 4 hours of collection.[8]
5.1.2. Preparation of Platelet-Rich Plasma (PRP)
-
Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature (20-25°C) with the brake off.[8]
-
Carefully aspirate the upper, straw-colored layer of PRP using a plastic pipette, avoiding the buffy coat and red blood cells.
-
Transfer the PRP to a clean, capped plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before testing.
5.1.3. Preparation of Platelet-Poor Plasma (PPP)
-
After PRP separation, centrifuge the remaining blood sample at a higher speed, typically 1500-2000 x g for 15-20 minutes at room temperature.
-
Carefully collect the supernatant (PPP) and transfer it to a separate plastic tube.
-
The PPP will be used to set the 100% aggregation baseline in the aggregometer.
5.1.4. This compound Reagent Preparation
-
Reconstitute lyophilized this compound with sterile distilled water or saline to the desired stock concentration (e.g., 10 mg/mL).
-
Prepare working solutions of this compound by diluting the stock solution with saline to achieve the final desired concentrations for standard and low-dose assays.
Light Transmission Aggregometry Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibration:
-
Pipette the appropriate volume of PPP into a cuvette with a stir bar and place it in the sample well. Set this as 100% light transmission.
-
Pipette the same volume of PRP into a separate cuvette with a stir bar and place it in the sample well. Set this as 0% light transmission.[8]
-
-
Sample Analysis:
-
Pipette a fresh aliquot of PRP into a new cuvette containing a magnetic stir bar.
-
Place the cuvette in the incubation well of the aggregometer for at least 2 minutes to allow it to reach 37°C.
-
Move the cuvette to the sample well and start the recording to establish a stable baseline.
-
Add the prepared this compound working solution to the PRP cuvette. The volume of the agonist should not exceed 10% of the PRP volume. .
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The aggregometer software will generate an aggregation curve. The maximum percentage of aggregation is the primary parameter to be reported.
Visualizations
Signaling Pathway of this compound-Induced Platelet Aggregation
Caption: this compound-vWF-GPIb Interaction Pathway
Experimental Workflow for LTA with this compound
Caption: LTA with this compound Workflow
References
- 1. clsjournal.ascls.org [clsjournal.ascls.org]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 4. medmastery.com [medmastery.com]
- 5. Abnormalities of factor VIII and platelet aggregation--use of this compound in diagnosing the von Willebrand syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Defective this compound-Induced Platelet Aggregation in von Willebrand's Disease and its Correction by Factor VIII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. coachrom.com [coachrom.com]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Application Notes and Protocols: Flow Cytometry Analysis of Ristocetin-Induced VWF Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Von Willebrand Factor (VWF) is a large multimeric glycoprotein that plays a critical role in hemostasis by mediating platelet adhesion to sites of vascular injury. The interaction between VWF and the platelet glycoprotein Ibα (GPIbα) receptor is essential for this process. The antibiotic ristocetin induces a conformational change in VWF in vitro, allowing it to bind to GPIbα, which forms the basis of several functional assays for VWF.[1][2][3] Flow cytometry offers a sensitive and quantitative platform to study this interaction, providing valuable insights for the diagnosis of von Willebrand Disease (VWD) and for the evaluation of novel therapeutics targeting the VWF-platelet axis.[1][4]
These application notes provide detailed protocols for assessing this compound-induced VWF binding to platelets using flow cytometry. Two primary methods are described: a platelet aggregation assay using dual-labeled platelets and a direct VWF binding assay.
Mechanism of Action: this compound-Induced VWF-GPIbα Interaction
Under normal physiological conditions, VWF circulates in a globular conformation that does not readily bind to platelets. At sites of high shear stress, such as in arterioles and capillaries, VWF undergoes a conformational change, exposing its A1 domain, which then binds to the GPIbα receptor on platelets. This compound mimics this shear-dependent activation by binding to VWF and inducing a similar conformational change, facilitating its interaction with GPIbα even in the absence of shear forces.[3][5] This principle is the foundation of the VWF:RCo (this compound Cofactor) activity assays.[2]
Figure 1: this compound-induced VWF binding to platelet GPIbα.
Applications
Flow cytometry-based analysis of this compound-induced VWF binding has several key applications:
-
Diagnosis and Classification of von Willebrand Disease (VWD): This method is particularly sensitive for diagnosing and subtyping VWD.[4][6] For instance, patients with Type 2B VWD exhibit a heightened response to low concentrations of this compound, a characteristic that is readily quantifiable by flow cytometry.[7][8][9]
-
Monitoring of Therapy: The assay can be used to monitor the efficacy of treatments for VWD, such as the administration of desmopressin (DDAVP) or VWF concentrates.[10]
-
Drug Development: It serves as a valuable tool for screening and characterizing new drugs that modulate the VWF-platelet interaction.
-
Research: This technique allows for detailed investigation of the molecular mechanisms underlying VWF-platelet binding.
Data Presentation
The following tables summarize typical quantitative data obtained from flow cytometry analysis of this compound-induced VWF binding in normal individuals and patients with various types of VWD.
Table 1: VWF:RCo/VWF:Ag Ratios in Normal and VWD Plasma Samples
| Patient Group | VWF:RCo/VWF:Ag Ratio | Reference |
| Normal Donors | > 0.7 | [2] |
| Type 1 VWD | > 0.7 | [2] |
| Type 2A VWD | < 0.7 | [2] |
| Type 2B VWD | < 0.7 | [2] |
| Type 2M VWD | < 0.7 | [11] |
Table 2: this compound-Induced VWF Binding at Low this compound Concentration
| Condition | This compound Concentration | VWF Binding (Fold Increase vs. Control) | Reference |
| Type 2B VWD | 0.7 mg/mL | ~14.6 | [8] |
| Platelet-Type VWD | 0.7 - 1.0 mg/mL | Markedly Increased | [12] |
| Normal Control | 0.7 mg/mL | Baseline | [8] |
Table 3: Correlation of Flow Cytometry with Traditional Methods
| Comparison | Correlation Coefficient (R²) | Reference |
| VWF:RCo (Flow Cytometry) vs. VWF:RCo (Platelet Aggregation) | 0.74 | [1] |
| VWF:RCo (Flow Cytometry) vs. VWF:Ag | 0.82 | [1] |
Experimental Protocols
Protocol 1: VWF this compound Cofactor (VWF:RCo) Activity Assay by Flow Cytometry (Platelet Aggregation Method)
This protocol is adapted from Chen et al. (2008) and measures VWF-mediated platelet aggregation by detecting dual-color events.[1]
Principle: Two populations of formalin-fixed platelets are labeled with different fluorochromes (e.g., a green and a red fluorescent dye). In the presence of functional VWF and this compound, VWF multimers will bridge platelets, forming aggregates that contain both green and red platelets. These dual-color events are then quantified by flow cytometry.[13]
Figure 2: Workflow for the VWF:RCo platelet aggregation assay.
Materials:
-
Platelet-rich plasma (PRP) from a normal donor
-
Green fluorescent dye (e.g., 5-(and-6)-carboxyfluorescein diacetate succinimidyl ester)
-
Red fluorescent dye (e.g., a red mitotracker dye)
-
Formalin (e.g., 1.37% final concentration)
-
Imidazole-buffered saline (IBS) with 0.1% bovine serum albumin (BSA)
-
This compound (reconstituted to 10 mg/mL)
-
Patient platelet-poor plasma (PPP)
-
Calibrator plasma (normal pooled plasma)
-
Flow cytometer with at least two fluorescence channels (e.g., for FITC and PE)
Procedure:
-
Preparation of Labeled Platelets:
-
Divide the donor PRP into two tubes.
-
Label one aliquot of platelets with the green fluorescent dye and the other with the red fluorescent dye according to the manufacturer's instructions.
-
Fix both sets of labeled platelets with 1.37% formalin to preserve the GPIbα receptor function.[1]
-
Wash the fixed, labeled platelets with IBS/BSA and resuspend to the original platelet concentration.
-
Mix equal volumes of the green and red labeled platelets.
-
-
Assay Reaction:
-
Prepare a series of dilutions of the calibrator plasma to generate a standard curve (e.g., 150% to 3.125%).[1]
-
In a reaction tube, add 2 µL of patient PPP or diluted calibrator plasma.[1]
-
Add a sufficient volume of the mixed green and red platelet suspension.
-
Add this compound to a final concentration of 1.0 mg/mL.[1]
-
Incubate at room temperature for a defined period (e.g., 15-30 minutes).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on the flow cytometer.
-
Set up a two-color fluorescence dot plot (green vs. red fluorescence).
-
Gate on the total platelet population based on forward and side scatter.
-
Identify four populations on the fluorescence plot: green-only (non-aggregated), red-only (non-aggregated), double-positive (aggregated), and double-negative (debris).[1]
-
The VWF:RCo activity is proportional to the percentage of double-positive events.[13]
-
-
Data Analysis:
-
For each sample, calculate the percentage of double-positive events among all platelet events.
-
Generate a standard curve by plotting the percentage of double-positive events versus the concentration of the calibrator plasma.
-
Determine the VWF:RCo activity of the patient samples by interpolating their results from the standard curve.
-
Protocol 2: Direct this compound-Induced VWF Binding Assay
This protocol measures the binding of VWF from a plasma sample directly to the surface of test platelets.
Principle: Test platelets (either fresh autologous platelets or formalin-fixed donor platelets) are incubated with patient plasma in the presence of this compound. The amount of VWF bound to the platelet surface is then quantified using a fluorescently labeled anti-VWF antibody.
Figure 3: Workflow for the direct VWF binding assay.
Materials:
-
Platelets (either fresh PRP from the patient or formalin-fixed platelets from a normal donor)
-
Patient platelet-poor plasma (PPP)
-
This compound (reconstituted and diluted to various concentrations, e.g., 0.5 mg/mL to 1.5 mg/mL)[7]
-
Fluorescently labeled anti-VWF antibody (e.g., FITC- or PE-conjugated)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Platelet Preparation:
-
If using fresh platelets, prepare PRP from the patient's blood sample.
-
If using fixed platelets, prepare them as described in Protocol 1.
-
-
Binding Reaction:
-
In a series of tubes, add a constant number of platelets.
-
Add patient PPP to each tube.
-
Add this compound at varying final concentrations (e.g., 0, 0.7, 1.0, 1.5 mg/mL) to different tubes.[12] This allows for the assessment of dose-dependent binding, which is crucial for identifying Type 2B VWD.[9]
-
Incubate at room temperature for 30 minutes.
-
-
Staining:
-
Wash the platelets with wash buffer to remove unbound plasma components.
-
Resuspend the platelets in wash buffer containing the fluorescently labeled anti-VWF antibody.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the platelets again to remove unbound antibody.
-
Resuspend the final platelet pellet in buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on the flow cytometer.
-
Gate on the platelet population using forward and side scatter characteristics.
-
Analyze the fluorescence intensity (e.g., MFI) of the platelet population in the appropriate channel.
-
-
Data Analysis:
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inactive this compound | Reconstitute fresh this compound. Ensure proper storage of stock solutions. |
| Defective VWF in plasma (e.g., Type 3 VWD) | Use a positive control with normal pooled plasma to confirm assay performance. | |
| Loss of GPIbα on fixed platelets | Prepare fresh fixed platelets. Avoid harsh fixation conditions. | |
| Insufficient antibody concentration | Titrate the anti-VWF antibody to determine the optimal concentration. | |
| High background signal | Non-specific antibody binding | Include an isotype control. Increase the number of wash steps. Use a blocking agent like BSA or Fc block. |
| Platelet activation during preparation | Handle blood samples gently. Process samples promptly after collection. Use appropriate anticoagulants (e.g., citrate). | |
| Poor resolution between populations | Incorrect flow cytometer settings | Optimize FSC/SSC voltages and fluorescence compensation settings using single-color controls. |
| Excessive platelet aggregation | Reduce incubation time or this compound concentration. Ensure adequate mixing during incubation. |
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helena.com [helena.com]
- 6. ashpublications.org [ashpublications.org]
- 7. coachrom.com [coachrom.com]
- 8. Diagnosis of platelet-type von Willebrand disease by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. researchgate.net [researchgate.net]
- 11. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
Application Notes and Protocols: A Step-by-Step Guide to the VWF:RCo ELISA Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the von Willebrand Factor: Ristocetin Cofactor (VWF:RCo) ELISA method, a quantitative enzyme-linked immunosorbent assay designed to measure the functional activity of von Willebrand Factor in human plasma.
Principle of the Assay
The VWF:RCo ELISA is a type of sandwich ELISA that specifically measures the biological activity of VWF, which is its ability to bind to the platelet glycoprotein Ib (GPIb) receptor in the presence of the antibiotic this compound. This interaction is a crucial step in primary hemostasis.
The assay involves the following key steps:
-
A microplate is coated with a recombinant fragment of the platelet GPIb receptor (rGPIbα).
-
Plasma samples containing VWF, along with standards and controls, are added to the wells.
-
This compound is added, inducing a conformational change in VWF that allows it to bind to the immobilized rGPIbα.
-
After incubation and washing to remove unbound substances, a horseradish peroxidase (HRP)-conjugated anti-human VWF antibody is added, which binds to the captured VWF.
-
Following another wash step, a substrate solution (TMB) is added, which develops a color in proportion to the amount of bound HRP-conjugated antibody.
-
The reaction is stopped with an acid, and the absorbance is measured at 450 nm. The VWF:RCo activity in the samples is then determined by comparing their absorbance to a standard curve generated from reference plasma with a known VWF:RCo activity.
Experimental Workflow
Caption: Experimental workflow for the VWF:RCo ELISA method.
Materials and Reagents
-
Microplate pre-coated with recombinant GPIbα fragment
-
Human plasma (for standards, controls, and samples)
-
This compound (final concentration of approximately 1 mg/mL is commonly used)[1]
-
HRP-conjugated anti-human VWF antibody
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Sample Diluent (e.g., HBS-BSA-T20)[2]
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 0.36 N Sulfuric Acid)[3]
-
Deionized or distilled water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Protocol
Reagent Preparation
-
Wash Buffer: Prepare the wash buffer by diluting the concentrated stock solution with deionized or distilled water as per the manufacturer's instructions.
-
Standard Curve Preparation: Reconstitute the reference plasma standard with deionized water to obtain a stock solution.[3] Perform serial dilutions of the stock solution with the sample diluent to create a standard curve. A typical range for the standard curve is from approximately 6.25 IU/dL to 150 IU/dL.[3]
-
Sample Preparation: Collect blood samples in 3.2% or 3.8% sodium citrate.[3] Centrifuge to obtain platelet-poor plasma. Dilute the plasma samples with the sample diluent. A common starting dilution is 1:26.[3]
-
Controls: Prepare high and low controls in the same manner as the samples.
Assay Procedure
-
Bring all reagents and samples to room temperature before use.
-
Add 100 µL of the standards, controls, and diluted plasma samples to the appropriate wells of the microplate. It is recommended to run all standards, controls, and samples in duplicate.
-
Add the appropriate volume of this compound solution to each well to achieve the desired final concentration.
-
Cover the plate and incubate for 15 minutes at room temperature.[3]
-
Wash the plate four times with the prepared wash buffer.[3] Ensure to remove all residual liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Add 100 µL of the HRP-conjugated anti-human VWF antibody to each well.
-
Cover the plate and incubate for 15 minutes at room temperature.[3]
-
Wash the plate four times with the wash buffer as described in step 5.
-
Add 100 µL of TMB substrate to each well.
-
Incubate the plate for 10 minutes at room temperature in the dark.[3]
-
Add 100 µL of stop solution to each well to terminate the reaction. The color in the wells will change from blue to yellow.
-
Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation
Standard Curve
A typical standard curve is generated by plotting the mean absorbance (OD450) for each standard against its known concentration in IU/dL.
| Standard Concentration (IU/dL) | Mean Absorbance (OD450) |
| 150 | 2.500 |
| 100 | 1.800 |
| 75 | 1.400 |
| 50 | 0.950 |
| 25 | 0.500 |
| 12.5 | 0.250 |
| 6.25 | 0.125 |
| 0 (Blank) | 0.050 |
Note: The absorbance values are illustrative and will vary between assays.
Quality Control
| Parameter | Acceptance Criteria |
| Reagent Blank OD450 | < 0.1 |
| Coefficient of Variation (CV) for duplicates | ≤ 20% for OD values > 0.200[3] |
| Control Samples | Within the manufacturer's specified range |
Data Analysis and Interpretation
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the mean absorbance of the zero standard (blank) from all other mean absorbance values.
-
Plot the corrected mean absorbance values for the standards on the y-axis against their corresponding concentrations on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Determine the VWF:RCo activity of the samples by interpolating their corrected mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the final VWF:RCo activity in the undiluted plasma sample.
The results are typically expressed in International Units per deciliter (IU/dL). Normal ranges can vary depending on blood type and other factors, but generally fall between 50-150 IU/dL for adults.
Signaling Pathway Diagram
Caption: VWF activation and detection in the VWF:RCo ELISA.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Insufficient washing- High antibody concentration- Contaminated reagents | - Increase the number of wash steps.- Optimize the concentration of the detection antibody.- Use fresh reagents and ensure proper handling to avoid cross-contamination. |
| Poor Standard Curve | - Improper standard dilution- Degraded standard- Pipetting errors | - Verify dilution calculations and technique.- Use a fresh, properly stored standard.- Ensure pipettes are calibrated and use proper pipetting technique. |
| Low Signal | - Reagents not at room temperature- Insufficient incubation time- Inactive enzyme conjugate | - Allow all reagents to equilibrate to room temperature before use.- Ensure adherence to the recommended incubation times.- Use a fresh, properly stored HRP-conjugate. |
| High Coefficient of Variation (CV) | - Pipetting inconsistency- Improper mixing of reagents- Bubbles in wells | - Ensure consistent pipetting technique for all wells.- Thoroughly mix all reagents before use.- Visually inspect wells for bubbles and remove them if present. |
| Out of Range Samples | - Sample concentration is too high or too low | - Dilute samples with high concentrations and re-run the assay.- For samples with low concentrations, a more sensitive assay may be required. |
References
Application Notes and Protocols for the Diagnosis of Bernard-Soulier Syndrome Using Ristocetin-Induced Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bernard-Soulier syndrome (BSS) is a rare, inherited bleeding disorder characterized by giant platelets, thrombocytopenia, and a prolonged bleeding time.[1] The molecular basis of BSS lies in a quantitative or qualitative defect of the platelet glycoprotein (GP) Ib-IX-V complex.[1] This complex serves as the primary receptor for von Willebrand factor (vWF), a crucial protein for platelet adhesion to the subendothelium, especially under high shear stress.[1] Consequently, platelets in individuals with BSS exhibit defective adhesion, leading to impaired primary hemostasis.
A key diagnostic tool for BSS is the Ristocetin-Induced Platelet Aggregation (RIPA) test.[2][3] this compound is an antibiotic that, in vitro, induces the binding of vWF to the GPIb-IX-V complex, causing platelet agglutination.[4][5] In patients with BSS, due to the defective GPIb-IX-V complex, there is a characteristically absent or significantly reduced platelet aggregation in response to this compound.[2][6] This application note provides detailed protocols and data for utilizing this compound in the diagnosis of BSS.
Data Presentation
The diagnosis of Bernard-Soulier syndrome using RIPA is based on the differential platelet aggregation response to varying concentrations of this compound compared to healthy individuals. The results are typically obtained using Light Transmission Aggregometry (LTA), which measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate.
Table 1: this compound-Induced Platelet Aggregation (RIPA) Response
| This compound Concentration | Analyte | Healthy Individuals | Bernard-Soulier Syndrome (BSS) Patients |
| High Dose (1.0 - 1.5 mg/mL) | Maximum Platelet Aggregation (%) | 70 - 100% | Absent or Markedly Reduced (~0%)[6] |
| Low Dose (0.5 - 0.7 mg/mL) | Maximum Platelet Aggregation (%) | No significant aggregation (~0%)[7] | No aggregation (~0%)[8] |
Table 2: Differential Diagnosis of Platelet Disorders using this compound Aggregation
| Condition | Low-Dose this compound (0.5-0.7 mg/mL) | High-Dose this compound (1.0-1.5 mg/mL) | Other Agonists (ADP, Collagen, etc.) |
| Healthy Individual | No Aggregation | Normal Aggregation | Normal Aggregation |
| Bernard-Soulier Syndrome | No Aggregation | Absent/Markedly Reduced Aggregation | Normal Aggregation |
| von Willebrand Disease (Type 1, 2A, 2M, 3) | No/Reduced Aggregation | Reduced/Absent Aggregation | Normal Aggregation |
| von Willebrand Disease (Type 2B) | Enhanced Aggregation | Normal/Increased Aggregation | Normal Aggregation |
| Platelet-type von Willebrand Disease | Enhanced Aggregation | Normal/Increased Aggregation | Normal Aggregation |
| Glanzmann's Thrombasthenia | Normal Aggregation | Normal Aggregation | Absent/Markedly Reduced Aggregation |
Experimental Protocols
Protocol 1: this compound-Induced Platelet Aggregation (RIPA) using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for performing a RIPA test to assess platelet function in response to this compound.
Materials:
-
Light Transmission Aggregometer
-
Patient and healthy control whole blood collected in 3.2% sodium citrate tubes
-
This compound (lyophilized powder)
-
Sterile distilled water or saline for reconstitution
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Procedure:
1. Specimen Preparation: 1.1. Collect whole blood from the patient and a healthy control into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood to anticoagulant ratio). 1.2. Process the blood samples within 2 hours of collection. 1.3. Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature. 1.4. Carefully transfer the supernatant (PRP) to a clean plastic tube. 1.5. Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes). The PPP will be used to set the 100% aggregation baseline. 1.6. Adjust the platelet count of the PRP if necessary, as per laboratory standard operating procedures (typically to 200-300 x 10⁹/L).
2. Reagent Preparation: 2.1. Reconstitute the lyophilized this compound with sterile distilled water or saline to the desired stock concentration (e.g., 10 mg/mL or 15 mg/mL). 2.2. Prepare working solutions of high-dose (e.g., 1.2 mg/mL) and low-dose (e.g., 0.5 mg/mL) this compound by diluting the stock solution.
3. LTA Assay: 3.1. Turn on the light transmission aggregometer and allow it to warm up to 37°C. 3.2. Calibrate the aggregometer by placing a cuvette with PPP to set the 100% light transmission (aggregation) and a cuvette with PRP to set the 0% light transmission. 3.3. Pipette the appropriate volume of patient or control PRP into a cuvette with a magnetic stir bar. 3.4. Place the cuvette in the heating block of the aggregometer and allow it to incubate at 37°C for at least 5 minutes. 3.5. Place the cuvette into the reading well and start the recording. 3.6. After establishing a stable baseline for approximately 1-2 minutes, add the appropriate volume of the this compound working solution (high or low dose) to the cuvette. 3.7. Record the aggregation for at least 5-10 minutes. 3.8. The aggregometer will generate a curve representing the percentage of platelet aggregation over time. The maximum aggregation percentage is the key result.
4. Interpretation of Results: 4.1. Healthy Control: Expect to see significant aggregation (typically >70%) with high-dose this compound and minimal to no aggregation with low-dose this compound. 4.2. Bernard-Soulier Syndrome: Expect to see absent or severely reduced aggregation with both high-dose and low-dose this compound. 4.3. Compare the patient's results to the healthy control and the established reference ranges in Table 1.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced platelet aggregation.
Caption: Experimental workflow for RIPA using LTA.
References
- 1. Bernard-Soulier syndrome | Haematologica [haematologica.org]
- 2. Platelet membrane glycoproteins implicated in this compound-induced aggregation. Studies of the proteins on platelets from patients with Bernard-Soulier syndrome and von Willebrand's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 5. Acquired Bernard–Soulier-like syndrome due to a plasma-based inhibitor treated successfully with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. clsjournal.ascls.org [clsjournal.ascls.org]
Practical Guide to the Ristocetin Cofactor (VWF:RCo) Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed practical guide to performing the ristocetin cofactor (VWF:RCo) assay, a critical functional test for the assessment of von Willebrand Factor (VWF) activity. These application notes and protocols are designed for use in research, clinical, and drug development settings.
Introduction
The this compound cofactor assay is the cornerstone for the functional assessment of von Willebrand Factor, a complex multimeric glycoprotein essential for normal hemostasis.[1][2] VWF facilitates platelet adhesion to the subendothelium at sites of vascular injury and acts as a carrier protein for Factor VIII, protecting it from premature degradation.[1] A deficiency or dysfunction of VWF leads to von Willebrand Disease (VWD), the most common inherited bleeding disorder.[2] The VWF:RCo assay quantifies the in vitro ability of VWF in a plasma sample to agglutinate platelets in the presence of the antibiotic this compound, thereby providing a measure of its functional activity.[1][3][4]
Assay Principle
The VWF:RCo assay is based on the principle that the antibiotic this compound induces a conformational change in VWF, enabling it to bind to the glycoprotein Ib (GPIb) receptor on platelets.[3][5] This interaction leads to platelet agglutination, and the rate of this agglutination is proportional to the functional activity of VWF in the plasma sample.[3][4] Various methodologies can be employed to measure this agglutination, including light transmission aggregometry, latex particle-based assays, and flow cytometry.[3]
Applications
The primary applications of the VWF:RCo assay include:
-
Diagnosis and Classification of von Willebrand Disease: The assay is a key component in the diagnostic panel for VWD, helping to distinguish between quantitative deficiencies (Type 1 and 3) and qualitative defects (Type 2) of VWF.[1]
-
Monitoring of VWD Treatment: It is used to assess the response to therapies such as desmopressin (DDAVP) or VWF-containing concentrates.[5]
-
Pre-operative Bleeding Risk Assessment: The assay can be part of a pre-surgical screening for patients with a suspected bleeding diathesis.[5]
-
Drug Development: In the development of new therapies for bleeding and thrombotic disorders, the VWF:RCo assay is a valuable tool for evaluating the impact of a drug candidate on VWF function.
Experimental Protocols
Specimen Collection and Handling
Proper specimen collection and handling are critical for accurate and reproducible results.
| Parameter | Specification | Rationale |
| Specimen Type | Citrated plasma | Sodium citrate (3.2%) is the standard anticoagulant for coagulation testing. |
| Collection Tube | Blue top tube | Standard for coagulation specimen collection. |
| Centrifugation | 2000-2500 g for 15 minutes | To obtain platelet-poor plasma.[1] |
| Storage (Short-term) | Up to 6 hours at 18-25°C | To maintain VWF activity.[1] |
| Storage (Long-term) | Up to 1 month at -20°C or colder | For delayed testing.[1][4] |
| Important Note | Whole blood should not be stored at 2-4°C prior to centrifugation. | Cold temperatures can cause cryoprecipitation of VWF, leading to a selective loss of VWF:RCo activity.[1] |
Reagent Preparation
The following are general guidelines for reagent preparation. Refer to the manufacturer's instructions for specific kit details.
| Reagent | Preparation Steps | Storage and Stability |
| Lyophilized Platelets | Reconstitute with 5.0 mL of Tris-Buffered Saline. Allow to stand for approximately 20 minutes, then mix well.[4] | Stable for 30 days when stored at 2-8°C after reconstitution.[4] |
| This compound | Reconstitute a 10 mg/mL stock solution with deionized water. Swirl gently and allow 10 minutes for complete dissolution.[4] | The reconstituted product is stable for 8 hours at 2-8°C or 30 days at -20°C.[4] |
| Reference Plasma (S.A.R.P.) | Reconstitute with 1.0 mL of deionized water and swirl gently. Allow 10 minutes for complete dissolution.[4] | Reconstituted stability is typically 8 hours at 2-8°C or 30 days at -20°C.[4] |
| Control Plasmas | Reconstitute normal and abnormal controls with 0.5 mL of deionized water and swirl gently. Allow 10 minutes for complete dissolution.[4] | Follow manufacturer's instructions for storage and stability. |
Standard Curve Preparation
A standard curve is essential for quantifying VWF:RCo activity in patient and test samples. The following is an example of a dilution series for a standard curve.
| Dilution | Standard Reference Plasma (µL) | Tris-Buffered Saline (µL) | % VWF:RCo Activity |
| 1:1 | 200 | 0 | 100% |
| 1:2 | 100 | 100 | 50% |
| 1:4 | 50 | 150 | 25% |
| 1:8 | 25 | 175 | 12.5% |
Assay Procedure (Light Transmission Aggregometry)
This protocol is a general guideline for manual or semi-automated light transmission aggregometry.
-
Prepare the aggregometer: Turn on the instrument and allow it to warm up as per the manufacturer's instructions.
-
Prepare cuvettes: Place a stir bar in each cuvette.
-
Blank preparation: Pipette the platelet suspension and buffer into a cuvette to set the 100% light transmission baseline.
-
Sample preparation:
-
Pipette 400 µL of the reconstituted platelet suspension into a cuvette.
-
Add 50 µL of the prepared this compound solution.
-
Incubate the mixture for a specified time (e.g., 1-3 minutes) at 37°C in the aggregometer.[6]
-
-
Initiate agglutination: Add 50 µL of the standard dilution, control, or patient plasma to the cuvette.
-
Data acquisition: The aggregometer will record the change in light transmission over time (typically 5 minutes). The instrument's software will calculate the slope of the agglutination curve.[4][6]
-
Repeat: Repeat steps 4-6 for all standard dilutions, controls, and patient samples.
Data Presentation and Analysis
Standard Curve
Plot the slope of agglutination for each standard dilution against the corresponding % VWF:RCo activity on log-log graph paper or using appropriate software.[3] A line of best fit is then drawn through the plotted points. The coefficient of determination (r²) should be ≥ 0.95 for the curve to be considered valid.[2]
Calculation of VWF:RCo Activity
The VWF:RCo activity of the patient and control samples is determined by interpolating their agglutination slopes from the standard curve.[2][3] The resulting percentage is then multiplied by the dilution factor.
Example Calculation:
If a 1:2 diluted patient sample gives a slope that corresponds to 45% activity on the standard curve, the final VWF:RCo activity is 45% x 2 = 90%.
Expected Results
| Sample Type | Expected VWF:RCo Activity Range |
| Normal Plasma | 50 - 150 IU/dL (or % of normal) |
| von Willebrand Disease | <30-50 IU/dL (depending on severity and type)[1] |
| Abnormal Control | Within the manufacturer's specified range |
Note: Reference ranges may vary between laboratories and patient populations. It is recommended that each laboratory establishes its own reference ranges.[4]
Quality Control
Robust quality control is essential for reliable VWF:RCo assay results.
| QC Parameter | Acceptance Criteria |
| Standard Curve | Coefficient of determination (r²) ≥ 0.95.[2] |
| Normal Control | Within the established laboratory range. |
| Abnormal Control | Within the manufacturer's specified range.[2] |
| Patient Samples | Run in duplicate; results should show acceptable precision. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or very low agglutination in all samples, including standards | Inactive this compound or platelets. | Prepare fresh reagents. Check expiration dates. |
| Incorrect instrument settings. | Verify aggregometer settings (temperature, stir speed). | |
| Poor standard curve linearity (r² < 0.95) | Pipetting errors during dilution series preparation. | Carefully repeat the standard dilutions. Use calibrated pipettes. |
| Inadequate mixing of reagents. | Ensure thorough but gentle mixing of all components. | |
| High inter-assay variability | Inconsistent reagent preparation. | Standardize reagent reconstitution procedures. |
| Variation in incubation times. | Use a timer to ensure consistent incubation periods. | |
| Operator variability. | Ensure all users are trained on the standardized protocol. | |
| Discrepant results with VWF:Ag | Possible Type 2 VWD. | Calculate the VWF:RCo/VWF:Ag ratio. A ratio <0.6-0.7 may indicate a qualitative VWF defect.[7] |
| Presence of VWF gene polymorphisms (e.g., p.D1472H). | This variant can artefactually lower VWF:RCo results. Consider alternative functional VWF assays (e.g., VWF:GPIbM) if available.[8] |
Visualizations
This compound Cofactor Assay Workflow
References
- 1. This compound Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. chronolog.com [chronolog.com]
- 3. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 4. helena.com [helena.com]
- 5. biodatacorp.com [biodatacorp.com]
- 6. helena.com [helena.com]
- 7. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound dependent cofactor activity in von Willebrand disease diagnosis: Limitations of relying on a single measure - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ristocetin in Platelet Function Testing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ristocetin, an antibiotic originally isolated from Nocardia lurida, has found a crucial application in the clinical and research settings as a potent modulator of platelet function.[1][2] Its primary use lies in the in vitro assessment of the interaction between von Willebrand Factor (vWF) and the platelet glycoprotein Ib-IX-V (GPIb-IX-V) complex.[3] This interaction is fundamental for initial platelet adhesion to the subendothelium at sites of vascular injury, particularly under conditions of high shear stress.[1] Consequently, this compound-based assays are indispensable tools for the diagnosis and classification of von Willebrand Disease (vWD), the most common inherited bleeding disorder, as well as other platelet function disorders such as Bernard-Soulier syndrome.[4][5]
This document provides detailed application notes and protocols for the use of this compound in platelet function testing, focusing on two key assays: this compound-Induced Platelet Aggregation (RIPA) and the this compound Cofactor (RCo) activity assay.
Principle of this compound Action
This compound induces platelet agglutination by binding to vWF, causing a conformational change in the vWF molecule that allows it to bind to the GPIbα subunit of the GPIb-IX-V complex on the platelet surface.[3] This binding is independent of platelet activation and the physiological shear forces normally required for this interaction.[1][3] The ability of this compound to facilitate this binding forms the basis of its use in diagnostic assays to evaluate the functionality of both vWF and the GPIb-IX-V receptor.
Key Assays Using this compound
This compound-Induced Platelet Aggregation (RIPA)
RIPA is a functional assay that measures the aggregation of a patient's own platelets in platelet-rich plasma (PRP) in response to varying concentrations of this compound.[4] This test is crucial for identifying abnormalities in both vWF and the platelet GPIb-IX-V receptor.
This compound Cofactor (RCo) Activity Assay
The RCo assay quantifies the functional activity of vWF in plasma.[6][7] Unlike RIPA, this assay typically uses platelet-poor plasma from the patient, a standardized suspension of formalin-fixed or lyophilized platelets, and this compound.[4][6] The rate of agglutination is proportional to the vWF activity in the patient's plasma.[6]
Data Presentation: Diagnostic Interpretation of this compound-Based Assays
The response to different concentrations of this compound is key to differentiating various subtypes of vWD and other platelet disorders.
| Disease/Condition | This compound Concentration | Expected RIPA Result | This compound Cofactor (RCo) Activity |
| Normal | High (1.2-1.5 mg/mL) | Normal Aggregation | Normal |
| Low (0.5-0.7 mg/mL) | No/Minimal Aggregation | Normal | |
| von Willebrand Disease (vWD) Type 1 | High (1.2-1.5 mg/mL) | Hypoactive (reduced) aggregation[4] | Decreased |
| Low (0.5-0.7 mg/mL) | No Aggregation | Decreased | |
| von Willebrand Disease (vWD) Type 2A | High (1.2-1.5 mg/mL) | Hypoactive (reduced) aggregation[4] | Markedly Decreased |
| Low (0.5-0.7 mg/mL) | No Aggregation | Markedly Decreased | |
| von Willebrand Disease (vWD) Type 2B | High (1.2-1.5 mg/mL) | Normal or Increased Aggregation | Normal or Decreased |
| Low (0.5-0.7 mg/mL) | Hyperactive (increased) aggregation[1][4] | Normal or Decreased | |
| von Willebrand Disease (vWD) Type 2M | High (1.2-1.5 mg/mL) | Hypoactive (reduced) aggregation[4] | Decreased |
| Low (0.5-0.7 mg/mL) | No Aggregation | Decreased | |
| von Willebrand Disease (vWD) Type 3 | High (1.2-1.5 mg/mL) | Absent aggregation[4] | Markedly Decreased / Absent |
| Low (0.5-0.7 mg/mL) | No Aggregation | Markedly Decreased / Absent | |
| Platelet-Type (Pseudo) vWD | High (1.2-1.5 mg/mL) | Normal or Increased Aggregation | Normal or Decreased |
| Low (0.5-0.7 mg/mL) | Hyperactive (increased) aggregation[4] | Normal or Decreased | |
| Bernard-Soulier Syndrome | High (1.2-1.5 mg/mL) | Absent aggregation[4] | Normal |
| Low (0.5-0.7 mg/mL) | No Aggregation | Normal |
Experimental Protocols
Specimen Collection and Preparation (for both RIPA and RCo Assays)
-
Anticoagulant: Use 3.2% buffered sodium citrate.
-
Blood Collection: Collect whole blood via clean venipuncture, maintaining a 9:1 ratio of blood to anticoagulant.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the citrated whole blood at 150-200 x g for 10-15 minutes at room temperature.
-
Carefully aspirate the supernatant (PRP) and transfer it to a clean plastic tube.
-
The platelet count in the PRP should ideally be between 200-300 x 10⁹/L.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Recentrifuge the remaining blood at >1500 x g for 15 minutes to pellet the platelets and other cellular components.
-
Collect the supernatant (PPP) for use as a blank in the aggregometer.
-
Protocol 1: this compound-Induced Platelet Aggregation (RIPA) by Light Transmission Aggregometry (LTA)
Materials:
-
Patient and normal control PRP
-
Patient and normal control PPP
-
This compound solutions (typically 1.5 mg/mL and 0.5 mg/mL final concentrations)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration:
-
Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and set the 100% aggregation (maximum light transmission) baseline.
-
Pipette the same volume of PRP into a new cuvette with a stir bar.
-
Place the cuvette in the aggregometer and set the 0% aggregation (minimum light transmission) baseline.
-
-
Aggregation Assay:
-
Pipette a fresh aliquot of PRP into a new cuvette with a stir bar and place it in the incubation well of the aggregometer for at least 2 minutes at 37°C.
-
Move the cuvette to the testing well to start recording.
-
Add a specific volume of the this compound working solution (e.g., 50 µL of a 10x concentrated solution to achieve the desired final concentration).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation. The slope of the aggregation curve can also be analyzed. Compare the patient's aggregation response to that of a normal control.
Protocol 2: this compound Cofactor (RCo) Activity Assay by Light Transmission Aggregometry
Materials:
-
Patient and control platelet-poor plasma (PPP)
-
Standard human plasma with known vWF activity (for standard curve)
-
Lyophilized or formalin-fixed platelets
-
This compound solution (typically 1.0-1.2 mg/mL final concentration)
-
Tris-Buffered Saline (TBS)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes and stir bars
Procedure:
-
Reagent Preparation:
-
Reconstitute the lyophilized platelets according to the manufacturer's instructions.
-
Prepare serial dilutions of the standard human plasma in TBS (e.g., 1:2, 1:4, 1:8) to create a standard curve.
-
-
Instrument Setup: Calibrate the aggregometer as described in the RIPA protocol, using the reconstituted platelet suspension for the 0% baseline and TBS for the 100% baseline.
-
Standard Curve Generation:
-
For each dilution of the standard plasma:
-
Pipette the reconstituted platelet suspension (e.g., 400 µL) into a cuvette with a stir bar.
-
Add the this compound solution (e.g., 50 µL).
-
Add the standard plasma dilution (e.g., 50 µL).
-
Record the rate of agglutination (slope).
-
-
Plot the slope of agglutination against the corresponding vWF activity (%) on a log-log scale to generate a standard curve.
-
-
Patient Sample Analysis:
-
Repeat the procedure using patient and control PPP in place of the standard plasma dilutions.
-
-
Data Analysis: Determine the vWF:RCo activity of the patient and control samples by interpolating their agglutination slopes from the standard curve.
Visualizations
Signaling Pathway of this compound-Induced Platelet Agglutination
References
- 1. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 2. academic.oup.com [academic.oup.com]
- 3. grokipedia.com [grokipedia.com]
- 4. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. helena.com [helena.com]
- 7. biodatacorp.com [biodatacorp.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting von Willebrand Factor Assays
This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering discrepant results between von Willebrand factor (VWF) activity assays, specifically low ristocetin cofactor activity (VWF:RCo), and VWF antigen (VWF:Ag) levels.
Frequently Asked Questions (FAQs)
Q1: What is the significance of a low VWF:RCo result when the VWF:Ag level is normal?
A low VWF:RCo with a normal VWF:Ag level indicates a qualitative defect in the von Willebrand factor protein. This discrepancy, often expressed as a VWF:RCo/VWF:Ag ratio of less than 0.7, suggests that while a normal amount of VWF protein is present, its function in mediating platelet adhesion is impaired.[1][2] This pattern is characteristic of Type 2 von Willebrand Disease (VWD).[3][4]
Q2: Which subtypes of von Willebrand Disease (VWD) are associated with a low VWF:RCo to VWF:Ag ratio?
The subtypes of VWD primarily associated with a disproportionately low VWF:RCo compared to VWF:Ag are Type 2A, Type 2B, and Type 2M.[1][3][5]
-
Type 2A: Characterized by a lack of high and intermediate molecular weight VWF multimers.[5][6]
-
Type 2B: Involves gain-of-function mutations that increase VWF's affinity for platelet GPIbα, leading to the clearance of large multimers and sometimes mild thrombocytopenia.[1][4][5][6]
-
Type 2M: Caused by mutations that decrease VWF's interaction with platelet GPIbα without the loss of high molecular weight multimers.[1][5][6]
Q3: Can assay-specific issues cause a low VWF:RCo result?
Yes, the VWF:RCo assay is known for its high variability and potential for inaccuracies.[7][8] Certain single nucleotide polymorphisms (SNPs) in the VWF gene, such as the p.D1472H variant, can interfere with the binding of this compound in the laboratory assay, leading to an artificially low VWF:RCo result that does not reflect the true in vivo VWF activity.[9] Newer assays, such as those based on recombinant GPIb fragments (VWF:GPIbR and VWF:GPIbM), may be less susceptible to such interferences.[7]
Q4: What are some common pre-analytical factors that can affect VWF test results?
Several pre-analytical variables can influence VWF levels and activity, potentially leading to inaccurate results. These include:
-
Sample Collection and Handling: Improper collection techniques, incorrect sample volume, and delays in processing can affect results.[10][11] Cold storage of whole blood before centrifugation has been shown to cause falsely low VWF levels.[5]
-
Patient-Specific Factors: VWF is an acute phase reactant, meaning levels can be transiently elevated due to stress, illness, strenuous physical activity, pregnancy, and certain medications like oral contraceptives.[5][12][13] These elevations can potentially mask an underlying deficiency.
-
Blood Group: Individuals with blood group O have approximately 25% lower VWF levels compared to those with other blood types.[1][14]
Troubleshooting Guide for Low VWF:RCo with Normal VWF:Ag
This guide provides a systematic approach to investigating discordant VWF:RCo and VWF:Ag results.
Step 1: Verify Assay Performance and Pre-analytical Variables
| Question | Action | Rationale |
| Are the quality control (QC) materials within the acceptable range? | Review internal and external QC data for the VWF:RCo and VWF:Ag assays. | To rule out analytical errors with the assay run itself. |
| Was the sample collected and processed correctly? | Verify the blood collection technique, anticoagulant ratio, and centrifugation and storage conditions.[10][11] | Pre-analytical errors are a common source of inaccurate results in coagulation testing.[10] |
| Are there any patient-specific factors that could be influencing the results? | Review the patient's clinical history for conditions such as pregnancy, inflammation, stress, or recent strenuous exercise.[5][13] | VWF is an acute phase reactant, and levels can be transiently elevated, potentially normalizing the VWF:Ag while a functional defect persists.[5] |
Step 2: Calculate the VWF:RCo/VWF:Ag Ratio
| Ratio | Interpretation | Next Steps |
| < 0.7 | Suggests a qualitative VWF defect.[1][2] | Proceed to Step 3. |
| ≥ 0.7 | A qualitative defect is less likely, but consider assay variability. | Repeat testing on a new sample. Consider alternative VWF activity assays. |
Step 3: Investigate Potential Causes of Discrepancy
| Potential Cause | Recommended Action | Expected Outcome |
| Type 2 VWD (2A, 2B, 2M) | Perform VWF multimer analysis. For suspected Type 2B, consider a low-dose this compound-induced platelet aggregation (RIPA) test.[5] | 2A: Absence of high and intermediate molecular weight multimers.[5] 2B: Absence of high molecular weight multimers and enhanced aggregation at low this compound concentrations.[5] 2M: Normal multimer distribution.[1] |
| Assay Interference (e.g., VWF polymorphism) | Consider using an alternative VWF activity assay (e.g., VWF:GPIbM, VWF:GPIbR).[7] If available, perform genetic testing for known interfering polymorphisms like p.D1472H.[9] | Alternative assays may show normal VWF activity, suggesting the low VWF:RCo was an artifact. Genetic testing can confirm the presence of a polymorphism. |
Experimental Protocols
VWF:Ag (Enzyme-Linked Immunosorbent Assay - ELISA)
-
Principle: This assay quantifies the amount of VWF protein in plasma using a sandwich ELISA format.
-
Methodology:
-
Microplate wells are coated with a polyclonal antibody specific for VWF.
-
Patient plasma and standards are added to the wells. VWF in the sample binds to the capture antibody.
-
After washing, a second, enzyme-conjugated anti-VWF antibody is added, which binds to a different epitope on the VWF molecule.
-
A substrate is added, and the enzyme catalyzes a color change.
-
The optical density is measured and is directly proportional to the concentration of VWF:Ag in the sample.
-
VWF:RCo (this compound Cofactor Activity)
-
Principle: This functional assay measures the ability of VWF in plasma to agglutinate platelets in the presence of the antibiotic this compound.[7][15]
-
Methodology (Platelet Agglutination Method):
-
Formalin-fixed or lyophilized platelets are prepared.
-
Dilutions of patient plasma and a reference plasma are mixed with the platelet suspension and a fixed concentration of this compound.[7]
-
The mixture is placed in an aggregometer, which measures the change in light transmission as platelets agglutinate.
-
The rate of agglutination is proportional to the VWF activity.[7] A standard curve is generated from the reference plasma dilutions, and the patient's VWF:RCo level is interpolated from this curve.
-
Visualizations
Caption: Troubleshooting workflow for discordant VWF:RCo and VWF:Ag results.
Caption: Potential causes for low VWF:RCo with normal VWF:Ag.
References
- 1. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perils, Problems, and Progress in Laboratory Diagnosis of Von Willebrand Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphanet: Von Willebrand disease type 2 [orpha.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Laboratory Diagnosis of von Willebrand Disease | American Society for Clinical Laboratory Science [clsjournal.ascls.org]
- 6. haemophilia.org.uk [haemophilia.org.uk]
- 7. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 8. von Willebrand factor this compound cofactor (VWF:RCo) assay: implementation on an automated coagulometer (ACL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound dependent cofactor activity in von Willebrand disease diagnosis: Limitations of relying on a single measure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preanalytical issues that may cause misdiagnosis in haemophilia and von Willebrand disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-Analytical Variables [practical-haemostasis.com]
- 12. Von Willebrand Disease (VWD) | Symptoms & Treatments | NBDF [bleeding.org]
- 13. Preanalytical conditions that affect coagulation testing, including hormonal status and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diagnosis and Management of Von Willebrand Disease: Guidelines for Primary Care | AAFP [aafp.org]
- 15. biodatacorp.com [biodatacorp.com]
how to resolve ristocetin assay variability
Welcome to the technical support center for the ristocetin assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in this compound-induced platelet agglutination (RIPA) and this compound cofactor (VWF:RCo) assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay evaluates the functional activity of von Willebrand factor (VWF).[1] The antibiotic this compound induces a conformational change in VWF, allowing it to bind to the glycoprotein Ib (GPIb) receptor on platelets, which leads to platelet agglutination.[2][3] The rate and extent of this agglutination are proportional to the functional activity of the VWF in the plasma sample.[4] This assay is a key diagnostic tool for von Willebrand Disease (VWD).[1][5]
Q2: What are the main sources of variability in the this compound assay?
A2: Variability in the this compound assay can stem from several factors:
-
Pre-analytical variables: Patient-related factors such as stress, exercise, and inflammation can transiently increase VWF levels.[6][7] Blood type can also influence VWF levels, with individuals with blood type O having lower baseline levels.[8]
-
Reagent-related issues: The source and batch-to-batch variability of this compound can significantly impact results.[4][6] Reagent stability is also a critical factor.
-
Platelet source: Whether using patient platelets, normal donor platelets, or commercially prepared platelets can introduce variability.[4]
-
Technical execution: Pipetting errors, improper mixing, and variations in incubation times can all contribute to inconsistent results.
-
Genetic factors: Certain polymorphisms in the VWF gene, such as p.D1472H, can affect this compound binding in the assay, leading to artificially low results without necessarily indicating a bleeding tendency.[4][8][9]
Q3: My VWF:RCo results are low, but the patient has no bleeding symptoms. What could be the cause?
A3: An artificially low VWF:RCo result in an asymptomatic patient could be due to a VWF gene polymorphism, such as p.D1472H, which is more common in individuals of African American descent.[1][8] This polymorphism interferes with the in vitro binding of this compound to VWF but does not impair the in vivo function of VWF.[9][10] In such cases, alternative functional assays that do not rely on this compound, like the VWF collagen-binding assay (VWF:CB) or VWF:GPIbM assay, may be useful to confirm the diagnosis.[1]
Q4: What is the difference between the VWF:RCo assay and this compound-Induced Platelet Aggregation (RIPA)?
A4: The VWF:RCo assay typically uses patient platelet-poor plasma, a standardized source of platelets (either fresh or fixed), and various concentrations of this compound to measure VWF functional activity.[2] In contrast, RIPA uses the patient's own platelet-rich plasma and this compound to assess the entire VWF-platelet interaction.[2][11][12] RIPA is particularly useful for identifying Type 2B VWD, where platelets show hyper-reactivity to low concentrations of this compound.[2][11]
Q5: How can I improve the reproducibility of my this compound assays?
A5: To improve reproducibility, it is crucial to standardize all aspects of the assay protocol. This includes using a consistent source and lot of this compound and platelets, adhering strictly to incubation times and temperatures, and ensuring proper sample collection and handling.[7] Implementing regular quality control checks with normal and abnormal controls is also essential.[13] Newer automated assays may offer improved reproducibility over manual methods.[9]
Troubleshooting Guides
Issue 1: High Inter-Assay or Intra-Assay Variability (High Coefficient of Variation - CV)
This is a common issue with the VWF:RCo assay, which can have a high coefficient of variation, sometimes ranging from 10% to 40%.[8]
Troubleshooting Steps:
-
Review Reagent Preparation and Handling:
-
Ensure this compound is reconstituted consistently according to the manufacturer's instructions.
-
Check for lot-to-lot variability of this compound; if possible, purchase a large single lot for ongoing studies.
-
Verify the stability of reconstituted this compound and store it appropriately.
-
-
Standardize Platelet Source:
-
If using fresh platelets, ensure the donor has not taken any medications that could affect platelet function (e.g., aspirin, NSAIDs).[5]
-
If using lyophilized or frozen platelets, ensure they are reconstituted and handled according to the supplier's protocol.
-
-
Optimize Assay Technique:
-
Use calibrated pipettes and ensure accurate and consistent pipetting.
-
Standardize incubation times and temperatures.
-
Ensure thorough but gentle mixing of reagents and samples.
-
-
Implement Robust Quality Control:
-
Run normal and abnormal controls with each assay batch.
-
Monitor control values over time to detect any drift or shift in assay performance.
-
Issue 2: Unexpected or Inconsistent Aggregation Responses
Troubleshooting Steps:
-
Verify Patient Sample Integrity:
-
Confirm that blood samples were collected and processed correctly (e.g., proper anticoagulant, centrifugation speed, and time to separate plasma).
-
Rule out pre-analytical variables in the patient, such as recent strenuous exercise or stress, which can elevate VWF levels.[7]
-
-
Check this compound Concentration:
-
Verify the final concentration of this compound in the assay. Incorrect dilutions are a common source of error.
-
For RIPA, test a range of this compound concentrations (e.g., low dose and high dose) to properly characterize the platelet response.[11]
-
-
Evaluate Platelet Function:
-
If using patient platelets (for RIPA), ensure the patient has a normal platelet count and that there is no suspicion of an underlying platelet function disorder.
-
-
Perform Mixing Studies:
Quantitative Data Summary
| Parameter | Acceptable Range/Value | Notes |
| Normal VWF:RCo Levels | 50 - 150 IU/dL (blood type O); 60 - 180 IU/dL (non-O blood type) | Reference ranges can vary between laboratories.[1] |
| VWF:RCo/VWF:Ag Ratio | > 0.6 - 0.7 | A ratio below this threshold may indicate a qualitative VWF defect (Type 2 VWD).[8] |
| Low-Dose this compound (RIPA) | ~0.5 mg/mL | Used to detect hyper-responsive platelets, characteristic of Type 2B VWD.[11] |
| High-Dose this compound (RIPA) | 1.2 - 1.5 mg/mL | Standard concentration to assess for normal VWF-platelet interaction.[11][13] |
Experimental Protocols
Protocol 1: this compound-Induced Platelet Aggregation (RIPA) by Light Transmission Aggregometry (LTA)
Objective: To assess the aggregation of a patient's platelets in response to various concentrations of this compound.
Materials:
-
Patient citrated whole blood
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
This compound (lyophilized)
-
Sterile distilled water or saline for reconstitution
-
Calibrated pipettes
Methodology:
-
Sample Preparation:
-
Collect whole blood in 3.2% sodium citrate tubes.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
Adjust the platelet count of the PRP if necessary, using PPP, to a standardized count (e.g., 200-300 x 10⁹/L).
-
-
Reagent Preparation:
-
Reconstitute this compound to a stock concentration (e.g., 15 mg/mL) with distilled water.[13]
-
Prepare working solutions of high-dose (e.g., 1.2-1.5 mg/mL final concentration) and low-dose (e.g., 0.5 mg/mL final concentration) this compound by diluting the stock solution.
-
-
Assay Procedure:
-
Set up the aggregometer according to the manufacturer's instructions.
-
Pipette PRP into a cuvette with a stir bar and place it in the incubation well of the aggregometer. Allow it to warm to 37°C.
-
Calibrate the instrument by setting 0% aggregation with the patient's PRP and 100% aggregation with the patient's PPP.
-
Add the prepared this compound working solution to the PRP cuvette and start the recording.
-
Record the aggregation for at least 5-10 minutes.
-
Repeat the procedure for each this compound concentration to be tested.
-
-
Interpretation of Results:
-
Normal: Aggregation with high-dose this compound, no aggregation with low-dose this compound.
-
Type 2B VWD: Aggregation with both high- and low-dose this compound (hyper-responsive).[2]
-
Type 1, 2A, 2M VWD: Hypoactive or absent aggregation with high-dose this compound.[2]
-
Bernard-Soulier Syndrome: Absent aggregation at all this compound concentrations.[13]
-
Visualizations
Caption: A stepwise workflow for troubleshooting this compound assay variability.
References
- 1. This compound Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 3. biodatacorp.com [biodatacorp.com]
- 4. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 5. biodatacorp.com [biodatacorp.com]
- 6. droracle.ai [droracle.ai]
- 7. Preanalytical conditions that affect coagulation testing, including hormonal status and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Perils, Problems, and Progress in Laboratory Diagnosis of Von Willebrand Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitations of the this compound Cofactor Assay in Measurement of VWF Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 12. This compound-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. coachrom.com [coachrom.com]
Technical Support Center: Optimizing Ristocetin Concentration for Platelet Aggregation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ristocetin-induced platelet aggregation assays.
Troubleshooting Guides
This section addresses common issues encountered during this compound-induced platelet aggregation experiments.
Issue 1: No or very low platelet aggregation in a sample from a healthy donor.
| Potential Cause | Recommended Action |
| Incorrect this compound Concentration | Ensure the final concentration of this compound in the platelet-rich plasma (PRP) is appropriate. For standard testing, a final concentration of 1.0-1.5 mg/mL is typically used.[1][2] |
| Degraded this compound | Reconstituted this compound has limited stability. It is stable for 4 hours at 15-30°C or for one month at -20°C.[3] Prepare fresh dilutions from a properly stored stock solution. |
| Poor Sample Quality | Platelet activation can occur during blood collection and processing, rendering them unresponsive. Ensure minimal trauma during venipuncture and use appropriate anticoagulants (3.2% sodium citrate).[4] Process samples within 4 hours of collection.[5] |
| Low Platelet Count in PRP | The platelet count in the PRP should ideally be between 150 and 600 G/L.[6] A platelet count below 150 G/L can lead to impaired aggregation results. |
| Instrument Malfunction | Verify that the aggregometer is functioning correctly. Check the light source, stir bar speed, and temperature (37°C).[7] |
| Patient Medication | Medications, especially aspirin, can interfere with platelet aggregation.[3] A thorough patient medical history should be taken before testing. |
Issue 2: Unexpectedly high platelet aggregation at low this compound concentrations (e.g., 0.5 mg/mL).
| Potential Cause | Recommended Action |
| von Willebrand Disease (vWD) Type 2B | This condition is characterized by a heightened affinity of von Willebrand Factor (vWF) for the platelet glycoprotein Ib (GpIb) receptor, leading to aggregation at low this compound concentrations.[1][5][8] |
| Platelet-Type (Pseudo) vWD | A rare disorder where a mutation in the GpIb receptor causes an increased affinity for vWF, mimicking vWD Type 2B.[8] |
| Incorrect this compound Dilution | Double-check the calculations and dilutions for the low-dose this compound solution. |
Issue 3: High variability between replicate samples.
| Potential Cause | Recommended Action |
| Inadequate Mixing | Ensure the PRP is well-mixed before aliquoting and that the this compound is added and mixed uniformly in the cuvette. |
| Inconsistent Pipetting | Use calibrated pipettes and consistent technique for all additions. |
| Platelet Settling | Keep the PRP suspension gently mixed to prevent platelets from settling during the experiment. |
| Temperature Fluctuations | Maintain a constant temperature of 37°C in the aggregometer block.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for my platelet aggregation assay?
A1: The optimal concentration depends on the specific application. For general screening of platelet function and in the diagnosis of most types of von Willebrand Disease, a final concentration of 1.0 to 1.5 mg/mL is recommended.[1][2] To investigate for specific conditions like Type 2B vWD or Platelet-Type vWD, a lower concentration, typically between 0.5 and 0.7 mg/mL, is used to detect the characteristic hyper-responsiveness of platelets.[1]
Q2: My reconstituted this compound solution has a slight yellow tint. Is it still usable?
A2: Yes, a slight yellow tint in the reconstituted this compound solution is normal and does not indicate deterioration.[3] However, the unreconstituted lyophilized product should appear as a white plug.[3]
Q3: How long after blood collection can I perform the platelet aggregation assay?
A3: It is recommended to complete the assay within four hours of blood collection to ensure platelet viability and function.[5][9]
Q4: What is the purpose of using both high and low concentrations of this compound in testing?
A4: Using a range of this compound concentrations allows for a more detailed characterization of platelet function and aids in the differential diagnosis of von Willebrand Disease subtypes. While a high concentration (1.0-1.5 mg/mL) assesses the overall integrity of the vWF-GpIb axis, a low concentration (0.5-0.7 mg/mL) is crucial for identifying the hyper-aggregating phenotypes seen in Type 2B and Platelet-Type vWD.[1]
Q5: Can I use plasma other than citrate-anticoagulated plasma for the assay?
A5: No, 3.2% sodium citrate is the standard anticoagulant for platelet aggregation studies.[4] Other anticoagulants can interfere with platelet function and the assay results.
Quantitative Data Summary
The following table summarizes the expected platelet aggregation responses to different concentrations of this compound in normal individuals and in various disease states.
| Condition | This compound Conc. (1.0-1.5 mg/mL) | This compound Conc. (0.5-0.7 mg/mL) |
| Normal | 70-100% Aggregation[3] | No or minimal aggregation |
| von Willebrand Disease Type 1 | Reduced Aggregation[1] | No Aggregation |
| von Willebrand Disease Type 2A | Markedly Decreased Aggregation[1] | No Aggregation |
| von Willebrand Disease Type 2B | Reduced or Normal Aggregation | Enhanced Aggregation[1] |
| von Willebrand Disease Type 2M | Decreased Aggregation[1] | No Aggregation |
| von Willebrand Disease Type 3 | Absent or Severely Reduced Aggregation[1] | No Aggregation |
| Bernard-Soulier Syndrome | Absent or Markedly Reduced Aggregation[5] | No Aggregation |
| Platelet-Type (Pseudo) vWD | Reduced or Normal Aggregation | Enhanced Aggregation[8] |
Experimental Protocols
Protocol for this compound-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for performing a this compound-induced platelet aggregation assay.
1. Materials and Reagents:
-
Whole blood collected in 3.2% sodium citrate tubes
-
This compound (lyophilized)
-
Deionized water or physiological saline for reconstitution
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
Calibrated pipettes
2. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
PRP Preparation: Centrifuge the citrated whole blood at 100-200 x g for 10-15 minutes at room temperature without using the brake.[3] Carefully aspirate the upper platelet-rich layer (PRP) and transfer it to a plastic tube.
-
PPP Preparation: Re-centrifuge the remaining blood at 1600-2000 x g for 10-15 minutes at room temperature.[3] Collect the supernatant (PPP).
3. Preparation of this compound Solutions:
-
Reconstitute the lyophilized this compound with the volume of deionized water specified by the manufacturer to achieve a stock concentration (e.g., 15 mg/mL).[3]
-
Prepare working solutions of this compound (e.g., 10X concentrations of 12 mg/mL for a final concentration of 1.2 mg/mL) by diluting the stock solution with physiological saline.[5]
4. Aggregometry Procedure:
-
Set the aggregometer to 37°C.
-
Place a stir bar in a cuvette containing PPP to set the 100% aggregation baseline.
-
Place a stir bar in a cuvette containing PRP and incubate for at least 2 minutes at 37°C to establish the 0% aggregation baseline.[5]
-
Add the appropriate volume of the this compound working solution to the PRP cuvette to initiate the aggregation reaction.
-
Record the change in light transmission for a defined period (typically 5-10 minutes).
Visualizations
Caption: Troubleshooting workflow for low or no platelet aggregation with this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. grokipedia.com [grokipedia.com]
- 3. helena.com [helena.com]
- 4. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 5. coachrom.com [coachrom.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 9. journals.viamedica.pl [journals.viamedica.pl]
Technical Support Center: Ristocetin Cofactor (VWF:RCo) Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pre-analytical errors encountered during ristocetin cofactor (VWF:RCo) testing.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues that can lead to inaccurate VWF:RCo results.
Issue 1: Falsely Low VWF:RCo Activity
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Improper Specimen Collection | - Verify Anticoagulant: Ensure blood was collected in a 3.2% sodium citrate (light blue-top) tube.[1][2] - Check Blood-to-Anticoagulant Ratio: Confirm the tube was filled to the appropriate level to maintain a 9:1 blood-to-anticoagulant ratio. Underfilled tubes can lead to erroneous results.[3][4] - Avoid Traumatic Venipuncture: A difficult blood draw can activate platelets and coagulation factors, potentially affecting results.[5] |
| Incorrect Specimen Processing | - Prompt Centrifugation: Centrifuge the sample at 1500-2500 g for 15 minutes within 60 minutes of collection to obtain platelet-poor plasma (PPP).[1][6] - Double Centrifugation: To ensure plasma is platelet-poor (<10,000/mcL), a second centrifugation step is recommended.[6] - Avoid Refrigeration of Whole Blood: Storing whole blood at 2-4°C can cause cryoprecipitation of VWF, leading to falsely low VWF:RCo activity.[1][6] |
| Improper Specimen Storage and Transport | - Short-term Storage: Plasma can be stored at room temperature (18-25°C) for up to 6 hours.[1] - Long-term Storage: For longer storage, plasma should be frozen at -20°C or below and shipped on dry ice.[2][6] Thaw specimens rapidly at 37°C before testing.[7] - Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma can degrade VWF activity. |
| Patient-Specific Factors | - VWF Gene Polymorphisms: Certain genetic variations, more common in individuals of African American descent, can reduce the in vitro binding of this compound to VWF without causing a bleeding phenotype, leading to an artificially low VWF:RCo result.[1][8] Consider alternative VWF activity assays if clinically indicated. |
| Assay-Related Issues | - Reagent Preparation and Handling: Ensure all reagents, including this compound and lyophilized platelets, are reconstituted and stored according to the manufacturer's instructions.[2][7] |
Issue 2: Falsely High or Normal VWF:RCo Activity in a Patient with Suspected von Willebrand Disease (VWD)
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps & Solutions |
| Physiological Stress | - Patient State: VWF is an acute-phase reactant. Levels can be transiently elevated due to stress, recent exercise, anxiety (especially in children), or inflammation.[5][9] - Recommendation: Repeat testing when the patient is in a basal, non-stressed state.[5] |
| Hormonal Influences | - Pregnancy and Estrogen: Pregnancy and estrogen-containing medications can increase VWF levels.[5][10] Note these factors when interpreting results. |
| Underlying Medical Conditions | - Inflammatory Conditions & Other Diseases: Chronic inflammation, liver disease, uremia, and vasculitis can be associated with elevated VWF levels.[10] |
| Blood Type | - Non-O Blood Groups: Individuals with blood groups A, B, or AB have physiologically higher VWF levels compared to those with blood group O.[11] Interpret results using appropriate reference ranges for the patient's blood type if available. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the this compound cofactor assay?
The this compound cofactor (VWF:RCo) assay is a functional test that measures the ability of von Willebrand factor (VWF) in a patient's plasma to agglutinate platelets in the presence of the antibiotic this compound.[12][13] This test is crucial for diagnosing and classifying von Willebrand Disease (VWD), the most common inherited bleeding disorder.[1][11]
Q2: What are the most critical pre-analytical steps to ensure accurate VWF:RCo results?
The most critical steps include:
-
Proper Specimen Collection: Using a 3.2% sodium citrate tube with the correct blood volume.[2]
-
Correct Specimen Processing: Promptly preparing platelet-poor plasma by centrifugation.[6]
-
Appropriate Specimen Storage: Avoiding refrigeration of whole blood and adhering to correct temperature guidelines for plasma storage.[1][6]
-
Considering Patient Variables: Being aware of factors like stress, pregnancy, and blood type that can influence VWF levels.[5][11]
Q3: Can hemolysis or lipemia affect VWF:RCo testing?
Yes, hemolyzed and lipemic samples are generally considered unacceptable for VWF:RCo testing as they can interfere with the platelet agglutination measurement.[6][10]
Q4: Why is a patient's bleeding history important when interpreting VWF:RCo results?
A patient's personal and family history of bleeding is a key diagnostic criterion for VWD.[14][15] Laboratory results must be correlated with clinical findings, as some individuals may have borderline low VWF levels without a clinically significant bleeding disorder, while others with a strong bleeding history may have VWF levels in the low-normal range.[5]
Q5: What is the VWF:RCo/VWF:Ag ratio and why is it important?
The ratio of VWF activity (VWF:RCo) to VWF antigen (VWF:Ag) helps to differentiate between quantitative deficiencies (Type 1 VWD) and qualitative defects (Type 2 VWD) of VWF.[1] A ratio of less than 0.7 is often suggestive of a qualitative defect (Type 2A, 2B, or 2M VWD).[1][8][9]
Experimental Protocol: this compound Cofactor (VWF:RCo) Assay by Platelet Agglutination
This protocol provides a general methodology. Specific procedures may vary based on the reagents and instrumentation used.
1. Principle: The assay measures the rate of this compound-induced platelet agglutination, which is proportional to the functional VWF in the patient's plasma.[13] Patient plasma is mixed with a standardized suspension of formalin-fixed platelets and this compound, and the change in light transmittance is measured using a platelet aggregometer.[2][12]
2. Specimen Preparation:
-
Collect whole blood in a 3.2% sodium citrate tube.[2]
-
Within one hour, centrifuge at 1500-2500 g for 15 minutes to obtain platelet-poor plasma (PPP).[1][2]
-
Carefully transfer the plasma to a clean plastic tube, avoiding the buffy coat.
-
For optimal results, perform a second centrifugation step to further deplete platelets.[6]
-
Test plasma within 2-6 hours if stored at room temperature, or freeze at -20°C or below for longer-term storage.[1][2]
3. Reagent Preparation:
-
Lyophilized Platelets: Reconstitute with the provided buffer (e.g., Tris Buffered Saline) as per the manufacturer's instructions. Allow to stabilize before use.[2]
-
This compound: Reconstitute lyophilized this compound with distilled water to the specified stock concentration (e.g., 10 mg/mL).[2]
-
Reference Plasma: Reconstitute normal and deficient reference plasmas to prepare a standard curve (e.g., 100%, 50%, 25%).[2]
4. Assay Procedure (Example):
-
Pre-warm the aggregometer to 37°C.
-
Prepare dilutions of the reference plasma to create a standard curve.
-
Prepare a dilution of the patient and control plasma.
-
In a pre-warmed aggregometer cuvette with a stir bar, add the reconstituted platelets.[2]
-
Add the diluted plasma (standard, patient, or control) to the cuvette and incubate.
-
Add the reconstituted this compound to initiate the reaction.
-
The aggregometer will measure the change in light transmission as platelets agglutinate. The rate of agglutination is recorded.
5. Data Analysis:
-
A standard curve is generated by plotting the agglutination rates of the reference plasma dilutions against their known concentrations.
-
The VWF:RCo activity of the patient and control samples is interpolated from this standard curve and typically expressed as a percentage of normal activity.[2]
Visualizations
References
- 1. This compound Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. chronolog.com [chronolog.com]
- 3. Preanalytical errors in Point-Of-Care Testing [acutecaretesting.org]
- 4. blockscientific.com [blockscientific.com]
- 5. Diagnosis and Management of Von Willebrand Disease: Guidelines for Primary Care | AAFP [aafp.org]
- 6. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 7. helena.com [helena.com]
- 8. Perils, Problems, and Progress in Laboratory Diagnosis of Von Willebrand Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. fritsmafactor.com [fritsmafactor.com]
- 11. ccjm.org [ccjm.org]
- 12. biodatacorp.com [biodatacorp.com]
- 13. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 14. Von Willebrand disease - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 15. hoacny.com [hoacny.com]
Technical Support Center: Troubleshooting Inconsistent RIPA Results
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve inconsistencies encountered during protein extraction using Radioimmunoprecipitation Assay (RIPA) buffer.
Frequently Asked Questions (FAQs)
Q1: What is RIPA buffer and why is it used for protein extraction?
RIPA buffer is a robust cell lysis reagent used to extract cytoplasmic, membrane, and nuclear proteins from cultured cells and tissues.[1][2] Its popularity stems from its ability to efficiently solubilize a wide range of proteins while minimizing non-specific protein-binding interactions, which is crucial for downstream applications like immunoprecipitation and Western blotting.[3] The detergents in RIPA buffer, including a non-ionic detergent (NP-40 or Triton X-100) and ionic detergents (sodium deoxycholate and SDS), work together to disrupt cellular and organelle membranes, release proteins, and break protein-protein interactions.[4][5]
Q2: My protein yield is consistently low. What are the possible causes and solutions?
Low protein yield is a common issue that can arise from several factors during the experimental workflow.
-
Insufficient Lysis: The volume of RIPA buffer may be inadequate for the number of cells or tissue amount. A general guideline is to use 1 mL of cold RIPA buffer for approximately 5 x 10^6 cells or 100 mg of tissue.[1][2] For highly concentrated extracts, a smaller volume of buffer can be used.[1] Incomplete cell disruption can also be a culprit. Mechanical disruption methods like sonication can significantly increase protein yield.[1][2]
-
Protein Degradation: Proteases and phosphatases released during cell lysis can rapidly degrade target proteins.[6] It is critical to add protease and phosphatase inhibitor cocktails to the RIPA buffer immediately before use.[1][2][7] Performing all lysis steps on ice or at 4°C will also help to minimize enzymatic activity.[8]
-
Incomplete Solubilization: Some proteins, particularly those in the cytoskeleton or extracellular matrix, may not be fully solubilized by standard RIPA buffer, leading to their loss in the insoluble pellet after centrifugation.[9][10]
Q3: I'm observing protein degradation in my samples. How can I prevent this?
Preventing protein degradation is paramount for obtaining reliable and reproducible results.
-
Use of Inhibitors: Always supplement your RIPA buffer with a broad-spectrum protease inhibitor cocktail and a phosphatase inhibitor cocktail just before starting the lysis procedure.[1][2][7] This is the most critical step in preventing proteolysis and dephosphorylation.
-
Maintain Cold Temperatures: All steps of the protein extraction process, from cell harvesting to lysate clarification, should be performed on ice or in a cold room (4°C).[8] Pre-chill all buffers, tubes, and equipment.
-
Work Quickly: Minimize the time between cell lysis and sample analysis or storage to reduce the window for enzymatic degradation.
-
Proper Storage: Store your protein lysates at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to protein degradation.[7][11]
Q4: My downstream Western blot results are inconsistent, showing uneven bands or high background. What could be the cause?
Inconsistent Western blot results often trace back to issues in the sample preparation stage with RIPA buffer.
-
Uneven Loading: Inaccurate protein quantification can lead to loading different amounts of protein in each well, resulting in uneven bands. The detergents in RIPA buffer can interfere with some protein assays like the Bradford assay.[12][13] The Bicinchoninic Acid (BCA) assay is generally more compatible with RIPA buffer.[1] It is crucial to use a compatible protein assay and ensure accurate pipetting.
-
High Background: High background on a Western blot can be caused by several factors. Incomplete removal of cellular debris during centrifugation can lead to a "dirty" lysate. Ensure you centrifuge your lysate at a sufficient speed and duration (e.g., ~14,000 x g for 15 minutes) to pellet all insoluble material.[1][2] Additionally, an excessive concentration of primary or secondary antibodies, or insufficient blocking of the membrane, can contribute to high background.[14]
-
Viscous Lysate: If the lysate is viscous due to the presence of genomic DNA, it can lead to distorted bands in the gel. Sonication is an effective method to shear DNA and reduce viscosity.[3][8]
Troubleshooting Guides
Guide 1: Low Protein Yield
This guide provides a step-by-step approach to troubleshooting low protein yield.
| Step | Check | Possible Cause | Recommendation |
| 1 | Cell/Tissue Amount vs. Buffer Volume | Insufficient RIPA buffer for the amount of starting material. | Use at least 1 mL of RIPA buffer per 5x10^6 cells or 100 mg of tissue.[1][2] For adherent cells, ensure the entire surface is covered with buffer. |
| 2 | Lysis Incubation Time | Incubation time is too short for complete cell lysis. | Incubate on ice for at least 15-30 minutes with occasional vortexing or rocking.[2][8] |
| 3 | Mechanical Disruption | Inadequate disruption of cell membranes and shearing of DNA. | Incorporate sonication into your protocol. A common starting point is 30 seconds with a 50% pulse, keeping the sample on ice.[1][2] |
| 4 | Inhibitor Addition | Absence or degradation of protease and phosphatase inhibitors. | Add fresh protease and phosphatase inhibitor cocktails to the RIPA buffer immediately before use.[1][2][7] |
| 5 | Centrifugation Speed and Time | Centrifugation is not sufficient to pellet all debris, leading to loss of soluble protein during supernatant collection. | Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C.[1][2] |
| 6 | RIPA-Insoluble Pellet | The protein of interest is insoluble in RIPA buffer and is being discarded with the pellet. | Analyze a small portion of the RIPA-insoluble pellet by resuspending it in a stronger lysis buffer (e.g., containing urea) and running it on a Western blot.[9] |
Guide 2: Inconsistent Western Blot Results
This guide helps to diagnose and solve common issues observed in Western blotting when using RIPA lysates.
| Observation | Possible Cause | Solution |
| Uneven Housekeeping Protein Bands | Inaccurate protein quantification due to RIPA buffer interference. | Use a BCA protein assay, which is more compatible with the detergents in RIPA buffer.[1] Ensure you create a standard curve with the same buffer as your samples. |
| Pipetting errors during sample loading. | Use high-quality, calibrated pipettes and be meticulous during gel loading. | |
| High Background Across the Blot | Incomplete clarification of the lysate. | Centrifuge the lysate at a higher speed or for a longer duration to ensure all cellular debris is pelleted. |
| Membrane was not sufficiently blocked. | Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST). | |
| Antibody concentrations are too high. | Titrate your primary and secondary antibodies to determine the optimal working concentration.[14] | |
| Smeared or Dragging Bands | Viscous lysate due to genomic DNA. | Sonicate the lysate to shear DNA and reduce viscosity.[3][8] |
| Protein degradation. | Ensure protease and phosphatase inhibitors were added to the RIPA buffer and that the entire procedure was performed at 4°C.[1][2][7] | |
| No or Weak Signal for Target Protein | The protein is present in the RIPA-insoluble fraction. | Analyze the insoluble pellet to see if your protein of interest is being lost.[9] Consider using a different lysis buffer. |
| Low abundance of the target protein. | Increase the amount of total protein loaded onto the gel. |
Experimental Protocols
Standard RIPA Buffer Recipe
This is a widely used recipe for preparing standard RIPA buffer.
| Component | Final Concentration | Amount for 100 mL |
| Tris-HCl, pH 7.4 | 50 mM | 5 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| NP-40 (or IGEPAL CA-630) | 1% (v/v) | 1 mL |
| Sodium Deoxycholate | 0.5% (w/v) | 0.5 g |
| SDS | 0.1% (w/v) | 0.1 g |
| EDTA | 1 mM | 200 µL of 0.5M stock |
| Distilled Water | to 100 mL |
Store at 4°C. Immediately before use, add protease and phosphatase inhibitors.
Modified RIPA Buffer (SDS-free) Recipe
This milder formulation is useful when the activity of certain enzymes needs to be preserved or for some immunoprecipitation experiments.[1]
| Component | Final Concentration | Amount for 100 mL |
| Tris-HCl, pH 7.4 | 50 mM | 5 mL of 1M stock |
| NaCl | 150 mM | 3 mL of 5M stock |
| NP-40 (or IGEPAL CA-630) | 1% (v/v) | 1 mL |
| Sodium Deoxycholate | 0.25% (w/v) | 0.25 g |
| EDTA | 1 mM | 200 µL of 0.5M stock |
| Distilled Water | to 100 mL |
Store at 4°C. Immediately before use, add protease and phosphatase inhibitors.
Protocol for Lysis of Adherent Cells
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (supplemented with inhibitors) to the cells (e.g., 1 mL for a 10 cm dish).[1]
-
Incubate the dish on ice for 15 minutes with occasional swirling.
-
Scrape the adherent cells off the dish using a cold plastic cell scraper and gently transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
(Optional but recommended) Sonicate the lysate on ice to shear genomic DNA and increase yield.[1][2]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1][2]
-
Carefully transfer the supernatant (soluble protein fraction) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
Store the lysate at -80°C or proceed with your downstream application.
Protocol for Lysis of Suspension Cells
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, re-pelleting the cells each time.
-
Add an appropriate volume of ice-cold RIPA buffer (supplemented with inhibitors) to the cell pellet (e.g., 1 mL per 5x10^6 cells).[1]
-
Resuspend the pellet by pipetting up and down, and then incubate on ice for 30 minutes with periodic vortexing.
-
(Optional but recommended) Sonicate the lysate on ice.[1][2]
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[1][2]
-
Transfer the supernatant to a fresh, pre-chilled tube.
-
Quantify the protein concentration using a BCA assay.
-
Store the lysate at -80°C or use it for subsequent experiments.
Visualizations
Caption: Experimental workflow for protein extraction using RIPA buffer.
Caption: Logical flowchart for troubleshooting inconsistent RIPA results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. assaygenie.com [assaygenie.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. ptglab.com [ptglab.com]
- 9. An Analysis of Critical Factors for Quantitative Immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inventbiotech.com [inventbiotech.com]
- 11. fortislife.com [fortislife.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Optimizing the Ristocetin Cofactor Assay
Welcome to the technical support center for the Ristocetin Cofactor (VWF:RCo) assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the sensitivity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the VWF:RCo assay?
The VWF:RCo assay evaluates the functional activity of von Willebrand factor (VWF).[1][2][3] It measures the ability of VWF in a plasma sample to agglutinate platelets in the presence of the antibiotic this compound.[4][5] this compound facilitates the binding of VWF to the platelet glycoprotein Ib (GPIb) receptor, initiating platelet agglutination.[2][6] The rate of agglutination is proportional to the functional activity of the VWF in the sample.[4][5]
Q2: What are the common limitations of the traditional VWF:RCo assay?
The traditional platelet agglutination-based VWF:RCo assay has several limitations, including:
-
High Variability: Significant intra- and inter-laboratory variation can lead to inconsistent results.[4][7]
-
Poor Sensitivity at Low VWF Levels: The assay is often unreliable for measuring VWF levels below 10-20 IU/dL.[1][4]
-
Interference from VWF Polymorphisms: Certain common single nucleotide polymorphisms in the VWF gene (e.g., p.D1472H) can reduce the binding of this compound to VWF, leading to artificially low VWF:RCo results without being associated with a bleeding disorder.[4][6][8]
-
Technical Demands: The manual method is labor-intensive and requires significant technical expertise.[7][9]
Q3: What are the modern alternatives to the traditional VWF:RCo assay?
Several newer, automated assays have been developed to overcome the limitations of the traditional method. These are now recommended by organizations like the American Society of Hematology (ASH) and the International Society on Thrombosis and Haemostasis (ISTH).[1] Key alternatives include:
-
VWF:GPIbR: These assays use a recombinant wild-type GPIb fragment and this compound to measure VWF binding.[1][4]
-
VWF:GPIbM: These assays utilize a gain-of-function mutant GPIb fragment that binds to VWF without the need for this compound.[1][8]
-
Latex Immunoassays (LIA): These methods use latex particles coated with antibodies or recombinant GPIbα to measure VWF activity through agglutination, which is detected turbidimetrically.[4][8]
-
Chemiluminescent Assays (CLIA): These offer a high-throughput and sensitive method for VWF activity measurement.[7]
-
ELISA-based Assays: These assays immobilize recombinant GPIb fragments on an ELISA plate to capture VWF from the plasma sample in the presence of this compound.[4]
Troubleshooting Guide
Problem 1: High Coefficient of Variation (CV) and Poor Reproducibility
| Potential Cause | Recommended Solution |
| Reagent Variability | Use standardized, commercially available lyophilized platelets and this compound preparations.[4] Ensure proper reconstitution and storage of reagents as per manufacturer instructions.[5][10] |
| Platelet Suspension | Ensure platelets are uniformly suspended before use. Vortexing or gentle inversion can improve suspension.[5] Inadequate suspension can lead to erroneous results.[5] |
| Technical Error | Ensure accurate pipetting and timing of reagent additions. Automate the assay if possible to minimize manual variability.[9] |
| Instrument Settings | For automated systems, optimize stirring speed and sample volume. A lower stirring speed during the initial phase can improve sensitivity in the low activity range.[9][11] |
Problem 2: Low or No Platelet Agglutination in Patient Samples
| Potential Cause | Recommended Solution |
| Low VWF Activity | The patient may have von Willebrand Disease (VWD) with deficient or dysfunctional VWF.[1][2] A low VWF:RCo activity is a key indicator of impaired VWF function.[1] |
| Interfering Substances | Certain drugs like valproic acid or hydroxyethyl starch can decrease VWF:RCo levels.[1] Medications such as aspirin and NSAIDs can interfere with platelet function.[2] Review the patient's medication history. |
| VWF Gene Polymorphism | A polymorphism affecting the this compound binding site can cause an artificially low result.[4][8] Consider using an alternative assay that does not rely on this compound (e.g., VWF:GPIbM) or other functional tests like the VWF collagen-binding assay.[1][8] |
| Improper Sample Handling | Cold-induced binding of VWF to platelets can occur if whole blood is refrigerated, leading to a selective loss of VWF:RCo activity in the plasma.[1] Ensure proper sample collection and storage. |
Problem 3: Discrepancy Between VWF:RCo and VWF Antigen (VWF:Ag) Levels
| Potential Cause | Recommended Solution |
| Qualitative VWF Defect (Type 2 VWD) | A low VWF:RCo/VWF:Ag ratio (typically <0.7) suggests a qualitative defect in VWF function, characteristic of Type 2 VWD.[6] This indicates that the amount of VWF protein may be normal, but its function is impaired. |
| VWF Gene Polymorphism | As mentioned, certain polymorphisms can artifactually lower the VWF:RCo result, leading to a decreased ratio.[4][6] |
| Assay Sensitivity | The VWF:RCo assay may not be sensitive enough to detect low levels of functional VWF, while the VWF:Ag assay can still quantify the protein. Consider using a more sensitive VWF activity assay. |
Data Presentation
Table 1: Comparison of VWF Activity Assay Performance
| Assay Type | Principle | Lower Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Traditional VWF:RCo (Aggregometry) | This compound-induced agglutination of platelets.[4][5] | 10-20 IU/dL[4] | Gold standard for functional assessment.[7] | High CV, poor sensitivity at low levels, labor-intensive.[4][7] |
| Automated VWF:RCo | Automated measurement of this compound-induced agglutination. | 2.5 - 5 IU/dL[9][11] | Improved reproducibility and throughput.[9][11] | Can still be affected by this compound-related artifacts. |
| VWF:GPIbR (ELISA/LIA) | This compound-induced binding of VWF to recombinant GPIb.[4] | Generally < 5 IU/dL | Higher sensitivity and precision than traditional VWF:RCo. | Still reliant on this compound. |
| VWF:GPIbM (LIA) | Spontaneous binding of VWF to a gain-of-function mutant GPIb.[1] | < 3% CV[8] | This compound-independent, avoiding related polymorphisms.[1][8] | Newer assay with less widespread platform adoption.[1] |
| Chemiluminescent Immunoassay (CLIA) | Antibody-based detection of VWF activity. | High sensitivity | Excellent agreement with VWF:RCo by aggregometry.[7] | Requires specific instrumentation. |
Experimental Protocols
Protocol 1: General Principle of the Manual Platelet Aggregometry VWF:RCo Assay
-
Preparation of Standard Curve:
-
Sample Preparation:
-
Use platelet-poor plasma from both the patient and the standards.[1]
-
-
Platelet Suspension:
-
Aggregation Measurement:
-
Calculation:
Visualizations
Caption: Workflow for the VWF:RCo platelet aggregometry assay.
Caption: Logical troubleshooting for low VWF:RCo assay sensitivity.
References
- 1. This compound Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 2. biodatacorp.com [biodatacorp.com]
- 3. machaondiagnostics.com [machaondiagnostics.com]
- 4. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 5. helena.com [helena.com]
- 6. Diagnostic approach to von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of von Willebrand factor (VWF) activity levels determined by HemosIL AcuStar assay and HemosIL LIA assay with this compound cofactor assay by aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of the automated, CS-2000i™ method for measuring low levels of von Willebrand factor this compound cofactor activity (VWF:RCo) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chronolog.com [chronolog.com]
- 11. sysmex.co.jp [sysmex.co.jp]
Technical Support Center: Ristocetin-Based Platelet Aggregation Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ristocetin-based platelet assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of this compound-Induced Platelet Aggregation (RIPA)?
A1: this compound is an antibiotic that, in vitro, induces the binding of von Willebrand Factor (vWF) to the platelet glycoprotein Ib-IX-V complex (GPIb-IX-V).[1][2][3] This interaction initiates a process of platelet agglutination, which is then followed by true platelet activation and aggregation. The assay measures the extent of this aggregation, typically using light transmission aggregometry (LTA), to assess the function of both vWF and the GPIb-IX-V receptor.[2][4]
Q2: What are the primary clinical applications of RIPA?
A2: RIPA is a key diagnostic tool for various bleeding disorders, including:
-
Von Willebrand Disease (vWD): It helps in the diagnosis and differentiation of various vWD subtypes. For instance, patients with Type 2B vWD exhibit a hyper-responsive aggregation to low concentrations of this compound.[1][3][5]
-
Bernard-Soulier Syndrome: This rare genetic disorder is characterized by a deficiency of the GPIb-IX-V complex, leading to a decreased or absent aggregation response to this compound.[1][6]
-
Platelet-Type von Willebrand Disease (PT-vWD): Similar to Type 2B vWD, PT-vWD shows a hyper-responsive aggregation at low this compound concentrations due to a gain-of-function mutation in the GPIb receptor.[3]
Q3: What is the difference between this compound-Induced Platelet Aggregation (RIPA) and the this compound Cofactor (VWF:RCo) assay?
A3: While both assays use this compound, they evaluate different components of hemostasis. RIPA uses the patient's own platelet-rich plasma (PRP) to assess the entire vWF-platelet axis.[1][7] In contrast, the VWF:RCo assay uses patient plasma (containing vWF) but with a standardized source of formalin-fixed platelets, thereby specifically measuring the functional activity of the patient's vWF.[1][8][9]
Troubleshooting Guide
Issue 1: Spontaneous Platelet Aggregation in Control Samples
Q4: My control samples (without any agonist) are showing platelet aggregation. What could be the cause?
A4: Spontaneous platelet aggregation can be triggered by several pre-analytical factors:
-
Difficult Venipuncture: Traumatic blood collection can activate platelets.[10]
-
Inadequate Mixing: Improper mixing of the blood with the anticoagulant can lead to localized clotting and platelet activation.[10]
-
Inappropriate Anticoagulant: While citrate is the standard, in some individuals, EDTA can induce platelet clumping, a phenomenon known as EDTA-dependent pseudothrombocytopenia.[11][12][13]
-
Sample Storage: Storing blood samples at temperatures below room temperature can lead to platelet activation. Samples should be maintained at room temperature and processed promptly.[14][15]
-
Underlying Conditions: Certain conditions like hyperlipidemia, or the presence of cold agglutinins can contribute to spontaneous aggregation.[12][14]
Issue 2: No or Reduced Platelet Aggregation with this compound
Q5: I am not observing the expected aggregation response with this compound in a sample that should be normal. What are the potential reasons?
A5: A diminished or absent response to this compound can be due to:
-
Sample Age: Platelet function declines over time. Assays should ideally be performed within 4 hours of blood collection.[14][15]
-
Incorrect Reagent Concentration: Ensure the final concentration of this compound is appropriate for the assay.
-
Low Platelet Count: The platelet count in the PRP should be standardized, typically between 200-300 x 10⁹/L.
-
Medications: Many drugs can interfere with platelet function, including aspirin, NSAIDs, and certain antibiotics.[14]
-
Underlying Undiagnosed Condition: The sample may be from an individual with a condition that impairs vWF or GPIb-IX-V function, such as certain types of vWD or Bernard-Soulier syndrome.[1][14]
Issue 3: High Variability Between Replicates
Q6: My replicate samples are showing inconsistent aggregation results. How can I improve reproducibility?
A6: High variability often points to inconsistencies in the experimental procedure:
-
Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, especially the agonist.
-
Inadequate Mixing: Gentle but thorough mixing of the PRP before and after adding the agonist is crucial. Avoid vigorous vortexing which can activate platelets.[16]
-
Temperature Fluctuations: Maintain a constant temperature of 37°C in the aggregometer.[16]
-
Non-standardized Platelet Count: Ensure the platelet count in the PRP is consistent across all samples.
Quantitative Data Summary
The following tables summarize expected this compound-induced platelet aggregation responses in various conditions and typical reagent concentrations.
Table 1: Expected RIPA Responses in Different Clinical Conditions
| Condition | Low-Dose this compound (~0.5 mg/mL) | High-Dose this compound (~1.2-1.5 mg/mL) |
| Normal | No/Minimal Aggregation | Normal Aggregation |
| Type 1 vWD | No/Minimal Aggregation | Hypoactive Aggregation |
| Type 2A vWD | No/Minimal Aggregation | Hypoactive Aggregation |
| Type 2B vWD | Hyperactive Aggregation | Normal or Hyperactive Aggregation |
| Type 2M vWD | No/Minimal Aggregation | Hypoactive Aggregation |
| Type 3 vWD | No Aggregation | No Aggregation |
| Bernard-Soulier Syndrome | No Aggregation | No Aggregation |
| Platelet-Type vWD | Hyperactive Aggregation | Normal or Hyperactive Aggregation |
Data synthesized from multiple sources.[1][2][3][5]
Table 2: Typical this compound Concentrations for RIPA
| Assay Type | This compound Concentration (Final) | Purpose |
| Low-Dose RIPA | 0.5 - 0.7 mg/mL | To detect hyper-responsiveness, characteristic of Type 2B vWD and PT-vWD.[3] |
| High-Dose RIPA | 1.2 - 1.5 mg/mL | To assess the overall integrity of the vWF-GPIb axis.[2] |
Experimental Protocols
Protocol: this compound-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
-
Sample Collection and Preparation: a. Collect whole blood into a 3.2% sodium citrate tube using a 19- or 21-gauge needle with minimal trauma to the vein.[10] b. Keep the blood at room temperature and process within 4 hours of collection.[14][15] c. Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[15] d. Carefully transfer the supernatant (PRP) to a clean plastic tube. e. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).[16] f. Adjust the platelet count of the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using PPP.
-
Aggregation Assay: a. Pre-warm the PRP and PPP samples to 37°C. b. Calibrate the aggregometer using the adjusted PRP for 0% light transmission and PPP for 100% light transmission.[2] c. Pipette a specific volume of the adjusted PRP (e.g., 450 µL) into a cuvette with a magnetic stir bar. d. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes. e. Add a specific volume of the this compound working solution (e.g., 50 µL) to the PRP to achieve the desired final concentration. f. Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: a. The primary endpoint is the maximum percentage of aggregation. b. Other parameters such as the slope of the aggregation curve and the lag time can also be analyzed.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound-induced vWF-GPIb binding and subsequent platelet aggregation.
Caption: General workflow for a this compound-induced platelet aggregation assay.
References
- 1. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 2. coachrom.com [coachrom.com]
- 3. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Perils, Problems, and Progress in Laboratory Diagnosis of Von Willebrand Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Von Willebrand Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biodatacorp.com [biodatacorp.com]
- 9. This compound Cofactor (Functional von Willebrand Factor): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 10. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 11. Platelet Clumping – RefHelp [apps.nhslothian.scot]
- 12. droracle.ai [droracle.ai]
- 13. thebloodproject.com [thebloodproject.com]
- 14. emedicine.medscape.com [emedicine.medscape.com]
- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Ristocetin-Induced Platelet Aggregation
Welcome to the technical support center for Ristocetin-Induced Platelet Aggregation (RIPA) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand their experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-induced aggregation curve biphasic?
A biphasic aggregation curve in response to this compound is an atypical finding, as a monophasic curve is generally expected. This pattern, characterized by an initial primary wave of aggregation followed by a secondary wave, suggests that there is subsequent platelet activation and secretion of granule contents.
The primary wave in this compound-induced aggregation is due to the agglutination of platelets, which is a passive process mediated by the binding of von Willebrand Factor (VWF) to the platelet glycoprotein Ib (GpIb) receptor.[1] A secondary wave indicates that this initial binding has triggered intracellular signaling pathways, leading to the release of endogenous agonists like ADP from platelet-dense granules. This released ADP then acts on neighboring platelets to cause further, active aggregation.[2]
A biphasic response to this compound can be indicative of several underlying factors, including:
-
Certain types of von Willebrand Disease (VWD): Notably, Type 2B VWD is characterized by a "gain-of-function" mutation in VWF, leading to an increased affinity for platelet GpIb.[3] This heightened sensitivity can cause spontaneous platelet aggregation in vivo and an enhanced aggregation response to low concentrations of this compound in vitro, which may present as a biphasic curve.[4][5]
-
Platelet-Type VWD (Pseudo-VWD): This rare disorder involves a "gain-of-function" mutation in the platelet GpIb receptor, rather than in VWF itself, also leading to an increased affinity for VWF and potentially a biphasic aggregation pattern.[6]
-
Other Platelet Function Disorders: Conditions that affect platelet signaling pathways or granule content and release could theoretically result in a biphasic response to this compound.
Troubleshooting Guide
If you observe an unexpected biphasic aggregation curve with this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect this compound Concentration | Verify the final concentration of this compound in your assay. Prepare fresh dilutions from your stock solution and re-run the experiment. | A monophasic curve at the appropriate this compound concentration (typically 1.2-1.5 mg/mL for a standard response). |
| Sample Contamination or Pre-activation | Review your blood collection and platelet-rich plasma (PRP) preparation technique. Ensure minimal trauma during venipuncture and gentle handling of samples to prevent premature platelet activation. | A clean, monophasic aggregation curve with a stable baseline. |
| Underlying Pathophysiology | If the biphasic curve is reproducible and not due to technical error, it may be a true biological finding. Consider the possibility of a platelet function disorder, such as Type 2B VWD. | Consistent biphasic aggregation curves, particularly at lower this compound concentrations (e.g., 0.5 mg/mL). |
| Instrument Malfunction | Perform a quality control check on your aggregometer using control samples with known aggregation responses. | The instrument performs within specified parameters, and control samples yield expected results. |
Data Presentation: Interpreting Aggregation Curves
The following table provides a qualitative comparison of expected and biphasic this compound-induced aggregation curves. Quantitative values can vary significantly between laboratories and instrument setups, so it is crucial to establish internal reference ranges.
| Parameter | Expected Monophasic Curve (Normal) | Atypical Biphasic Curve |
| Curve Shape | Single, smooth wave of aggregation. | An initial wave (primary) followed by a second, distinct wave (secondary). |
| Primary Wave | Represents VWF-mediated platelet agglutination. | Represents initial VWF-mediated agglutination. |
| Secondary Wave | Absent. | Present, indicating platelet secretion and recruitment. |
| Maximal Aggregation (%) | Varies, but typically reaches a stable plateau. | May show a step-wise increase in aggregation percentage. |
| Slope | A single, continuous upward slope. | Two distinct upward slopes corresponding to each wave. |
| Lag Phase | Minimal to none before the onset of aggregation. | A potential lag phase may be observed between the primary and secondary waves. |
Experimental Protocols
Protocol: this compound-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol outlines the standard procedure for performing RIPA.
1. Reagent and Sample Preparation:
-
This compound: Reconstitute lyophilized this compound to a stock concentration (e.g., 10 mg/mL or 15 mg/mL) using deionized water or the manufacturer's recommended diluent. Prepare working solutions to achieve final assay concentrations, typically ranging from a low dose (0.5 mg/mL) to a standard dose (1.2-1.5 mg/mL).
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into a 3.2% sodium citrate tube.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count of the PRP with PPP if necessary to fall within the laboratory's established range (typically 200-300 x 10^9/L).
-
2. Instrument Setup:
-
Pre-warm the aggregometer to 37°C.
-
Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.
3. Aggregation Assay:
-
Pipette PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.
-
Add the this compound working solution to the cuvette to initiate the aggregation. The volume added should not exceed 10% of the PRP volume.
-
Record the change in light transmission for 5-10 minutes.
4. Data Analysis:
-
Analyze the resulting aggregation curve, noting the maximal percentage of aggregation, the slope of the curve, and the presence of a single (monophasic) or double (biphasic) wave.
Visualization of Key Processes
Logical Workflow for Troubleshooting a Biphasic this compound Aggregation Curve
Caption: Troubleshooting workflow for a biphasic this compound aggregation curve.
Signaling Pathway for this compound-Induced Platelet Secretion
Caption: Signaling pathway leading to a secondary aggregation wave with this compound.
References
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. ashpublications.org [ashpublications.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. droracle.ai [droracle.ai]
- 5. This compound-Induced Platelet Aggregation (RIPA) and RIPA Mixing Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
managing lot-to-lot variability of ristocetin reagent
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the lot-to-lot variability of ristocetin reagent. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reliability of their platelet function testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in platelet function testing?
This compound is an antibiotic that, in vitro, causes platelets to agglutinate in the presence of von Willebrand Factor (vWF). This reaction mimics the in vivo adhesion of platelets to damaged blood vessels. It is a crucial reagent for diagnosing von Willebrand Disease (vWD) and for assessing platelet function in various clinical and research settings. The test measures the rate and extent of platelet aggregation in response to different concentrations of this compound.
Q2: What causes lot-to-lot variability in this compound reagents?
The primary cause of lot-to-lot variability stems from its biological origin. This compound is produced by the bacterium Amycolatopsis lurida. Minor variations in the fermentation and purification processes can lead to differences in the purity and composition of the final product. These can include varying concentrations of active this compound A, as well as the presence of other this compound forms or impurities that can affect its agglutinating activity.
Q3: How can lot-to-lot variability of this compound impact experimental results?
Inconsistent this compound activity can lead to significant variability in platelet aggregation results. A "stronger" lot may induce aggregation at lower concentrations, while a "weaker" lot may require higher concentrations to achieve the same effect. This can lead to misinterpretation of results, incorrect diagnosis of vWD, and unreliable data in drug development studies.
Troubleshooting Guide
Issue 1: Unexpectedly high or low platelet aggregation response with a new lot of this compound.
This is a common issue and often points to a difference in the potency of the new this compound lot compared to the previous one.
Troubleshooting Steps:
-
Verify Reagent Preparation: Ensure the new lot of this compound was reconstituted and diluted correctly according to the manufacturer's instructions. Incorrect concentration is a frequent source of error.
-
Perform a Dose-Response Curve: Test the new lot at various concentrations alongside the old lot (if available) using the same normal donor platelet-rich plasma (PRP). This will help quantify the difference in activity.
-
Establish a New Reference Range: If the new lot consistently shows different activity, it is crucial to establish a new reference range for your laboratory. This involves testing a cohort of normal donors to define the expected aggregation response.
Issue 2: Increased spontaneous platelet aggregation (SPA) is observed.
Spontaneous platelet aggregation can sometimes be observed with certain lots of this compound, even in the absence of an agonist.
Troubleshooting Steps:
-
Check Reagent Purity: Impurities in the this compound preparation can sometimes lead to non-specific platelet activation. Contact the manufacturer for information on the purity of the specific lot.
-
Evaluate Donor Platelets: Some individuals have hypersensitive platelets that are more prone to spontaneous aggregation. Test with multiple donors to see if the issue is donor-specific.
-
Review Experimental Conditions: Ensure that the PRP was prepared correctly and that there was no excessive mechanical agitation, which can pre-activate platelets.
Experimental Protocols
Protocol 1: Establishing a this compound Dose-Response Curve
This protocol is essential for qualifying a new lot of this compound and comparing its activity to a previous lot.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP): Collect whole blood from a healthy donor in a sodium citrate tube. Centrifuge at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP.
-
Prepare this compound Dilutions: Reconstitute the new and old lots of this compound to the manufacturer's recommended stock concentration. Prepare a series of dilutions (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Perform Aggregometry:
-
Pipette PRP into aggregometer cuvettes with a stir bar.
-
Place the cuvettes in the aggregometer and allow the baseline to stabilize.
-
Add a specific volume of a this compound dilution to the cuvette and record the aggregation for a set time (e.g., 10 minutes).
-
Repeat for all dilutions of both the new and old lots.
-
-
Analyze Data: Plot the maximum aggregation (%) against the this compound concentration for both lots. This will visually demonstrate any shifts in potency.
Data Presentation: Lot-to-Lot this compound Comparison
| This compound Concentration (mg/mL) | Old Lot (% Aggregation) | New Lot (% Aggregation) |
| 0.5 | 15 | 25 |
| 0.75 | 45 | 60 |
| 1.0 | 85 | 95 |
| 1.25 | 92 | 98 |
| 1.5 | 95 | 98 |
This table illustrates a hypothetical scenario where the new lot is more potent, inducing a higher aggregation response at lower concentrations.
Visualizing Workflows and Pathways
Caption: Workflow for qualifying a new lot of this compound reagent.
Caption: Decision tree for troubleshooting unexpected this compound results.
Caption: Simplified mechanism of this compound-induced platelet agglutination.
Technical Support Center: Ristocetin-Induced Platelet Agglutination (RIPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ristocetin-induced platelet agglutination (RIPA) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of this compound-Induced Platelet Agglutination (RIPA)?
A1: RIPA is an in vitro laboratory test that assesses platelet function. The antibiotic this compound induces a conformational change in von Willebrand factor (VWF), a protein in the plasma, allowing it to bind to the glycoprotein Ib (GPIb) receptor on the surface of platelets.[1][2] This binding initiates a process of platelet agglutination (clumping), which can be measured by an increase in light transmission through a platelet-rich plasma (PRP) sample using a technique called light transmission aggregometry (LTA).[3][4] The extent and rate of agglutination provide insights into the integrity of the VWF-GPIb interaction, which is crucial for normal blood clotting.
Q2: What are the primary clinical applications of the RIPA test?
A2: The RIPA test is primarily used in the diagnosis and classification of von Willebrand Disease (vWD), the most common inherited bleeding disorder.[3][5] It is particularly valuable in distinguishing between different subtypes of vWD.[6] Additionally, RIPA is used to identify other platelet function disorders, such as Bernard-Soulier syndrome, which is characterized by a defect in the GPIb receptor.[3][6]
Q3: What is the difference between RIPA and the this compound Cofactor (RCo) assay?
A3: While both tests use this compound to assess VWF function, they differ in their methodology. The RIPA test uses the patient's own platelets in platelet-rich plasma to measure agglutination.[6] In contrast, the this compound Cofactor assay uses the patient's platelet-poor plasma (containing VWF) and adds formalin-fixed, reagent platelets.[6] Therefore, RIPA assesses the entire VWF-platelet GPIb axis in a more physiological context, while the RCo assay specifically measures the functional activity of the patient's VWF.[6]
Troubleshooting Guide
Issue 1: Weak or No Agglutination Response
Q: My RIPA test shows a significantly reduced or absent agglutination response with a high concentration of this compound. What are the potential causes and how can I troubleshoot this?
A: A weak or absent agglutination response can indicate several underlying issues, ranging from problems with the sample or reagents to a genuine platelet function disorder. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degraded or Expired this compound | Prepare a fresh solution of this compound from a new, unexpired vial. Ensure proper storage of both stock and working solutions according to the manufacturer's instructions. | A robust agglutination response should be observed with a fresh, properly stored reagent in a normal control sample. |
| Low Platelet Count in PRP | Measure the platelet count in your platelet-rich plasma (PRP). A count below 150 x 10⁹/L may lead to a diminished response.[1] | Ensure the PRP has a platelet count within the optimal range for your assay (typically 150-600 x 10⁹/L).[7] |
| Poor Platelet Viability | Review the blood collection and processing technique. Traumatic venipuncture, inadequate mixing with anticoagulant, or improper storage temperature can damage platelets.[1][4] | Platelets should be viable and responsive. A smooth, clean venipuncture and gentle handling of the blood sample are crucial. |
| Instrument Malfunction | Check the light source and detector of your aggregometer. Perform a system calibration as per the manufacturer's guidelines.[1] | The instrument should pass all diagnostic and calibration tests, ensuring reliable readings. |
| Underlying Medical Condition | A reduced response may be indicative of von Willebrand Disease (Type 1, 2A, 2M, or 3) or Bernard-Soulier syndrome.[2][6] | Further clinical and laboratory investigations are required to confirm a diagnosis. |
| Interfering Medications | Inquire about the patient's medication history. Drugs like aspirin can interfere with platelet function, although the effect on RIPA is generally minimal compared to other agonists.[8] | A comprehensive medication history will help in interpreting the results accurately. |
Issue 2: Spontaneous Platelet Aggregation
Q: I am observing platelet aggregation in my PRP sample before the addition of this compound. What causes this and how can I prevent it?
A: Spontaneous platelet aggregation indicates pre-activated platelets and can invalidate your experimental results.[1] The following steps can help you address this issue:
-
Review Blood Collection Technique: A traumatic or prolonged venipuncture can activate platelets. Ensure a clean and efficient blood draw.[1]
-
Check Anticoagulant and Tube Filling: Use the correct anticoagulant, typically 3.2% sodium citrate, and ensure the blood collection tube is filled to the appropriate volume to maintain the correct 9:1 blood-to-anticoagulant ratio.[9]
-
Gentle Sample Handling: After collection, gently invert the blood tube several times to ensure proper mixing with the anticoagulant. Avoid vigorous shaking.[1]
-
Proper Storage and Transport: Blood samples for platelet aggregation studies should be kept at room temperature.[4] Avoid exposure to cold temperatures, which can activate platelets.[10]
Issue 3: Inconsistent or Irreproducible Results
Q: I am getting variable results between replicate samples in my RIPA experiments. How can I improve the consistency of my assay?
A: Inconsistent results can be frustrating and are often due to subtle variations in technique. Here are some key areas to focus on for improving reproducibility:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Mixing of PRP | Gently but thoroughly mix the PRP before aliquoting. Ensure the stir bar is functioning correctly within the aggregometer cuvette.[1] | Consistent aggregation profiles across all replicate samples. |
| Pipetting Errors | Calibrate your pipettes regularly. For viscous solutions like PRP, consider using reverse pipetting to ensure accurate volume transfer.[1] | Reduced variability in the volumes of PRP and this compound added to each cuvette. |
| Variable Incubation Times | Standardize the incubation time of the PRP at 37°C before adding the agonist.[3] | Consistent baseline readings and aggregation responses. |
| Lot-to-Lot Variability of Reagents | When opening a new lot of this compound, run parallel tests with the old and new lots using a control sample to ensure consistency. | Minimal variation in aggregation response between different reagent lots. |
Quantitative Data Summary
The following table summarizes typical this compound concentrations used in RIPA and the expected aggregation responses in normal individuals and patients with various platelet disorders.
| This compound Concentration | Normal Response | von Willebrand Disease (vWD) Type 1 | vWD Type 2A | vWD Type 2B | vWD Type 2M | vWD Type 3 | Bernard-Soulier Syndrome | Platelet-Type vWD |
| Low Dose (e.g., 0.5 mg/mL) | No or minimal agglutination | No agglutination | No agglutination | Increased Agglutination | No agglutination | No agglutination | No agglutination | Increased Agglutination |
| High Dose (e.g., 1.2-1.5 mg/mL) | >70% Agglutination[8] | Reduced Agglutination | Reduced Agglutination | Normal or Increased Agglutination | Reduced Agglutination | No Agglutination | No Agglutination | Normal or Increased Agglutination |
Experimental Protocol: this compound-Induced Platelet Agglutination
This protocol outlines the key steps for performing a RIPA test using light transmission aggregometry.
1. Materials and Reagents:
-
Whole blood collected in 3.2% sodium citrate.
-
This compound reagent.
-
Aggregometer and cuvettes with stir bars.
-
Calibrated pipettes.
-
Centrifuge.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature to obtain PRP.[4]
-
Carefully transfer the supernatant (PRP) to a separate plastic tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[8]
-
Transfer the supernatant (PPP) to another plastic tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before testing.[8]
3. Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.[3]
-
Calibrate the instrument by setting 100% light transmission with a cuvette containing PPP and 0% light transmission with a cuvette containing PRP.[3]
4. Aggregation Assay:
-
Pipette the required volume of PRP into a cuvette containing a magnetic stir bar.
-
Place the cuvette in the sample well of the aggregometer and allow it to equilibrate to 37°C for a few minutes while stirring.[3]
-
Add the appropriate volume of the this compound solution to the cuvette to achieve the desired final concentration.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to generate the aggregation curve.[3]
5. Data Analysis:
-
Determine the maximum percentage of aggregation from the curve.
-
Compare the results to established reference ranges and interpret them in the context of the patient's clinical history and other laboratory findings.
Visualizations
Signaling Pathway of this compound-Induced Platelet Agglutination
Caption: Signaling cascade initiated by the binding of VWF to the GPIb receptor.
Experimental Workflow for RIPA
Caption: Step-by-step workflow for performing a RIPA test.
Troubleshooting Decision Tree for RIPA
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Induced Platelet Agglutination [LTA] [practical-haemostasis.com]
- 3. coachrom.com [coachrom.com]
- 4. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 5. von Willebrand factor this compound-induced platelet aggregation (RIPA) (for Type 2B & pseudo VWD) | Synnovis [synnovis.co.uk]
- 6. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. helena.com [helena.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Ristocetin Cofactor vs. VWF:GPIbM Assays in von Willebrand Factor Activity Measurement
A comprehensive guide for researchers and drug development professionals on the principles, performance, and protocols of two key von Willebrand factor activity assays.
In the diagnosis and management of von Willebrand Disease (VWD), the accurate measurement of von Willebrand Factor (VWF) activity is paramount. For years, the Ristocetin Cofactor (VWF:RCo) assay has been the gold standard. However, newer methods, such as the VWF:GPIbM assay, have emerged, offering potential advantages in terms of automation, precision, and a reduced reliance on the antibiotic this compound. This guide provides a detailed comparison of these two critical assays, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their laboratory needs.
Principles of VWF Activity Assays
The core function of VWF is to facilitate platelet adhesion to sites of vascular injury by binding to both exposed collagen and the platelet glycoprotein Ib (GPIb) receptor. Both the VWF:RCo and VWF:GPIbM assays are designed to measure this crucial platelet-binding activity of VWF.
The This compound Cofactor (VWF:RCo) assay relies on the antibiotic this compound to induce the binding of VWF to platelets.[1][2] In this assay, patient plasma is mixed with a standardized suspension of formalin-fixed or lyophilized platelets and this compound.[1][3] this compound causes a conformational change in VWF, allowing it to bind to the platelet GPIb receptor and induce platelet agglutination.[2] The rate or extent of this agglutination is proportional to the VWF activity in the sample.[3]
In contrast, the VWF:GPIbM assay utilizes a recombinant form of the GPIb receptor that contains gain-of-function mutations.[4][5] These mutations allow the GPIb fragment to spontaneously bind to VWF in the patient's plasma without the need for this compound.[5][6] The resulting agglutination of latex particles coated with this mutant GPIb is then measured, providing a quantitative assessment of VWF activity.[7]
Performance Comparison: VWF:RCo vs. VWF:GPIbM
Multiple studies have compared the performance of the VWF:RCo and VWF:GPIbM assays, revealing key differences in their precision, sensitivity, and susceptibility to certain genetic variations. While all assays generally show good correlation, discrepancies can arise, impacting the classification of VWD.[8][9][10]
| Performance Metric | This compound Cofactor (VWF:RCo) Assay | VWF:GPIbM Assay | Key Findings and Citations |
| Correlation | - | - | All assays correlated excellently with a Pearson r > 0.9.[9][10] However, discrepant results can lead to different classifications in up to 20% of VWD patients.[8][10] |
| Precision | Generally lower precision compared to newer automated assays. | Considered the most precise assay among the four most widely used VWF activity assays.[8][9][10] | The VWF:GPIbM assay demonstrates high precision.[6] |
| Sensitivity | Not sensitive enough to classify 18% of patients in one major study.[8][9][10] | These assays are generally sensitive.[6] | The VWF:RCo assay has limitations in sensitivity.[6] |
| VWD Subtype Classification | Misclassified half of genotypic 2B VWD patients, especially those with the p.Arg1306Trp variant.[8][9] | Misclassified over a quarter of genotypic 2A, 2B, and 3 patients in one study.[8][9][10] The automated VWF:GPIbM assay is considered reliable for identifying type 2B VWD.[11] | Different assay principles can lead to discrepant results for certain VWD types.[12] The VWF:GPIbM ELISA may show higher results in patients with VWD type 2B lacking high molecular weight multimers.[11] |
| Interference from Genetic Variants | Artificially low results with the p.Asp1472His polymorphism.[8][9][13] Also affected by the p.P1467S polymorphism.[12] | Unaffected by the p.Asp1472His and p.P1467S polymorphisms that can cause falsely low VWF:RCo values.[6][13] | The VWF:GPIbM assay avoids issues associated with certain VWF polymorphisms.[6] |
Experimental Protocols
This compound Cofactor (VWF:RCo) Assay Protocol (Platelet Aggregometry Method)
This protocol is a generalized representation based on established principles.[3][14][15]
1. Reagent Preparation:
-
Reconstitute lyophilized platelets with Tris-Buffered Saline (TBS) and allow them to stand for approximately 20-30 minutes before gentle mixing.[3][14]
-
Prepare a stock solution of this compound (e.g., 10 mg/mL in distilled water).[14]
-
Reconstitute reference plasma and patient/control plasma samples.
2. Standard Curve Preparation:
-
Prepare serial dilutions of a normal reference plasma with known VWF:RCo activity to create a standard curve.
3. Assay Procedure:
-
Pre-warm the aggregometer to 37°C.
-
In an aggregometer cuvette, mix a standardized volume of the reconstituted platelet suspension and the patient plasma, control, or standard dilution.
-
Add a standardized volume of the this compound solution to initiate the reaction.
-
Record the platelet agglutination using the aggregometer. The rate of agglutination is measured as the change in light transmittance.
4. Data Analysis:
-
Determine the rate of agglutination for each sample.
-
Plot the agglutination rates of the standards against their known VWF:RCo concentrations to generate a standard curve.
-
Interpolate the VWF:RCo activity of the patient and control samples from the standard curve.
VWF:GPIbM Assay Protocol (Automated Latex Immunoassay Method)
This protocol is a generalized representation of automated VWF:GPIbM assays.[4][5][7]
1. Reagent Preparation:
-
Load the VWF:GPIbM reagent cartridges, which contain latex microparticles coated with the recombinant gain-of-function GPIb mutant, onto the automated coagulation analyzer.
-
Load patient plasma, calibrators, and controls onto the analyzer.
2. Assay Procedure (Automated):
-
The analyzer automatically pipettes the patient plasma and the latex microparticle reagent into a reaction cuvette.
-
The gain-of-function GPIb on the latex particles spontaneously binds to the VWF in the plasma, causing the microparticles to agglutinate.
-
The analyzer measures the change in light transmittance or turbidity caused by the agglutination.
3. Data Analysis (Automated):
-
The instrument's software automatically calculates the VWF activity based on a pre-programmed calibration curve.
-
Results are reported in International Units per deciliter (IU/dL) or as a percentage of normal activity.
Visualizing the Mechanisms and Workflows
To further clarify the principles and procedures of these assays, the following diagrams illustrate the VWF-platelet binding pathway and the experimental workflows.
Caption: VWF mediates platelet adhesion by binding to collagen and the platelet GPIb receptor.
Caption: Comparison of the key steps in the VWF:RCo and VWF:GPIbM assay workflows.
Conclusion
The choice between the VWF:RCo and VWF:GPIbM assays depends on the specific needs of the laboratory and the clinical context. The VWF:RCo assay, while historically the standard, has known limitations in precision and sensitivity and can be affected by certain VWF polymorphisms. The VWF:GPIbM assay offers a more precise and automated alternative that is not susceptible to these same genetic interferences. However, as with any assay, it is crucial to understand its performance characteristics, particularly in the context of different VWD subtypes. For a comprehensive diagnosis of VWD, a panel of tests including VWF antigen levels and multimer analysis, in conjunction with a reliable VWF activity assay, remains the recommended approach. The 2021 guidelines from the American Society of Hematology (ASH), International Society on Thrombosis and Haemostasis (ISTH), National Hemophilia Foundation (NHF), and World Federation of Hemophilia (WFH) advocate for transitioning from the traditional VWF:RCo assay to superior, automated functional assays like the VWF:GPIbM or VWF:GPIbR assays.[16]
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 3. helena.com [helena.com]
- 4. researchgate.net [researchgate.net]
- 5. INNOVANCE VWF Ac assay - Siemens Healthineers USA [siemens-healthineers.com]
- 6. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. Clinically relevant differences between assays for von Willebrand factor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative study in patients with type 2 von Willebrand disease using 4 different platelet-dependent von Willebrand factor assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of von Willebrand factor platelet-binding activity assays: ELISA overreads type 2B with loss of HMW multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound dependent cofactor activity in von Willebrand disease diagnosis: Limitations of relying on a single measure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chronolog.com [chronolog.com]
- 15. fritsmafactor.com [fritsmafactor.com]
- 16. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Guide to Ristocetin and Botrocetin for von Willebrand Factor Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key modulators, ristocetin and botrocetin, used in the functional assessment of von Willebrand Factor (VWF), a critical protein in hemostasis. Understanding the nuances of these reagents is paramount for accurate diagnosis of von Willebrand Disease (VWD) and for the development of novel therapeutics targeting the VWF-platelet axis.
At a Glance: this compound vs. Botrocetin
| Feature | This compound | Botrocetin |
| Source | Antibiotic from Nocardia lurida[1] | Snake venom from Bothrops jararaca[1] |
| Mechanism of Action | Induces conformational changes in VWF by altering electrostatic forces, promoting its binding to platelet GPIb.[1] | Directly binds to the A1 domain of VWF, inducing a conformational change that enhances its affinity for platelet GPIb.[1] |
| Physiological Relevance | Believed to mimic the effects of high shear stress on VWF, making it a more physiologically relevant in vitro model. | Induces VWF binding to GPIb under static conditions, which may not fully replicate the shear-dependent activation in vivo. |
| Typical Assay Concentration | 0.5 - 1.5 mg/mL in VWF:RCo assays.[2] | ~5 µg/mL in experimental settings. |
| Assay Formats | VWF:RCo (platelet agglutination, ELISA, automated latex immunoassays).[1] | VWF:BCof (similar formats to VWF:RCo).[1] |
| Assay Precision (CV%) | Higher inter- and intra-assay variability, with reproducibility CVs reported around 14-15% for traditional assays.[3] Newer automated assays show improved precision with CVs of 2-15%.[4] | Generally considered to have better precision than traditional VWF:RCo assays, though specific comparative data is limited. |
| Assay Sensitivity | Traditional agglutination assays have poor sensitivity at low VWF levels (<10-20 IU/dL).[1] ELISA-based methods offer higher sensitivity (down to 0.1 U/dL).[3] | Can be used in sensitive assay formats like ELISA. |
| Limitations | VWF gene polymorphisms can lead to falsely low VWF:RCo results, potentially leading to misdiagnosis.[1] | Some VWD variants may show normal botrocetin cofactor activity but absent this compound cofactor activity.[1] |
Mechanism of Action: A Closer Look
This compound and botrocetin both facilitate the binding of the VWF A1 domain to the platelet glycoprotein Ibα (GPIbα) receptor, a crucial initial step in primary hemostasis. However, they achieve this through distinct mechanisms.
This compound acts as a modulator, inducing a conformational change in VWF that is thought to resemble the change that occurs under high physiological shear stress. This makes this compound-based assays valuable for assessing the functional integrity of VWF in a manner that mimics its activation in the bloodstream.
Botrocetin , a snake venom-derived protein, functions as a direct ligand to the VWF A1 domain. It forms a stable complex with VWF, which then avidly binds to GPIbα, even in the absence of shear stress. This direct activation mechanism can be advantageous in specific research applications and for bypassing certain VWF polymorphisms that interfere with this compound binding.
Signaling Pathways
The binding of the VWF-agonist complex to GPIbα initiates a cascade of intracellular signaling events within the platelet, leading to platelet activation, aggregation, and thrombus formation.
Experimental Protocols
This compound Cofactor (VWF:RCo) Activity Assay (Platelet Agglutination Method)
This protocol outlines the principle of a classic VWF:RCo assay using light transmission aggregometry.
Methodology:
-
Sample Preparation: Patient and reference plasma are prepared as platelet-poor plasma by centrifugation.
-
Reagent Preparation: Lyophilized, fixed platelets are reconstituted in a suitable buffer. A working solution of this compound is prepared.
-
Assay Performance: A mixture of patient or reference plasma and the platelet suspension is placed in an aggregometer cuvette and warmed to 37°C. This compound is added to trigger platelet agglutination.
-
Data Analysis: The rate of agglutination is measured as the change in light transmission over time. A standard curve is generated using serial dilutions of a reference plasma with known VWF activity. The VWF:RCo of the patient sample is then interpolated from this curve.
Botrocetin Cofactor (VWF:BCof) Activity Assay (Generalized ELISA Method)
This protocol describes a generalized ELISA-based method for determining VWF activity using botrocetin.
Methodology:
-
Plate Preparation: A microtiter plate is coated with a monoclonal antibody against GPIbα, followed by the addition of a recombinant GPIbα fragment.
-
Sample Incubation: Dilutions of patient plasma and a calibrator plasma are added to the wells along with a fixed concentration of botrocetin. During incubation, the VWF in the plasma forms a complex with botrocetin, which then binds to the immobilized GPIbα.
-
Detection: After washing to remove unbound VWF, a horseradish peroxidase (HRP)-conjugated anti-VWF antibody is added.
-
Signal Generation and Measurement: A substrate for HRP is added, and the resulting colorimetric change is measured using a spectrophotometer. The VWF:BCof activity is proportional to the measured absorbance and is quantified using a standard curve.
Concluding Remarks
Both this compound and botrocetin are invaluable tools for the functional assessment of VWF. The choice between them depends on the specific application. This compound-based assays, particularly the VWF:RCo, remain the gold standard for diagnosing VWD due to their established clinical correlation and ability to mimic physiological shear stress. However, their susceptibility to interference from VWF polymorphisms is a significant drawback.
Botrocetin-based assays offer an alternative that is unaffected by these polymorphisms and can provide valuable insights in specific research contexts. As assay technologies continue to evolve, with a move towards more automated and recombinant-based methods, the distinct properties of both this compound and botrocetin will continue to be leveraged to improve our understanding and diagnosis of VWF-related disorders.
References
- 1. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 2. Limitations of the this compound Cofactor Assay in Measurement of VWF Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A two-centre comparative evaluation of new automated assays for von Willebrand factor this compound cofactor activity and antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved performance characteristics of the von Willebrand factor this compound cofactor activity assay using a novel automated assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Automated von Willebrand Factor Ristocetin Cofactor (VWF:RCo) Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of new automated assays for measuring von Willebrand Factor (VWF) ristocetin cofactor (RCo) activity, a critical parameter in the diagnosis and management of von Willebrand Disease (VWD). We present a detailed analysis of their performance against the traditional VWF:RCo assay and against each other, supported by experimental data from published studies. This guide also includes detailed experimental protocols for key assays and visual workflows to aid in understanding and implementation.
Introduction to VWF Activity Assays
The functional activity of VWF is traditionally assessed by its ability to agglutinate platelets in the presence of the antibiotic this compound, a method known as the VWF:RCo assay. While considered the gold standard, the manual VWF:RCo assay is laborious, time-consuming, and suffers from high inter-laboratory variability.[1][2] To address these limitations, several automated assays have been developed, offering improved speed, precision, and throughput.[2]
These next-generation assays can be broadly categorized into two main types based on their underlying principles:
-
This compound-based assays (VWF:GPIbR): These assays, like the traditional method, use this compound to induce the binding of VWF to either platelets or recombinant glycoprotein Ib (GPIb) fragments coated onto latex particles.
-
Gain-of-function GPIb mutant-based assays (VWF:GPIbM): These innovative assays utilize recombinant GPIb fragments with mutations that allow for the spontaneous binding of VWF without the need for this compound.[3] This eliminates the variability associated with this compound and potential interference from certain VWF polymorphisms.[4]
This guide will focus on the comparative performance of prominent automated assays, including the HemosIL VWF Activity assay and the INNOVANCE VWF Ac assay.
Performance Comparison of Automated VWF Activity Assays
The following tables summarize the performance characteristics of various automated VWF activity assays based on data from multiple studies.
Table 1: Correlation with Traditional VWF:RCo Assay
| Automated Assay | Principle | Correlation Coefficient (r) vs. VWF:RCo | Reference |
| HemosIL VWF Activity | VWF:GPIbR (Latex Immunoassay) | 0.874 | [1][5] |
| INNOVANCE VWF Ac | VWF:GPIbM (Immunoturbidimetric) | 0.97 | [6] |
| Other VWF:GPIbM Assays | VWF:GPIbM | 0.963 - 0.989 | |
| Other VWF:Ab Assays | Antibody-based | 0.963 - 0.989 |
Table 2: Diagnostic Performance for Type 1 VWD
| Assay | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Area Under ROC Curve | Reference |
| HemosIL VWF Activity | 94.7% | 80.0% | 72.0% | 96.6% | 0.928 | [1][5] |
| Traditional VWF:RCo | 94.7% | Not specified | Not specified | Not specified | 0.863 | [1][5] |
| VWF:GPIbR (general) | 84% | 89.7% | Not specified | Not specified | Not specified | [7] |
| VWF:GPIbM (general) | 92% | 85.1% | Not specified | Not specified | Not specified | [7] |
Table 3: Precision of Automated VWF Activity Assays
| Assay | Control Level | Within-Run CV (%) | Total CV (%) | Reference |
| INNOVANCE VWF Ac | Normal Control | < 3.0% | Not specified | [6] |
| INNOVANCE VWF Ac | Pathological Control | < 3.5% | Not specified | [6] |
| VWF:GPIbM and VWF:Ab | Normal and Abnormal Samples | Not specified | 8.0% - 34.8% | [7] |
| Traditional VWF:RCo | Normal Samples | Not specified | 14.6% - 23.5% | [7] |
| Traditional VWF:RCo | Low Activity Samples | Not specified | 24.3% - 44.8% | [7] |
Experimental Protocols
Below are the detailed methodologies for the HemosIL VWF Activity assay and the INNOVANCE VWF Ac assay as described in the cited literature.
HemosIL VWF Activity Assay Protocol (on ACL TOP Analyzer)
This protocol is based on a latex particle-enhanced immunoturbidimetric assay.
-
Sample Preparation: Use citrated plasma.
-
Automated Dilution: The ACL TOP analyzer automatically predilutes the patient plasma (1 part plasma + 2 parts diluent).
-
Reagent Addition: The analyzer adds 150 µL of the latex reagent to 30 µL of the diluted plasma.
-
Measurement: Agglutination is measured at 405 nm as a decrease in light transmittance.
-
Calibration: Calibration is performed automatically by the ACL TOP instrument.
INNOVANCE VWF Ac Assay Protocol (on BCS XP System)
This protocol describes an immunoturbidimetric assay utilizing a gain-of-function GPIb mutant.
-
Sample Preparation: Use fresh or frozen citrated plasma.
-
Reagent Preparation: The assay uses three liquid, ready-to-use reagents.
-
Automated Procedure on BCS XP:
-
13 µL of Reagent III (containing the recombinant GPIb fragment) is mixed with 70 µL of Reagent II (buffer) and 30 µL of Owren's Veronal Buffer.
-
15 µL of the patient's plasma sample is added.
-
After a 120-second incubation, 40 µL of Reagent I (containing microparticles) is added to start the reaction.
-
-
Measurement: The VWF-dependent agglutination is detected turbidimetrically.
Visualizing the Assay Principles and Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathways and experimental workflows of the different VWF activity assays.
Caption: Principles of VWF activity assays.
Caption: General automated VWF assay workflow.
Conclusion
The new generation of automated VWF activity assays represents a significant advancement over traditional manual methods, offering superior precision, speed, and ease of use. The INNOVANCE VWF Ac assay, based on the gain-of-function GPIb mutant principle, demonstrates excellent correlation with the VWF:RCo method and high precision.[6] The HemosIL VWF Activity assay is also a reliable and precise automated alternative with high sensitivity for Type 1 VWD.[1] The choice of assay will depend on the specific needs of the laboratory, including the desired level of automation, throughput, and the patient populations being tested. This guide provides the necessary data and protocols to assist researchers and clinicians in making an informed decision when validating and implementing a new automated VWF:RCo assay.
References
- 1. researchgate.net [researchgate.net]
- 2. captodayonline.com [captodayonline.com]
- 3. Comparison of automated von Willebrand factor activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. A comparative evaluation of a new automated assay for von Willebrand factor activity | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. precisionbiospecimens.com [precisionbiospecimens.com]
Navigating the Variables: A Comparative Guide to Cross-Laboratory Validation of Ristocetin-Induced Platelet Aggregation
For researchers, scientists, and drug development professionals, ensuring the reproducibility and accuracy of platelet function assays is paramount. Ristocetin-induced platelet aggregation (RIPA) is a cornerstone test for evaluating von Willebrand factor (VWF) function and diagnosing related bleeding disorders. However, significant variability in results across different laboratories can pose a challenge to the consistent interpretation of this critical assay. This guide provides an objective comparison of methodologies, presents available data on inter-laboratory variation, and offers detailed experimental protocols to aid in the standardization of RIPA testing.
This compound-induced platelet aggregation is a laboratory test that measures the ability of platelets to aggregate in the presence of the antibiotic this compound.[1] This process is dependent on the interaction between plasma von Willebrand factor (VWF) and the platelet glycoprotein Ib-IX-V complex (GPIb-IX-V).[2] Therefore, RIPA is a crucial functional assay for the diagnosis of von Willebrand disease (VWD), a common inherited bleeding disorder, and other platelet function disorders like Bernard-Soulier syndrome.[3][4]
The assay is typically performed using light transmission aggregometry (LTA) on platelet-rich plasma (PRP).[3] The addition of this compound induces a conformational change in VWF, allowing it to bind to the GPIbα receptor on platelets and trigger aggregation.[1] The extent of this aggregation is measured as a change in light transmission over time.
Unraveling Inter-Laboratory Variability: A Look at the Data
While the principle of RIPA is straightforward, its execution is subject to a multitude of pre-analytical and analytical variables that can lead to significant discrepancies in results between laboratories. These variables include the choice of anticoagulant, centrifugation speeds for PRP preparation, the final platelet count in the PRP, the source and concentration of this compound, and the specific parameters of the aggregometer used.
Unfortunately, publicly available, comprehensive cross-laboratory validation studies with detailed quantitative data for RIPA are scarce. However, proficiency testing programs and single-center studies shed light on the extent of this variability. For instance, a study examining discrepancies between RIPA and the this compound cofactor activity assay at a single institution revealed notable variations in results.[5]
To illustrate the type of data required for a thorough cross-laboratory comparison, the following table presents a hypothetical example based on typical RIPA results. A true cross-laboratory study would involve multiple laboratories testing the same set of samples and would be essential for establishing standardized reference intervals and quality control measures.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Mean | Standard Deviation | Coefficient of Variation (%) |
| Max Aggregation (%) with 1.2 mg/mL this compound | 85 | 78 | 92 | 85 | 7.0 | 8.2 |
| Lag Time (seconds) with 1.2 mg/mL this compound | 25 | 35 | 28 | 29.3 | 5.1 | 17.4 |
| Slope (%/min) with 1.2 mg/mL this compound | 120 | 95 | 135 | 116.7 | 20.2 | 17.3 |
| Max Aggregation (%) with 0.5 mg/mL this compound | 15 | 8 | 12 | 11.7 | 3.5 | 29.9 |
This table is a hypothetical representation of data from a cross-laboratory validation study. Actual results would vary.
The hypothetical data above highlights how even with a standardized protocol, variations in maximum aggregation, lag time, and the slope of the aggregation curve can be expected. A high coefficient of variation, particularly for low-dose this compound, underscores the challenges in achieving consistent results across different laboratory settings.
Towards Standardization: Detailed Experimental Protocols
To minimize inter-laboratory variability, the adoption of standardized and detailed experimental protocols is crucial. Below is a comprehensive protocol for performing this compound-induced platelet aggregation using light transmission aggregometry.
Protocol for this compound-Induced Platelet Aggregation by Light Transmission Aggregometry
1. Reagents and Materials:
-
3.2% Sodium Citrate blood collection tubes
-
This compound (lyophilized)
-
Sterile distilled water or saline for reconstitution
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Calibrated pipettes
-
Aggregometer cuvettes with stir bars
2. Specimen Collection and Preparation:
-
Collect whole blood into 3.2% sodium citrate tubes.
-
Prepare PRP by centrifuging the whole blood at 150-200 x g for 10-15 minutes at room temperature with no brake.
-
Carefully transfer the upper layer of PRP to a clean plastic tube.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count of the PRP to a standardized value (e.g., 250 x 10⁹/L) using autologous PPP if required by the laboratory's standard operating procedure.
3. This compound Reconstitution:
-
Reconstitute lyophilized this compound with the appropriate volume of sterile distilled water or saline to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Allow the reconstituted this compound to equilibrate at room temperature for at least 30 minutes before use.
4. Aggregometer Setup and Calibration:
-
Set the aggregometer to 37°C.
-
Calibrate the aggregometer using PPP to set the 100% aggregation (maximum light transmission) baseline and PRP to set the 0% aggregation (minimum light transmission) baseline.
5. Aggregation Assay:
-
Pipette the required volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to incubate for at least 5 minutes.
-
Add the appropriate volume of the this compound stock solution to the PRP to achieve the desired final concentration (e.g., 1.2 mg/mL and 0.5 mg/mL).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Analyze the aggregation curve to determine the maximum percentage of aggregation, lag time, and slope.
Visualizing the Process: Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been created using Graphviz (DOT language).
Caption: Experimental workflow for this compound-induced platelet aggregation.
Caption: Signaling pathway of this compound-induced platelet aggregation.
Conclusion: The Path Forward
The cross-laboratory validation of this compound-induced platelet aggregation remains a critical area for improvement in the field of hemostasis and thrombosis. While this guide provides a framework for understanding the assay, its inherent variability, and a standardized protocol, the need for comprehensive, multi-center studies is evident. By working towards greater standardization and participating in proficiency testing programs, researchers, scientists, and drug development professionals can enhance the reliability and comparability of RIPA results, ultimately leading to more accurate diagnoses and improved patient outcomes.
References
Ristocetin vs. Collagen for Assessing Platelet Function: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate assessment of platelet function is paramount. The choice of agonist to induce platelet aggregation in vitro is a critical decision that influences experimental outcomes and their clinical relevance. This guide provides an objective comparison of two commonly used platelet agonists, ristocetin and collagen, detailing their mechanisms of action, experimental protocols, and a summary of quantitative data to aid in the selection of the most appropriate reagent for specific research needs.
Unraveling the Mechanisms: Two Distinct Pathways to Platelet Activation
The fundamental difference between this compound and collagen lies in their mode of initiating platelet aggregation. This compound, an antibiotic, induces platelet aggregation indirectly, while collagen, a key component of the subendothelial matrix, acts as a direct physiological agonist.
This compound-Induced Platelet Aggregation (RIPA) is dependent on the presence of von Willebrand factor (vWF). This compound facilitates a conformational change in vWF, enabling it to bind to the glycoprotein Ib-IX-V (GPIb-IX-V) complex on the platelet surface.[1] This binding initiates a signaling cascade, leading to platelet activation and aggregation. Consequently, RIPA is a crucial tool for diagnosing von Willebrand disease (vWD) and Bernard-Soulier syndrome, a disorder characterized by a deficiency of the GPIb-IX-V complex.[2]
Collagen-Induced Platelet Aggregation (CIPA) , in contrast, mimics a primary hemostatic event. When blood vessels are damaged, platelets are exposed to collagen in the subendothelial matrix. This interaction is primarily mediated by two platelet receptors: glycoprotein VI (GPVI) and integrin α2β1.[1] Binding of collagen to these receptors triggers a complex intracellular signaling cascade, culminating in platelet activation, degranulation, and aggregation. This makes collagen a more physiologically relevant agonist for assessing overall platelet function in response to vascular injury.
Quantitative Comparison of Platelet Aggregation
The following table summarizes typical quantitative parameters observed during platelet aggregation assays induced by this compound and collagen. These values are representative and can vary based on experimental conditions and donor variability.
| Parameter | This compound (1.2-1.5 mg/mL) | Collagen (1-5 µg/mL) |
| Maximum Aggregation (%) | 69 - 107.4%[3] | 53.5 - 114%[3] |
| Lag Time (seconds) | Shorter / Biphasic | Longer / Sigmoidal |
| Slope (Aggregation Rate) | Variable, can be biphasic | Steeper, reflects robust activation |
| Primary Wave of Aggregation | Present (vWF-dependent) | Absent |
| Secondary Wave of Aggregation | Dependent on platelet activation | Prominent (release of ADP and Thromboxane A2) |
Experimental Protocols: A Step-by-Step Guide to Platelet Aggregometry
The most common method for assessing platelet function in response to agonists is Light Transmission Aggregometry (LTA) . This technique measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.
Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate as an anticoagulant. The ratio of blood to anticoagulant should be 9:1.
-
Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.
-
PRP Isolation: Carefully aspirate the upper platelet-rich plasma layer.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma, which is used as a reference (100% aggregation).
Light Transmission Aggregometry (LTA) Procedure
-
Instrument Setup: Pre-warm the aggregometer to 37°C.
-
Sample Preparation: Pipette a specific volume of PRP into a cuvette with a stir bar. Place the cuvette in the heating block of the aggregometer.
-
Baseline Reading: Establish a baseline light transmission reading for the PRP (0% aggregation). Use PPP to set the 100% aggregation baseline.
-
Agonist Addition: Add a standardized concentration of either this compound or collagen to the PRP cuvette.
-
Data Recording: Record the change in light transmission over time as platelets aggregate. The instrument's software will generate an aggregation curve.
-
Analysis: From the aggregation curve, determine key parameters such as maximum aggregation percentage, lag time, and the slope of the aggregation curve.
Visualizing the Signaling Cascades
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways activated by this compound and collagen.
This compound-induced platelet aggregation pathway.
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. This compound-induced platelet aggregation - Wikipedia [en.wikipedia.org]
- 3. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different commercial VWF:RCo kits
A Comparative Guide to Commercial von Willebrand Factor Ristocetin Cofactor (VWF:RCo) Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of hemostasis and von Willebrand Disease (VWD), the accurate measurement of von Willebrand Factor (VWF) activity is paramount. The VWF this compound cofactor (VWF:RCo) activity assay has long been the gold standard for assessing the platelet-binding function of VWF.[1] However, this traditional assay is known for its high variability and technical challenges. In response, a new generation of automated assays has been developed, offering improved precision and ease of use. This guide provides a comparative analysis of several commercial VWF activity kits, presenting their performance characteristics, underlying principles, and experimental workflows to aid in the selection of the most appropriate assay for your research needs.
Overview of VWF Activity Assays
The primary function of VWF in hemostasis is to mediate the adhesion of platelets to sites of vascular injury. This is initiated by the binding of the A1 domain of VWF to the glycoprotein Ib (GPIb) receptor on platelets. VWF activity assays are designed to quantify this interaction. The classic VWF:RCo assay utilizes this compound, an antibiotic, to induce the binding of VWF to platelets (either fresh or formalin-fixed), causing agglutination that can be measured.[2][3]
Newer automated assays have replaced platelets with latex particles or magnetic beads coated with recombinant GPIb fragments. Some of these assays still use this compound (VWF:GPIbR), while others employ a gain-of-function mutant GPIb that binds VWF spontaneously without the need for this compound (VWF:GPIbM).[2][4][5] There are also assays based on the binding of a monoclonal antibody to a functional epitope on the VWF A1 domain (VWF:Ab).[1] These technological advancements have led to significant improvements in assay performance, particularly in terms of precision and sensitivity.[1][6]
Comparative Performance of Commercial Kits
The selection of a commercial VWF activity assay often depends on a balance of performance, throughput, and specific research requirements. Below is a summary of the performance characteristics of several widely used commercial kits from leading manufacturers.
| Assay | Manufacturer | Principle | Intra-Assay CV (%) | Measuring Range | Correlation with VWF:RCo (r) | Key Features |
| BC von Willebrand Reagent | Siemens Healthineers | This compound-induced platelet agglutination (VWF:RCo) | Not specified | Analyzer dependent | Reference method | Traditional VWF:RCo assay principle. |
| INNOVANCE VWF Ac | Siemens Healthineers | Latex-enhanced immunoturbidimetric (VWF:GPIbM) | 2 - 7%[7] | 4 - 600% of Norm[2][7] | 0.99[6][7] | This compound-free, uses a gain-of-function recombinant GPIb.[2][4][5] |
| HemosIL VWF:RCo | Instrumentation Laboratory | Latex-enhanced immunoturbidimetric (VWF:GPIbR) | Not specified | Not specified | 0.874[8] | Automated latex-based assay using this compound. |
| HemosIL AcuStar VWF:RCo | Instrumentation Laboratory | Chemiluminescent immunoassay (VWF:GPIbR) | Not specified | Not specified | Good correlation reported[1] | Fully automated, ready-to-use cartridges, results in <30 mins.[9] |
| STA - VWF:RCo | Diagnostica Stago | Turbidimetric (VWF:RCo) | 8.41 (Normal), 11.46 (Abnormal)[10] | Not specified | 0.964 (vs BC von Willebrand Reagent)[11] | Automated assay based on platelet aggregation in the presence of this compound.[12] |
Experimental Protocols
The following sections outline the general experimental principles and steps for the different types of commercial VWF activity assays. For detailed, lot-specific instructions, always refer to the manufacturer's package insert.
Sample Preparation
For all assays, the required specimen is platelet-poor plasma. Blood should be collected in 3.2% sodium citrate tubes. To obtain platelet-poor plasma, the blood sample should be centrifuged at 2000-2500 g for 15 minutes.[10] If not tested immediately, plasma can be stored frozen.
Latex-Enhanced Immunoturbidimetric Assays (e.g., INNOVANCE VWF Ac, HemosIL VWF:RCo)
These assays are performed on automated coagulation analyzers. The general principle involves the agglutination of latex particles coated with a component that binds VWF.
-
Reagent Preparation : Reagents are typically liquid and ready to use.[2] They are loaded onto the automated analyzer.
-
Calibration : A calibration curve is generated using a set of calibrators with known VWF activity levels.
-
Sample Incubation : The patient plasma sample is mixed with a buffer and the latex reagent.
-
For VWF:GPIbM assays (e.g., INNOVANCE VWF Ac), the latex particles are coated with a recombinant gain-of-function GPIb mutant that spontaneously binds to VWF in the sample.[2][4]
-
For VWF:GPIbR assays (e.g., HemosIL VWF:RCo), this compound is included in the reaction mixture to induce the binding of VWF to the recombinant GPIb coated on the latex particles.[3]
-
-
Measurement : The analyzer measures the change in turbidity (light transmission) as the latex particles agglutinate. The degree of agglutination is proportional to the VWF activity in the sample.
-
Data Analysis : The VWF activity of the sample is calculated from the calibration curve.
Chemiluminescent Immunoassays (e.g., HemosIL AcuStar VWF:RCo)
These assays are also fully automated and offer high sensitivity.
-
Reagent Handling : Reagents are provided in ready-to-use cartridges that are loaded onto the analyzer.[9]
-
Incubation with Magnetic Particles : The plasma sample is incubated with magnetic microparticles coated with recombinant GPIb. This compound is present to facilitate the binding of VWF to the GPIb.
-
Washing : The magnetic particles are washed to remove unbound plasma components.
-
Addition of Labeled Antibody : An isoluminol-labeled anti-VWF antibody is added, which binds to the VWF captured on the magnetic particles.
-
Signal Generation and Detection : After another wash step, trigger reagents are added to initiate a chemiluminescent reaction. The light emission is measured by the analyzer's optical system. The intensity of the light signal is directly proportional to the VWF activity.
-
Calculation : Results are calculated based on a master curve that is adjusted with calibrators.
Turbidimetric Assays based on Platelet Agglutination (e.g., STA - VWF:RCo)
These automated assays mimic the classical VWF:RCo method using lyophilized platelets.
-
Reagent Reconstitution : The lyophilized platelets and other reagents are reconstituted according to the manufacturer's instructions.[11]
-
Calibration : A standard curve is prepared using plasma calibrators.
-
Reaction : The patient plasma is mixed with the reconstituted platelets and this compound.
-
Measurement : The analyzer monitors the change in light transmission as the platelets agglutinate.
-
Analysis : The VWF:RCo activity is determined from the standard curve.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for automated VWF activity assays.
Conclusion
The landscape of VWF activity testing has evolved significantly with the introduction of automated assays that offer enhanced performance over the traditional VWF:RCo method. Kits from Siemens Healthineers, Instrumentation Laboratory, and Diagnostica Stago provide reliable and precise alternatives with varying principles, including this compound-free methods. The choice of assay will depend on the specific needs of the laboratory, including desired throughput, sensitivity requirements, and the need to mitigate interferences from certain VWF polymorphisms. By understanding the comparative performance and methodologies of these commercial kits, researchers can make informed decisions to advance their studies in the complex field of von Willebrand factor biology and related bleeding disorders.
References
- 1. Comparison of von Willebrand factor platelet-binding activity assays: ELISA overreads type 2B with loss of HMW multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn0.scrvt.com [cdn0.scrvt.com]
- 3. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 4. doclib.siemens-healthineers.com [doclib.siemens-healthineers.com]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. researchgate.net [researchgate.net]
- 7. precisionbiospecimens.com [precisionbiospecimens.com]
- 8. A Comparative Evaluation of an Automated Functional Assay for Von Willebrand Factor Activity in Type 1 Von Willebrand Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Instrumentation Laboratory Launches HemosIL® AcuStar VWF:CB Assay in Europe and Other International Markets | Werfen North America [werfen.com]
- 10. researchgate.net [researchgate.net]
- 11. webch.stago.com [webch.stago.com]
- 12. webch.stago.com [webch.stago.com]
Navigating the Correlation Between Ristocetin Cofactor Activity and Clinical Bleeding Scores: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the relationship between laboratory measurements of von Willebrand Factor (VWF) function and clinical bleeding manifestations is paramount. This guide provides a comprehensive comparison of ristocetin cofactor (VWF:RCo) activity, a key laboratory assay, with clinical bleeding scores, offering insights into their correlation and application in the context of von Willebrand Disease (VWD).
The assessment of VWD, the most common inherited bleeding disorder, relies on a dual approach: quantifying the patient's bleeding history through standardized scoring systems and measuring VWF levels and activity in the laboratory.[1][2] The VWF:RCo assay has traditionally been a cornerstone of VWD diagnosis, evaluating the ability of VWF to interact with platelets in the presence of the antibiotic this compound.[2][3] This guide delves into the experimental protocols for the VWF:RCo assay, presents a comparative analysis with alternative assays, and critically examines its correlation with the widely used International Society on Thrombosis and Haemostasis Bleeding Assessment Tool (ISTH-BAT).
Comparing VWF Activity Assays
While the VWF:RCo assay has been a long-standing method, newer automated assays have been developed to address some of its limitations, such as high variability and low sensitivity at low VWF levels.[4][5] These alternatives, including the VWF:GPIbM and VWF:GPIbR assays, utilize recombinant glycoprotein Ib (GPIb) fragments and offer improved precision.[4] The following table summarizes the key characteristics of these assays.
| Assay | Principle | Advantages | Disadvantages |
| VWF:RCo (this compound Cofactor) | Measures this compound-induced VWF binding to platelets, causing agglutination.[1][3] | Long-standing historical data and clinical correlation. | High coefficient of variation, low sensitivity at VWF levels <10-20 IU/dL, potential for interference from certain VWF gene variants (e.g., p.D1472H).[1][6] |
| VWF:GPIbR (this compound-triggered GPIb binding) | This compound induces binding of VWF to a recombinant GPIb fragment.[4] | Automated, more precise than VWF:RCo, and less affected by the p.D1472H variant.[7] | Still reliant on this compound.[4] |
| VWF:GPIbM (Gain-of-function GPIb binding) | Uses a mutant GPIb fragment that binds VWF spontaneously without this compound.[4] | Automated, highly precise, and not affected by this compound-related VWF variants.[4][6] | May misclassify some VWD subtypes.[7] |
| VWF:Ab (Antibody-based) | Utilizes a monoclonal antibody against the VWF A1 domain to measure VWF binding activity.[4] | Automated and can perform as well as other automated assays in classifying VWD.[7] | Does not directly measure the physiological function of VWF binding to platelets.[4] |
Correlation of VWF:RCo Activity with ISTH-BAT Bleeding Scores
The ISTH-BAT is a standardized questionnaire that quantifies the severity of bleeding symptoms across various categories.[2][8] A higher score indicates a more significant bleeding history.[9] Studies have demonstrated a negative correlation between VWF:RCo levels and ISTH-BAT scores, meaning lower VWF activity is generally associated with higher (more severe) bleeding scores.[10]
The following table presents a summary of findings from studies investigating this correlation:
| VWF:RCo Level | Corresponding ISTH-BAT Score Findings | Citation |
| < 10 IU/dL | Associated with a significantly higher risk of bleeding. | [11] |
| 30-50 IU/dL | Median ISTH-BAT scores were not significantly different from those with VWF:RCo levels >50 IU/dL in one study. | [4] |
| Mean of 43 IU/dL | In a cohort with low VWF:RCo but normal VWF:Ag, the median ISTH-BAT score was 3. | [6] |
| General Correlation | An inverse relationship exists between VWF:RCo levels and the incidence of bleeding. | [11] |
It is important to note that while a correlation exists, it is not always a direct one-to-one relationship, and other factors can influence bleeding phenotype.[11]
Experimental Protocols
This compound Cofactor (VWF:RCo) Assay by Platelet Aggregometry
This protocol outlines the traditional method for determining VWF:RCo activity.
Principle: Patient plasma, containing VWF, is mixed with a standardized suspension of formalin-fixed platelets. The addition of this compound induces the binding of VWF to the platelet GPIb receptor, causing platelet agglutination. The rate of agglutination, measured by a platelet aggregometer, is proportional to the VWF:RCo activity in the plasma.[1][12]
Materials:
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
Patient platelet-poor plasma (PPP)
-
Standard human plasma (calibrator)
-
Lyophilized or formalin-fixed platelets
-
This compound solution (e.g., 10 mg/mL)
-
Tris-Buffered Saline (TBS)
Procedure:
-
Preparation of Reagents: Reconstitute lyophilized platelets and this compound according to the manufacturer's instructions. Prepare serial dilutions of the standard human plasma in TBS to create a standard curve (e.g., 100%, 50%, 25%).
-
Sample Preparation: Prepare dilutions of the patient's PPP in TBS.
-
Assay Performance: a. Pre-warm the aggregometer to 37°C. b. Add a specific volume of the platelet suspension to an aggregometer cuvette containing a stir bar. c. Add a specific volume of either the standard plasma dilution or the patient plasma dilution to the cuvette. d. Place the cuvette in the aggregometer and allow it to incubate. e. Add a specific volume of the this compound solution to initiate the reaction. f. The aggregometer will measure the change in light transmission as the platelets agglutinate.
-
Data Analysis: a. A standard curve is generated by plotting the slope of the aggregation curve for each standard plasma dilution against its known VWF:RCo concentration. b. The VWF:RCo activity of the patient sample is determined by interpolating its aggregation slope on the standard curve.
International Society on Thrombosis and Haemostasis Bleeding Assessment Tool (ISTH-BAT)
Principle: The ISTH-BAT is a structured questionnaire administered by a trained healthcare professional to retrospectively score the severity of bleeding symptoms throughout a patient's life.[2][13]
Scoring: The tool assesses 14 bleeding symptoms, including epistaxis, cutaneous bleeding, bleeding from minor wounds, and bleeding after surgery or dental extractions.[8] Each symptom is scored on a scale from 0 (no significant bleeding) to 4 (severe bleeding requiring significant medical intervention).[8] The total bleeding score is the sum of the scores for each symptom.
Interpretation of Scores:
-
Normal Ranges: The normal range for bleeding scores varies by age and sex. For adults, a score of 0-3 is typically considered normal for males, and 0-5 for females. For children, a score of 0-2 is generally considered normal.[9]
-
Abnormal Scores: A bleeding score of ≥4 in adult males, ≥6 in adult females, and ≥3 in children is considered abnormal and warrants further investigation for a potential bleeding disorder.[9]
Visualizing the Workflow and Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: VWF-mediated platelet adhesion and aggregation pathway.
Caption: Workflow for correlating VWF:RCo with bleeding scores.
References
- 1. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 2. researchgate.net [researchgate.net]
- 3. helena.com [helena.com]
- 4. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.wfh.org [www1.wfh.org]
- 6. This compound dependent cofactor activity in von Willebrand disease diagnosis: Limitations of relying on a single measure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of von Willebrand factor platelet-binding activity assays: ELISA overreads type 2B with loss of HMW multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ISTH-SCC Bleeding Assessment Tool [mdcalc.com]
- 9. Normal range of bleeding scores for the ISTH-BAT: adult and pediatric data from the merging project - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Patients with von Willebrand Disease with ISTH/BAT and PBQ Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 12. diapharma.com [diapharma.com]
- 13. cdn.ymaws.com [cdn.ymaws.com]
Navigating Protein Analysis: A Head-to-Head Comparison of RIPA and Flow Cytometry
For researchers, scientists, and drug development professionals, the accurate analysis of proteins is paramount to unraveling complex biological processes and advancing therapeutic interventions. Two widely utilized techniques for protein analysis are Radioimmunoprecipitation Assay (RIPA) in conjunction with methods like Western blotting, and flow cytometry. This guide provides an objective, head-to-head comparison of these methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
At a Glance: Key Differences
Radioimmunoprecipitation Assay (RIPA) is a biochemical technique that utilizes a stringent lysis buffer to solubilize and extract total protein from cells and tissues. The resulting lysate can then be used in various downstream applications, most notably Western blotting, to detect and quantify specific proteins. In contrast, flow cytometry is a laser-based technology that analyzes the physical and chemical characteristics of single cells suspended in a fluid. Through the use of fluorescently-labeled antibodies, it allows for the simultaneous measurement of multiple proteins on a cell-by-cell basis.
The fundamental difference lies in the starting material and the nature of the output. RIPA provides an ensemble measurement of protein levels from a population of cells, while flow cytometry offers a multiparametric analysis at the single-cell level, revealing cellular heterogeneity.
Quantitative Performance Comparison
The choice between RIPA-based assays and flow cytometry often hinges on the specific quantitative requirements of the experiment. The following table summarizes key performance metrics for each technique.
| Feature | RIPA (with Western Blotting) | Flow Cytometry | Supporting Data Insights |
| Sensitivity | Moderate to high, dependent on antibody affinity and detection method. | High, capable of detecting low-abundance proteins on a per-cell basis.[1] | Flow cytometry has been demonstrated to be a more sensitive technique for detecting both Human Platelet Antigens (HPA) and Human Leukocyte Antigens (HLA) compared to other methods.[1] |
| Limit of Detection (LOD) | Typically in the low nanogram to picogram range. | Can detect as few as several hundred molecules per cell. | Quantitative flow cytometry can discriminate between healthy and malignant B-cell precursors based on the number of specific molecules per cell. |
| Dynamic Range | Limited, typically 1-2 orders of magnitude. | Wide, with some modern instruments offering up to a 7.2-log dynamic range.[2] | The Agilent NovoCyte Penteon is an example of a flow cytometer with a wide dynamic range, eliminating the need for voltage adjustments.[2] |
| Throughput | Low; processing multiple samples is labor-intensive and time-consuming. | High; capable of analyzing thousands of cells per second.[3] | The high-throughput nature of flow cytometry makes it invaluable in both clinical and research settings for rapid analysis.[3] |
| Multiplexing | Limited; requires stripping and re-probing of membranes for detecting multiple proteins, which can introduce variability. | High; can simultaneously detect multiple proteins (up to 30 or more with modern instruments) in a single sample.[4] | Recent advances in flow cytometry allow for the use of multiple lasers and fluorochromes, enabling complex phenotyping with up to 28 fluorochromes on individual cells.[4] |
| Cost | Lower initial equipment cost, but can be labor-intensive. | High initial instrument cost (ranging from $100,000 to over $1,000,000).[3] | The price of a flow cytometer varies significantly based on its capabilities, including the number of lasers and the inclusion of cell sorting functions.[3] |
| Sample Type | Adherent cells, suspension cells, and tissues. | Primarily suspension cells or single-cell suspensions derived from tissues. | Protocols exist for preparing single-cell suspensions from solid tissues for flow cytometric analysis. |
| Data Output | Provides an average protein level from a cell population. | Provides quantitative data for individual cells, revealing population heterogeneity. | Flow cytometry allows for the analysis of subpopulations within a heterogeneous sample in a short amount of time. |
| Qualitative Information | Provides information on protein size (molecular weight). | Provides information on cell size and granularity, in addition to protein expression. | The forward and side scatter measurements in flow cytometry give an indication of the relative size and internal complexity of the cells. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for protein analysis using RIPA with Western blotting and flow cytometry.
RIPA Lysis and Western Blotting Protocol
This protocol outlines the steps for total protein extraction from cultured mammalian cells using RIPA buffer, followed by protein quantification and analysis by Western blotting.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add 1 mL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) per 10 cm dish. Scrape the cells and transfer the lysate to a microfuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in RIPA buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Western Blotting:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Flow Cytometry Protocol for Intracellular Staining
This protocol describes the general steps for preparing and staining cells for the analysis of intracellular proteins by flow cytometry.
-
Cell Preparation:
-
Prepare a single-cell suspension from cultured cells or tissues.
-
Wash the cells with PBS.
-
-
Fixation:
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 10-20 minutes at room temperature to preserve the cellular state.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Permeabilize the cell membrane with a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin in PBS) to allow antibodies to access intracellular targets.
-
Wash the cells with permeabilization buffer.
-
-
Staining:
-
Incubate the cells with a fluorescently-conjugated primary antibody specific for the intracellular protein of interest for 30-60 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the cells in a suitable buffer (e.g., PBS with 1% BSA).
-
Acquire the data on a flow cytometer.
-
Visualizing the Workflows
To better understand the practical differences between these two techniques, the following diagrams illustrate their respective experimental workflows.
Caption: Workflow for RIPA-based protein analysis followed by Western blotting.
Caption: Workflow for intracellular protein analysis using flow cytometry.
Signaling Pathway Analysis: A Key Application
Both techniques are valuable for studying signaling pathways, but they provide different perspectives.
-
RIPA and Western Blotting can be used to assess the phosphorylation status of key signaling proteins, providing a snapshot of pathway activation across a cell population. By comparing the intensity of phosphorylated protein bands to total protein bands, researchers can infer the degree of activation.
-
Flow Cytometry , particularly phospho-flow, allows for the simultaneous analysis of multiple phosphorylated proteins within individual cells. This enables the dissection of complex signaling networks in heterogeneous populations and the identification of rare cell subsets with distinct signaling profiles.[5]
Caption: A simplified signaling cascade illustrating points of analysis.
Conclusion: Choosing the Right Tool for the Job
The decision between RIPA-based assays and flow cytometry is not about which technique is definitively "better," but rather which is more suitable for the specific research question.
Choose RIPA and Western Blotting when:
-
The primary goal is to determine the presence, absence, or relative abundance of a protein in a bulk cell population.
-
Information about protein size is critical.
-
Initial equipment costs are a major consideration.
-
Analyzing solid tissues without generating a single-cell suspension is preferred.
Choose Flow Cytometry when:
-
Single-cell analysis is required to understand cellular heterogeneity.
-
Multiparametric or high-throughput analysis is necessary.
-
High sensitivity for detecting rare cell populations or low-abundance proteins is crucial.
-
The analysis of complex signaling networks within different cell subsets is the objective.
In many comprehensive research projects, these two techniques are not mutually exclusive but rather complementary. For instance, flow cytometry can be used to identify and sort a specific cell population of interest, which can then be lysed with RIPA buffer for further detailed analysis of protein expression and modification by Western blotting. By understanding the strengths and limitations of each method, researchers can design more robust experiments and generate more insightful data.
References
- 1. Platelet antibody screening by flow cytometry is more sensitive than solid phase red cell adherence assay and lymphocytotoxicity technique: a comparative study in Thai patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Best Flow Cytometers of 2026: A Buyer's Review of Price and Features [labx.com]
- 3. How Much Does A Flow Cytometer Cost in 2024? [excedr.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
Validating an In-House Ristocetin Cofactor Assay: A Comparative Guide
For researchers, scientists, and drug development professionals relying on accurate measurements of von Willebrand Factor (VWF) activity, the validation of an in-house ristocetin cofactor (VWF:RCo) assay is a critical step to ensure reliable and reproducible results. This guide provides a comparative framework for validating an in-house VWF:RCo assay against a well-characterized reference standard, complete with detailed experimental protocols, data presentation, and workflow visualizations. The VWF:RCo assay remains a cornerstone for assessing VWF function, which is essential for normal hemostasis.[1][2] The assay quantifies the ability of VWF in a plasma sample to agglutinate platelets in the presence of the antibiotic this compound.[3][4]
The validation process ensures that the in-house assay performs with acceptable precision, accuracy, and linearity across a defined analytical range. This guide outlines the key performance characteristics to be evaluated and provides example data to illustrate a successful validation.
Comparative Performance Data
The following tables summarize the quantitative performance of a hypothetical in-house VWF:RCo assay compared to an established commercial reference standard assay.
Table 1: Precision
| Parameter | In-House Assay (CV%) | Reference Standard (CV%) | Acceptance Criteria |
| Intra-Assay | |||
| High Control (85 IU/dL) | 2.8 | 2.5 | ≤ 5% |
| Normal Control (55 IU/dL) | 3.5 | 3.1 | ≤ 5% |
| Low Control (15 IU/dL) | 6.2 | 5.8 | ≤ 10% |
| Inter-Assay | |||
| High Control (85 IU/dL) | 4.1 | 3.8 | ≤ 10% |
| Normal Control (55 IU/dL) | 5.2 | 4.9 | ≤ 10% |
| Low Control (15 IU/dL) | 8.5 | 7.9 | ≤ 15% |
Table 2: Accuracy
| Sample ID | Reference Standard (IU/dL) | In-House Assay (Mean, IU/dL) | Recovery (%) | Acceptance Criteria |
| Sample 1 | 95.0 | 93.2 | 98.1 | 85-115% |
| Sample 2 | 60.0 | 58.5 | 97.5 | 85-115% |
| Sample 3 | 25.0 | 26.3 | 105.2 | 85-115% |
| Sample 4 | 10.0 | 9.1 | 91.0 | 80-120% |
Table 3: Linearity
| Expected (IU/dL) | Observed (In-House Assay, IU/dL) |
| 100.0 | 98.7 |
| 50.0 | 51.2 |
| 25.0 | 24.1 |
| 12.5 | 12.9 |
| 6.25 | 6.8 |
| Linearity | R² = 0.998 |
Table 4: Limit of Detection (LOD) and Quantitation (LOQ)
| Parameter | In-House Assay (IU/dL) | Reference Standard (IU/dL) |
| LOD | 2.5 | 2.0 |
| LOQ | 6.0 | 5.0 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Precision
Objective: To determine the intra- and inter-assay variability of the in-house VWF:RCo assay.
Methodology:
-
Intra-Assay Precision:
-
Prepare three levels of quality control (QC) samples (high, normal, and low VWF activity).
-
Assay each QC sample in 20 replicates within a single analytical run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each QC level.
-
-
Inter-Assay Precision:
-
Assay the same three levels of QC samples in duplicate over 10 different days by different operators.
-
Calculate the mean, SD, and CV% for each QC level across the 10 runs.
-
Accuracy
Objective: To assess the agreement between the in-house assay and the reference standard.
Methodology:
-
Obtain a panel of at least 40 patient plasma samples with VWF:RCo values spanning the analytical range.
-
Assay each sample using both the in-house method and the reference standard assay.
-
Perform Deming regression analysis to compare the results and calculate the correlation coefficient (r).
-
Alternatively, analyze a set of characterized patient samples and calculate the percent recovery against the known values.
Linearity
Objective: To verify the assay's ability to provide results that are directly proportional to the concentration of VWF activity.
Methodology:
-
Prepare a high-level plasma pool (e.g., 100 IU/dL).
-
Create a dilution series of this pool with VWF-deficient plasma to obtain at least five concentrations spanning the reportable range (e.g., 100, 50, 25, 12.5, and 6.25 IU/dL).
-
Assay each dilution in triplicate.
-
Plot the mean observed VWF:RCo values against the expected concentrations and perform a linear regression analysis to determine the R² value. An R² of ≥0.99 is generally considered acceptable.[5]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of VWF activity that can be reliably detected and quantified.
Methodology:
-
LOD:
-
Assay a blank sample (VWF-deficient plasma) 20 times.
-
Calculate the mean and standard deviation of the blank results.
-
LOD is calculated as: Mean of Blank + 3 * SD of Blank.
-
-
LOQ:
-
Prepare a series of low-concentration samples.
-
Assay each sample multiple times to determine the concentration at which the CV% is within an acceptable limit (typically ≤20%).
-
The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Visualizations
VWF:RCo Assay Principle
The following diagram illustrates the underlying principle of the this compound cofactor assay.
Assay Validation Workflow
The logical flow for validating the in-house this compound assay is depicted below.
References
A Comparative Guide to Ristocetin-Based Assays and Genetic Testing for Von Willebrand Disease
For Researchers, Scientists, and Drug Development Professionals
Von Willebrand Disease (VWD) is the most common inherited bleeding disorder, caused by quantitative or qualitative defects of von Willebrand Factor (VWF), a crucial multimeric glycoprotein in hemostasis. The diagnostic process for VWD is complex, often requiring a combination of clinical assessment and specialized laboratory tests. This guide provides an objective comparison of two cornerstone diagnostic methodologies: traditional ristocetin-based functional assays and modern genetic testing.
This compound-Based Assays: A Functional Perspective
This compound-based assays are functional tests that evaluate the ability of a patient's VWF to bind to platelets, a critical step in forming a primary hemostatic plug. The antibiotic this compound is used in vitro to induce a conformational change in VWF, allowing it to bind to the glycoprotein Ibα (GPIbα) receptor on platelets, leading to platelet agglutination. The rate and extent of this agglutination are proportional to the functional activity of VWF in the plasma sample.[1]
Several types of assays leverage this principle, each with nuances in their methodology:
-
VWF:RCo (this compound Cofactor Activity): The traditional "gold standard," this assay measures the ability of patient plasma to agglutinate platelets (either formalin-fixed or lyophilized) in the presence of this compound.[2]
-
VWF:GPIbR (this compound-induced Binding to Recombinant GPIb): These assays use recombinant GPIbα fragments coated on microparticles or ELISA plates, measuring VWF binding induced by this compound.[1][2]
-
VWF:GPIbM (Spontaneous Binding to Mutant GPIb): These assays utilize a gain-of-function mutant form of recombinant GPIbα that binds VWF spontaneously, eliminating the need for this compound.[1][2]
-
VWF:Ab (Antibody-based): This method uses a monoclonal antibody that targets the functional GPIb-binding epitope on the VWF A1 domain, quantifying the presence of functional sites.[1][2]
Limitations of this compound-Based Assays
Despite their widespread use, these assays have notable limitations. The classic VWF:RCo assay, in particular, suffers from high intra- and inter-laboratory variability and poor sensitivity at low VWF levels (<10-20 IU/dL).[1][2][3] Furthermore, certain common, non-pathogenic polymorphisms in the VWF gene, such as p.D1472H, can interfere with this compound binding in vitro, leading to artificially low VWF:RCo results and potential misdiagnosis of Type 2M VWD.[1][4][5] Newer methods like VWF:GPIbM and VWF:GPIbR were developed to overcome some of these issues, offering better precision and automation.[6][7]
Genetic Testing: A Definitive Molecular Diagnosis
Genetic testing provides a definitive diagnosis by identifying the underlying disease-causing variants in the VWF gene. For suspected Platelet-Type VWD (PT-VWD), which phenotypically mimics VWD Type 2B, the GP1BA gene is also analyzed.[8][9]
Modern genetic analysis for VWD primarily utilizes Next-Generation Sequencing (NGS). This high-throughput technology allows for the simultaneous sequencing of the entire VWF gene (and other relevant genes like F8 for differentiating Type 2N VWD from mild hemophilia A) to detect single nucleotide variants, small insertions/deletions, and larger copy number variants.[8][9][10][11]
Clinical Utility of Genetic Testing
Genetic testing is not typically a first-line screening tool but is invaluable in specific clinical scenarios[8][9]:
-
Confirming VWD Type: Accurately subtyping VWD, which is crucial for treatment decisions.
-
Differential Diagnosis:
-
Complex Cases: Resolving ambiguous or discordant results from phenotypic assays.[8]
-
Genetic Counseling: Identifying carriers and providing information for prenatal diagnosis in families with severe Type 3 VWD.[8]
However, a significant challenge in genetic testing is the interpretation of novel or rare variants, which may be classified as Variants of Unknown Significance (VUS), complicating a definitive diagnosis.[12]
Head-to-Head Comparison
The choice between functional and genetic testing depends on the diagnostic question. Phenotypic assays are essential for initial screening and assessing the functional capacity of VWF, while genetic testing provides a definitive molecular diagnosis and is crucial for resolving complex cases.
| Feature | This compound-Based Assays | Genetic Testing (NGS) |
| Principle | Measures the functional ability of VWF to bind platelet GPIbα. | Identifies pathogenic variants in the VWF and/or GP1BA genes. |
| Information Provided | Quantitative measure of VWF functional activity. | Definitive molecular defect; allows for subtyping and carrier detection. |
| Primary Use | Initial diagnosis, screening, and assessment of VWD severity. | Confirmation of diagnosis, subtyping, differential diagnosis, genetic counseling.[8][9] |
| Diagnostic Sensitivity | Variable; VWF:RCo has low sensitivity at low VWF levels.[1][3] Newer assays are more sensitive.[6][7] | High sensitivity (>99%) for detecting variants in sequenced regions.[9][12] |
| Diagnostic Specificity | Can be affected by non-pathogenic polymorphisms (e.g., p.D1472H).[4][5] | High; directly identifies the genetic cause. |
| Turnaround Time | Relatively rapid (hours to a few days). | Longer (typically 2 to 4 weeks).[11] |
| Key Limitations | High variability (especially VWF:RCo), interference from polymorphisms, may not distinguish certain subtypes.[1][4][6] | Variants of Unknown Significance (VUS), may not detect all mutation types (e.g., deep intronic).[11][12] |
Quantitative Data Summary
Table 1: Performance of VWF Activity Assays
| Assay | Principle | Key Advantages | Key Disadvantages | Reported Sensitivity/Specificity |
| VWF:RCo | This compound + Platelets | Long-standing "gold standard". | High CV, poor sensitivity (<10 IU/dL), affected by polymorphisms.[1][2][3][13] | Varies significantly by lab. |
| VWF:GPIbR | This compound + rGPIbα | More sensitive than VWF:RCo, automated.[6] | Still reliant on this compound. | Good correlation with VWF:RCo but improved performance.[6] |
| VWF:GPIbM | Gain-of-function rGPIbα | This compound-independent, precise, automated.[6] | May misclassify some Type 2A/2B patients.[6] | Sensitivity: 94.7%, Specificity: 80.0% for Type 1 VWD (in one study).[7] |
| VWF:Ab | Monoclonal Antibody | This compound-independent, automated. | Not a direct measure of platelet binding. | Performs at least equally to other assays for classification.[6] |
Note: Sensitivity and specificity can vary based on the VWD type, patient population, and specific assay manufacturer.
Experimental Protocols & Workflows
Protocol 1: VWF Antigen (VWF:Ag) ELISA
This protocol provides a general outline for the quantitative determination of VWF antigen in plasma, a foundational test in any VWD workup.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human VWF (e.g., rabbit anti-human VWF) diluted in a coating buffer. Incubate overnight at 4°C.[14]
-
Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with Tween 20). Block non-specific binding sites by adding a blocking buffer (e.g., BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add diluted patient plasma, standards, and controls to the appropriate wells. Incubate for 1-2 hours at room temperature to allow VWF to bind to the capture antibody.[15][16]
-
Washing: Wash the plate multiple times to remove unbound proteins.
-
Detection Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated detection antibody (e.g., anti-human VWF-HRP) to each well. Incubate for 1 hour at room temperature.[14][15]
-
Washing: Repeat the washing step to remove unbound detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change. Incubate in the dark for 15-30 minutes.[16][17]
-
Reaction Stop: Stop the reaction by adding a stop solution (e.g., sulfuric acid), which typically changes the color from blue to yellow.[16]
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the VWF:Ag concentration in the patient samples by interpolating their absorbance values from the standard curve.
Protocol 2: VWF this compound Cofactor (VWF:RCo) by Platelet Aggregometry
This protocol describes the classic method for measuring VWF functional activity.
-
Reagent Preparation:
-
Instrument Setup: Set up a platelet aggregometer according to the manufacturer's instructions.
-
Assay Procedure:
-
Pipette the reconstituted platelet suspension into the aggregometer cuvettes.
-
Add the diluted patient plasma or standard plasma to the cuvette.
-
Incubate for a specified time at 37°C.
-
Initiate the reaction by adding the this compound solution.
-
The aggregometer measures the change in light transmittance as platelets agglutinate. The slope of the aggregation curve is proportional to VWF activity.
-
-
Analysis: A standard curve is generated by plotting the aggregation slopes of the reference plasma dilutions against their known concentrations. The VWF:RCo level of the patient sample is determined from this curve.
Workflow 3: VWD Genetic Testing by Next-Generation Sequencing (NGS)
This outlines the typical laboratory workflow for NGS-based VWD diagnosis.
-
Sample Collection: Collect a whole blood sample in an EDTA tube.
-
DNA Extraction: Isolate genomic DNA from the patient's leukocytes.
-
Library Preparation:
-
Fragmentation: Shear the genomic DNA into smaller fragments.
-
Target Enrichment: Use a capture-based method with probes designed to bind to the exons and flanking intronic regions of the VWF gene (and other genes of interest like GP1BA). This selectively isolates the DNA regions to be sequenced.
-
Adapter Ligation & Amplification: Ligate sequencing adapters to the captured DNA fragments and amplify them via PCR to create a sequencing library.
-
-
Sequencing: Load the prepared library onto an NGS platform (e.g., Illumina). The instrument performs massively parallel sequencing, generating millions of short DNA reads.
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to the human reference genome (hg19/GRCh37 or hg38/GRCh38).[9]
-
Variant Calling: Identify differences (variants) between the patient's DNA sequence and the reference genome. This includes single nucleotide variants (SNVs) and insertions/deletions (indels).
-
Annotation: Annotate the identified variants with information from various databases (e.g., dbSNP, ClinVar, VWF-specific mutation databases) to determine their frequency, predicted effect on the protein, and previously reported pathogenicity.[19][20][21]
-
-
Interpretation & Reporting: A molecular geneticist reviews the variants in the context of the patient's clinical and phenotypic data. Variants are classified according to established guidelines (e.g., Pathogenic, Likely Pathogenic, VUS, Likely Benign, Benign). A final report is generated detailing the findings.
Visualizations
VWF-Platelet Interaction
Caption: VWF mediates platelet adhesion to injured vessel walls.
This compound Cofactor (VWF:RCo) Assay Workflow
Caption: Workflow for the VWF:RCo platelet aggregometry assay.
NGS Genetic Testing Workflow for VWD
Caption: High-level workflow for NGS-based VWD genetic testing.
Conclusion
This compound-based assays and genetic testing are complementary, not mutually exclusive, in the diagnosis of von Willebrand Disease. Functional assays are indispensable for initial screening and quantifying the extent of functional impairment. Genetic testing offers a definitive molecular diagnosis, which is critical for accurate subtyping, differentiating VWD from other bleeding disorders with similar phenotypes, and for family counseling. The optimal diagnostic strategy often involves a tiered approach, beginning with a panel of phenotypic tests (VWF:Ag, VWF activity, FVIII:C) followed by genetic analysis to resolve diagnostic uncertainty and provide precise classification, ultimately guiding the most appropriate clinical management for the patient.
References
- 1. VWF Functional Assays: VWF:RCo Assay [practical-haemostasis.com]
- 2. Platelet-dependent von Willebrand factor activity. Nomenclature and methodology: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. von Willebrand’s disease diagnosis and laboratory issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound dependent cofactor activity in von Willebrand disease diagnosis: Limitations of relying on a single measure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limitations of the this compound cofactor assay in measurement of von Willebrand factor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. A Comparative Evaluation of an Automated Functional Assay for Von Willebrand Factor Activity in Type 1 Von Willebrand Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diagnosing von Willebrand disease: genetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayocliniclabs.com [mayocliniclabs.com]
- 10. Next-generation sequencing of von Willebrand factor and coagulation factor VIII genes: a cross-sectional study in Croatian adult patients diagnosed with von Willebrand disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labcorp.com [labcorp.com]
- 12. Von Willebrand Disease (VWF Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
- 13. researchgate.net [researchgate.net]
- 14. cls.ucl.ac.uk [cls.ucl.ac.uk]
- 15. helena.com [helena.com]
- 16. Human Von Willebrand Factor ELISA Kit (ab108918) | Abcam [abcam.com]
- 17. assaygenie.com [assaygenie.com]
- 18. helena.com [helena.com]
- 19. Registries & Databases - International Society on Thrombosis and Haemostasis, Inc. [isth.org]
- 20. pt-vwd.com – Platelet Type von Willebrand Disease Registry | pt-vwd.com [pt-vwd.com]
- 21. von Willebrand disease: a database of point mutations, insertions, and deletions. For the Consortium on von Willebrand Factor Mutations and Polymorphisms, and the Subcommittee on von Willebrand Factor of the Scientific and Standardization Committee of the International Society on Thrombosis and Haemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ristocetin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is a critical component of operational excellence and environmental responsibility. This guide provides essential, step-by-step information for the proper disposal of Ristocetin, a glycopeptide antibiotic used in in-vitro diagnostic procedures to assess platelet function. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Principles of this compound Disposal
This compound, in its various forms such as this compound A (sulfate), is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is imperative to handle its disposal with care to prevent environmental contamination. The primary principle governing the disposal of this compound is adherence to local, regional, and national regulations for chemical waste management.[1]
Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the proper disposal of unused or expired this compound and its associated waste.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including laboratory gloves, safety glasses, and a lab coat.
2. Handling Unused and Surplus this compound:
-
Solid (Lyophilized) this compound: Unused or expired lyophilized this compound should be disposed of as an unused chemical product.[2] It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[2]
-
Reconstituted this compound Solutions: Aqueous solutions of this compound should not be poured down the drain. Due to its classification as slightly hazardous for water, it is crucial to prevent undiluted or large quantities from entering groundwater, watercourses, or sewage systems. Collect the solution in a designated, properly labeled waste container for chemical waste.
3. Disposal of Contaminated Materials:
-
Empty Vials and Packaging: Uncleaned packaging and empty vials should be disposed of in accordance with official regulations. If possible, rinse the vials with a suitable solvent (e.g., water), collecting the rinsate as chemical waste.
-
Contaminated Labware: Pipette tips, tubes, and other disposable labware that have come into contact with this compound should be collected in a designated biohazard or chemical waste container, as per your institution's standard operating procedures for non-hazardous chemical waste.
4. Waste Collection and Storage:
-
All waste containing this compound should be collected in suitable, closed, and clearly labeled containers.
-
Store the waste containers in a designated, secure area away from incompatible materials, awaiting pickup by a licensed waste disposal contractor.
5. Documentation:
-
Maintain accurate records of the disposed this compound, including quantities and disposal dates, in accordance with your laboratory's inventory and waste management protocols.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their institutions. Always consult your institution's specific safety data sheets (SDS) and waste management guidelines for any additional requirements.
References
Personal protective equipment for handling Ristocetin
For researchers, scientists, and drug development professionals, the proper handling of all laboratory reagents is paramount to ensuring a safe and efficient work environment. This guide provides immediate and essential safety and logistical information for the handling of Ristocetin, a glycopeptide antibiotic used in in vitro diagnostic procedures to assess platelet function and diagnose conditions such as von Willebrand disease.[1][2] Adherence to these procedural steps is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE) Requirements
While some Safety Data Sheets (SDS) for this compound A Sulfate classify it as not a hazardous substance under Regulation (EC) No. 1272/2008, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[3] The following table summarizes the recommended personal protective equipment when handling this compound in both its lyophilized (powder) and reconstituted (liquid) forms.
| PPE Component | Specification | Purpose | Standard |
| Hand Protection | Nitrile or Latex Gloves | To prevent skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling the material.[3] | EN 374 |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles of the lyophilized powder and splashes of the reconstituted solution.[3] | EN 166 (EU) or NIOSH (US) approved |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. | N/A |
| Respiratory Protection | Generally not required for small quantities. A dust mask (N95 or P1) may be used if handling large quantities of lyophilized powder that could generate dust.[3] | To prevent inhalation of fine particles when handling the powder form. | NIOSH (US) or CEN (EU) approved |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety and efficiency.
Receiving and Storage
-
Inspection: Upon receipt, inspect the packaging for any signs of damage.
-
Storage of Lyophilized this compound: Unopened vials of lyophilized this compound should be stored at 2-8°C and are stable until the expiration date printed on the vial.[4][5][6]
-
Storage of Reconstituted this compound: After reconstitution, the solution's stability varies. It is typically stable for up to 8 hours at room temperature (15-30°C), or for longer periods (up to one month) when stored at -20°C.[5] Always refer to the manufacturer's specific instructions for the product in use.
Reconstitution and Preparation
-
Reconstitution: Reconstitute the lyophilized this compound with the volume of deionized water specified in the product insert to achieve the desired concentration (e.g., 15 mg/mL or 10 mg/mL).[4][5]
-
Mixing: Swirl the vial gently to dissolve the powder. Avoid vigorous shaking. Allow the solution to stand for approximately 5-10 minutes at room temperature to ensure complete dissolution.[4][5]
-
Labeling: Clearly label the reconstituted vial with the concentration and date of preparation.
Use in Experimental Protocols (Platelet Aggregation Assays)
-
Working Dilutions: Prepare working dilutions of the reconstituted this compound as required by the specific experimental protocol.
-
Handling of Plasma Samples: When working with platelet-rich plasma (PRP) or platelet-poor plasma (PPP), handle all human-derived samples as potentially infectious materials, even if they have been screened for pathogens.[4]
-
Procedure: Follow the specific steps outlined in the assay kit's instructions for use, which typically involve adding the this compound solution to the plasma sample in an aggregometer.[4][7]
Disposal Plan
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure a safe laboratory environment.
Solid Waste Disposal
-
Unused/Expired Lyophilized this compound: Treat as chemical waste. Dispose of in a clearly labeled, sealed container in accordance with local, state, and federal regulations.
-
Contaminated PPE: Disposable gloves, lab coats, and dust masks that have come into contact with this compound should be disposed of in the appropriate laboratory waste stream.
-
Empty Vials: Empty glass vials can typically be disposed of in a broken glass container.
Liquid Waste Disposal
-
Unused Reconstituted this compound: Dispose of as chemical waste. Do not pour down the drain.[3] Collect in a designated, sealed, and clearly labeled waste container.
-
Contaminated Solutions: Plasma samples and other solutions that have been mixed with this compound for experimental purposes should be treated as biohazardous waste if they contain human-derived materials.[1] Collect in a leak-proof container and dispose of according to your institution's biohazardous waste procedures, which may include autoclaving before final disposal.
Visualizing the this compound Handling Workflow
The following diagram illustrates the key stages of the operational and disposal plan for this compound.
Caption: Workflow for Handling and Disposal of this compound.
By adhering to these safety and handling protocols, laboratory professionals can minimize risks and ensure the integrity of their research when working with this compound. Always consult your institution's specific safety guidelines and the manufacturer's product information for the most comprehensive and up-to-date procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
